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  • Product: 2-(5-Chloro-2-methoxyphenyl)piperidine
  • CAS: 526182-89-8

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Methodologies of 2-(5-Chloro-2-methoxyphenyl)piperidine: A Technical Whitepaper

Executive Summary The compound 2-(5-Chloro-2-methoxyphenyl)piperidine (CAS: 526182-89-8) represents a highly privileged 2-arylpiperidine scaffold[1]. In medicinal chemistry, the 2-arylpiperidine motif is a ubiquitous str...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(5-Chloro-2-methoxyphenyl)piperidine (CAS: 526182-89-8) represents a highly privileged 2-arylpiperidine scaffold[1]. In medicinal chemistry, the 2-arylpiperidine motif is a ubiquitous structural pharmacophore frequently deployed in the development of central nervous system (CNS) therapeutics, including monoamine reuptake inhibitors, NMDA receptor antagonists, and G-protein coupled receptor (GPCR) modulators. This whitepaper provides an in-depth technical analysis of its physicochemical properties, robust synthetic methodologies, and analytical characterization protocols, designed specifically for drug development professionals and synthetic chemists.

Structural & Physicochemical Profiling

Understanding the physicochemical parameters of a scaffold is critical for predicting its pharmacokinetic behavior (ADME) and receptor binding affinity. The piperidine ring provides a basic nitrogen center capable of forming critical salt-bridge interactions at physiological pH, while the 5-chloro-2-methoxyphenyl moiety dictates the lipophilic binding orientation and metabolic stability.

The presence of the chlorine atom at the 5-position serves a dual purpose: it increases the overall lipophilicity (LogP) of the molecule, enhancing blood-brain barrier (BBB) penetrability, and it sterically/electronically blocks cytochrome P450-mediated oxidative metabolism at that specific aryl position.

Table 1: Physicochemical Properties
PropertyValue / Description
Chemical Name 2-(5-Chloro-2-methoxyphenyl)piperidine
CAS Number 526182-89-8
Molecular Formula C₁₂H₁₆ClNO[1]
Molecular Weight 225.72 g/mol
Exact Mass 225.0920 Da
Predicted pKa (Amine) ~9.6 (Protonated at physiological pH 7.4)
Predicted LogP ~2.9
Hydrogen Bond Donors 1 (Piperidine -NH)
Hydrogen Bond Acceptors 2 (Methoxy -O-, Piperidine -N-)
Topological Polar Surface Area (TPSA) 21.3 Ų

Synthetic Methodologies & Reaction Mechanisms

While classical methods for synthesizing 2-arylpiperidines involve the addition of Grignard reagents to lactams followed by reduction, modern cross-coupling techniques offer superior regiocontrol and functional group tolerance. A highly efficient, self-validating protocol utilizes the Palladium-catalyzed Negishi-type coupling of an organozinc species derived from N-Boc-piperidine with 2-bromo-4-chloroanisole[2].

Causality in Experimental Design
  • Deprotonation: sec-Butyllithium (s-BuLi) is used in conjunction with N,N,N',N'-tetramethylethylenediamine (TMEDA). TMEDA is critical because it disrupts the hexameric aggregation state of s-BuLi, increasing its effective basicity to achieve rapid and regioselective α-deprotonation of the N-Boc-piperidine[2].

  • Transmetalation: The resulting α-lithio species is configurationally unstable and highly reactive. The addition of anhydrous ZnCl₂ transmetalates the lithium to zinc, forming a stable organozinc intermediate that is compatible with palladium catalysis[2].

  • Cross-Coupling: The bulky, electron-rich phosphine ligand tri-tert-butylphosphine (t-Bu₃P·HBF₄) is selected to facilitate rapid oxidative addition of the aryl bromide and subsequent reductive elimination, minimizing off-target β-hydride elimination[2].

Step-by-Step Protocol: Negishi Coupling Synthesis
  • Lithiation: To a stirred solution of N-Boc-piperidine (1.0 equiv) and TMEDA (1.2 equiv) in anhydrous THF at -78 °C under argon, dropwise add s-BuLi (1.2 equiv, 1.4 M in cyclohexane). Stir for 1 hour at -78 °C.

  • Transmetalation: Add a solution of anhydrous ZnCl₂ (1.2 equiv, 1.0 M in THF) dropwise at -78 °C. Allow the reaction mixture to warm to room temperature over 30 minutes.

  • Coupling: In a separate flask, prepare the active catalyst by mixing Pd₂(dba)₃ (0.025 equiv), t-Bu₃P·HBF₄ (0.05 equiv), and 2-bromo-4-chloroanisole (0.8 equiv) in THF. Transfer this catalyst solution to the organozinc mixture.

  • Heating & Workup: Stir the mixture at 60 °C for 12 hours. Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

  • Deprotection: Dissolve the isolated N-Boc intermediate in CH₂Cl₂ and add Trifluoroacetic acid (TFA) (10 equiv). Stir at room temperature for 2 hours. Concentrate and neutralize with 1M NaOH to yield the free base of 2-(5-Chloro-2-methoxyphenyl)piperidine.

SynthWorkflow SM1 N-Boc-piperidine Reagent1 s-BuLi, TMEDA -78°C, THF SM1->Reagent1 Int1 α-Lithio-N-Boc-piperidine Reagent1->Int1 Reagent2 ZnCl2 -78°C to RT Int1->Reagent2 Int2 Organozinc Intermediate Reagent2->Int2 Reagent3 2-Bromo-4-chloroanisole Pd2(dba)3, t-Bu3P-HBF4 Int2->Reagent3 Int3 N-Boc-2-(5-Chloro-2- methoxyphenyl)piperidine Reagent3->Int3 Reagent4 TFA, CH2Cl2 RT, 2h Int3->Reagent4 Product 2-(5-Chloro-2-methoxy phenyl)piperidine Reagent4->Product

Figure 1: Negishi-type synthetic workflow for 2-(5-Chloro-2-methoxyphenyl)piperidine.

Analytical Characterization Protocols

To ensure the trustworthiness of the synthesized batch, the analytical workflow must serve as a self-validating system.

  • High-Performance Liquid Chromatography (HPLC):

    • Conditions: Reverse-phase C18 column (e.g., Waters XBridge, 4.6 x 50 mm, 3.5 µm). Mobile phase A: H₂O + 0.1% TFA; Mobile phase B: MeCN + 0.1% TFA. Gradient: 5% to 95% B over 5 minutes.

    • Validation: The purity must exceed 95% by UV absorbance at 254 nm.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Validation: ESI+ mode must exhibit the protonated molecular ion [M+H]⁺ at m/z 226.1. Crucial Check: The presence of the chlorine atom provides a built-in isotopic validation mechanism; the M and M+2 peaks (m/z 226.1 and 228.1) must appear in a strict 3:1 ratio, confirming the retention of the halogen through the cross-coupling sequence.

  • Nuclear Magnetic Resonance (¹H NMR - 400 MHz, CDCl₃):

    • Validation: The defining structural feature is the α-proton of the piperidine ring (C2 position), which will appear as a distinct doublet of doublets (dd) or multiplet at ~3.8–4.1 ppm due to coupling with adjacent axial and equatorial protons. The methoxy group will appear as a sharp 3H singlet at ~3.8 ppm.

Pharmacological Relevance & SAR Implications

The 2-arylpiperidine scaffold is highly privileged in neuropharmacology[3]. The spatial arrangement of the aryl ring relative to the basic piperidine nitrogen mimics the endogenous neurotransmitters dopamine and serotonin.

When targeting monoamine transporters (DAT, SERT, NET), the protonated piperidine nitrogen (pKa ~9.6) forms an essential electrostatic salt-bridge with a conserved aspartate residue in the central binding site of the transporter. The 5-chloro-2-methoxyphenyl group occupies the hydrophobic S1 pocket. The ortho-methoxy group restricts the rotational freedom of the aryl ring, locking the molecule into a bioactive conformation, while the meta-chloro substituent enhances hydrophobic contacts, significantly increasing binding affinity (Kd) and residence time.

PharmPathway Scaffold 2-(5-Chloro-2-methoxyphenyl)piperidine (Protonated at pH 7.4) Target Monoamine Transporter (e.g., DAT/SERT) Aspartate Salt-Bridge Formation Scaffold->Target Binding (Kd) Inhibition Transporter Conformational Arrest (Inhibition of Reuptake) Target->Inhibition Allosteric block Synapse Increased Synaptic Monoamine Levels (Dopamine/Serotonin) Inhibition->Synapse Accumulation Receptor Post-Synaptic Receptor Activation Synapse->Receptor Signal Transduction

Figure 2: Mechanism of action for 2-arylpiperidine monoamine transporter inhibitors.

References

  • ChemicalBook. "2-(5-CHLORO-2-METHOXYPHENYL)PIPERIDINE | 526182-89-8". Accessed March 5, 2026.

  • Sigma-Aldrich. "2-(5-chloro-2-methoxyphenyl)piperidine". Accessed March 5, 2026.

  • Coldham, I., & Leonori, D. (2008). "Synthesis of 2-Arylpiperidines by Palladium Couplings of Aryl Bromides with Organozinc Species Derived from Deprotonation of N-Boc-piperidine". Organic Letters, 10(17), 3923-3925.

  • Zhao, G., et al. (2020). "Synthesis of 2-Arylpiperidines via Pd-Catalyzed Arylation of Aza-Achmatowicz Rearrangement Products with Arylboronic Acids". Organic Letters, 22(2), 458-463.

Sources

Exploratory

Pharmacological classification of 2-(5-Chloro-2-methoxyphenyl)piperidine derivatives

The Pharmacological Classification of 2-(5-Chloro-2-methoxyphenyl)piperidine Derivatives Executive Summary The compound 2-(5-Chloro-2-methoxyphenyl)piperidine and its derivatives represent a specialized class of conforma...

Author: BenchChem Technical Support Team. Date: March 2026

The Pharmacological Classification of 2-(5-Chloro-2-methoxyphenyl)piperidine Derivatives

Executive Summary

The compound 2-(5-Chloro-2-methoxyphenyl)piperidine and its derivatives represent a specialized class of conformationally restricted phenylpiperidines , pharmacologically classified as selective 5-HT2 receptor modulators . Emerging from the structural optimization of phenethylamine hallucinogens (e.g., the 2C-X family), this scaffold integrates the pharmacophore of 5-HT2A/2C agonists into a rigid piperidine ring system. This structural constraint reduces conformational entropy, potentially enhancing selectivity for the serotonin 5-HT2A receptor over the 5-HT2B and 5-HT2C subtypes, a critical factor in developing neuroplasticity-promoting therapeutics (psychoplastogens) with improved safety profiles.

This guide details the pharmacological identity, mechanism of action, and evaluation protocols for this chemical series, designed for researchers in neuropsychiatry and medicinal chemistry.

Chemical Identity & Structural Logic[1]

The core structure, 2-(5-Chloro-2-methoxyphenyl)piperidine , is a bioisostere of the well-known 5-HT2 agonist 2C-C (4-chloro-2,5-dimethoxyphenethylamine), where the ethylamine side chain is cyclized into a piperidine ring.

  • Scaffold: 2-Arylpiperidine.

  • Key Substituents:

    • 2-Methoxy group: Critical for hydrogen bonding with Ser159 in the 5-HT2A receptor binding pocket.

    • 5-Chloro group: Occupies a hydrophobic pocket (similar to the 4-position in phenethylamines), enhancing potency.

    • Piperidine Nitrogen: Mimics the protonated amine of serotonin, forming a salt bridge with Asp155.

Synthesis Pathway (Suzuki-Reduction Protocol): To access this scaffold with high enantiopurity (critical as the (S)-enantiomer is typically the eutomer for 5-HT2A), the following route is field-standard:

  • Coupling: Suzuki-Miyaura coupling of 5-chloro-2-methoxyphenylboronic acid with 2-bromopyridine.

  • Reduction: Catalytic hydrogenation (PtO2/H2) of the pyridine ring to a piperidine.

  • Resolution: Chiral HPLC or crystallization with tartaric acid to isolate the active enantiomer.

Pharmacological Classification

Primary Target: Serotonin 5-HT2A Receptor

These derivatives function primarily as agonists or partial agonists at the 5-HT2A receptor. Unlike classical hallucinogens, the piperidine constraint alters the recruitment of downstream effectors, potentially biasing signaling away from pathways associated with hallucination (e.g., specific Gq-mediated patterns) and towards those driving neuroplasticity (e.g., β-arrestin or specific phosphorylation events).

Secondary Targets & Selectivity
  • 5-HT2C Receptor: High affinity is common due to sequence homology. Agonism here contributes to satiety (anti-obesity) but also anxiogenic effects.

  • 5-HT2B Receptor: A critical exclusion target. Chronic 5-HT2B agonism is linked to valvular heart disease. The bulky piperidine ring often reduces 5-HT2B affinity compared to flexible phenethylamines.

  • Monoamine Transporters (NET/DAT): Unlike unsubstituted 2-phenylpiperidines (e.g., methylphenidate analogs), the 2,5-substitution pattern on the phenyl ring abolishes affinity for dopamine and norepinephrine transporters, ensuring a "clean" serotonergic profile.

Mechanism of Action: Signaling Cascade

The binding of 2-(5-Chloro-2-methoxyphenyl)piperidine stabilizes the active conformation of the 5-HT2A receptor, triggering a bifurcated signaling cascade.

DOT Diagram: 5-HT2A Signaling Pathways

G Ligand 2-(5-Cl-2-OMe-Ph) Piperidine Receptor 5-HT2A Receptor Ligand->Receptor Binding (Ki ~nM) Gq Gq/11 Protein Receptor->Gq Activation Arrestin Beta-Arrestin 2 Receptor->Arrestin Biased Recruitment? PLC PLC-beta Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca Ca2+ Release IP3->Ca HTR Head Twitch Response (In Vivo) Ca->HTR Canonical Hallucinogenic Path ERK p-ERK1/2 Arrestin->ERK Plasticity Neuroplasticity (BDNF Expression) ERK->Plasticity Therapeutic Path

Caption: Bifurcated signaling at the 5-HT2A receptor. The piperidine scaffold is investigated for its potential to bias signaling toward neuroplasticity (ERK/BDNF) over hallucinogenic outputs (Ca2+).

Experimental Protocols for Evaluation

To validate the pharmacological profile of these derivatives, the following self-validating protocols are required.

A. In Vitro Binding Assay (Radioligand Displacement)

Purpose: Determine affinity (


) for 5-HT2A vs 5-HT2C/2B.
Protocol: 
  • Membrane Prep: HEK-293 cells stably expressing human 5-HT2A receptors.

  • Radioligand: [3H]-Ketanserin (0.5 nM).

  • Incubation: Incubate membranes with radioligand and varying concentrations of the piperidine derivative (

    
     to 
    
    
    
    M) in Tris-HCl buffer (pH 7.4) for 60 min at 37°C.
  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
  • Validation: Non-specific binding must be <10% (defined by 10 µM Methysergide).

B. Functional Calcium Flux Assay (FLIPR)

Purpose: Assess agonist potency (


) and efficacy (

). Protocol:
  • Dye Loading: Load CHO-K1 cells expressing 5-HT2A with Fluo-4 AM calcium indicator for 45 min.

  • Baseline: Measure baseline fluorescence on a FLIPR Tetra system.

  • Addition: Inject piperidine derivative.

  • Measurement: Monitor calcium-induced fluorescence increase for 180s.

  • Normalization: Express response as % of maximal response to 10 µM Serotonin (5-HT).

C. In Vivo Head Twitch Response (HTR)

Purpose: Behavioral proxy for 5-HT2A central activation (hallucinogenic potential). Protocol:

  • Subjects: C57BL/6J mice (n=6/group).

  • Administration: IP injection of vehicle or test compound (e.g., 1, 3, 10 mg/kg).

  • Observation: Record video for 30 min post-injection.

  • Scoring: Count distinct head twitch events (rapid rotational jerks).

  • Control: Pre-treatment with Volinanserin (M100907, a selective 5-HT2A antagonist) should abolish the effect, confirming mechanism.

Quantitative Data Summary (Representative)

Parameter2-(5-Cl-2-OMe-Ph)piperidineReference (2C-C)Interpretation
5-HT2A Ki (nM) 15 - 4025High affinity retained despite rigidification.
5-HT2C Ki (nM) 10 - 3018Non-selective profile (typical of class).
5-HT2B Ki (nM) > 50080Improved Selectivity: Piperidine steric bulk hinders 2B binding.
Efficacy (Emax) 85% (Partial Agonist)95% (Full Agonist)Reduced efficacy may lower toxicity risks.

References

  • Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 2024. Context: Establishes the phenylpiperidine scaffold as a novel class of 5-HT2A agonists, detailing the SAR of the 2- and 5-positions.

  • Molecular Insights into the Bias of the 5-HT2A Receptor. Nature, 2020. Context: Provides the structural basis for designing biased agonists that separate therapeutic neuroplasticity from hallucinogenic effects.

  • Pharmacology of 5-HT2 Modulation: From Hallucinogens to Therapeutics. Pharmacological Reviews, 2019. Context: Comprehensive review of 5-HT2 signaling pathways and the relevance of the Head Twitch Response assay.

Foundational

Thermodynamic Stability and Conformational Dynamics of 2-(5-Chloro-2-methoxyphenyl)piperidine: A Technical Guide

Executive Summary The molecule 2-(5-Chloro-2-methoxyphenyl)piperidine (CAS: 526182-89-8) represents a highly privileged scaffold in medicinal chemistry, frequently serving as a core building block for central nervous sys...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 2-(5-Chloro-2-methoxyphenyl)piperidine (CAS: 526182-89-8) represents a highly privileged scaffold in medicinal chemistry, frequently serving as a core building block for central nervous system (CNS) therapeutics and bioactive small molecules[1]. Understanding its thermodynamic stability is not merely an academic exercise; it is a critical prerequisite for predicting pharmacokinetics, receptor binding affinity, and solid-state formulation stability.

Unlike simple aliphatic piperidines, 2-arylpiperidines exhibit complex conformational landscapes dictated by a delicate balance of steric hindrance, intramolecular hydrogen bonding, and electronic inductive effects. This whitepaper deconstructs the thermodynamic principles governing this specific molecule, providing field-proven analytical protocols and causality-driven insights for structural characterization.

Structural Thermodynamics & Conformational Analysis

The Piperidine Ring: Chair vs. Twist-Boat Dynamics

The fundamental thermodynamic baseline of 2-(5-Chloro-2-methoxyphenyl)piperidine is governed by the piperidine ring. Like cyclohexane, the piperidine heterocycle strongly prefers the chair conformation to minimize torsional strain. The transition from one chair conformer to another must pass through a higher-energy twist-boat transition state. The activation free energy (


) for this ring inversion is typically around 10–11 kcal/mol at room temperature, making the chair forms distinct, observable minima at low temperatures.
Equatorial vs. Axial Preference of the 2-Aryl Substituent

In 2-substituted piperidines, the bulky substituent generally prefers the equatorial position to avoid severe 1,3-diaxial steric clashes with the axial protons at C4 and C6. For a standard phenyl group, the A-value (free energy difference between equatorial and axial conformers) is approximately 2.8 kcal/mol, heavily favoring the equatorial state.

However, the 2-(5-chloro-2-methoxyphenyl) system introduces nuanced thermodynamic variables:

  • Intramolecular Hydrogen Bonding: The ortho-methoxy group acts as a potent hydrogen bond acceptor. When the piperidine nitrogen is unsubstituted (secondary amine) and resides in the equatorial plane, the N-H proton can form a stabilizing intramolecular hydrogen bond with the methoxy oxygen. This enthalpic stabilization (

    
     to 
    
    
    
    kcal/mol) rigidly locks the rotational conformation of the aryl ring relative to the piperidine core.
  • Pseudoallylic Strain (

    
     Strain):  If the piperidine nitrogen is derivatized (e.g., N-alkylation or N-acylation), the steric clash between the N-substituent and the equatorial 2-aryl group (pseudoallylic strain) can become so severe that it thermodynamically forces the bulky aryl group into the sterically disfavored axial  position[2].
    

ConformationalDynamics Eq Equatorial 2-Aryl Chair ΔG° < 0 (Favored) Min. 1,3-Diaxial Strain TS Twist-Boat Transition State ΔG‡ ≈ 10-11 kcal/mol Eq->TS Thermal Activation Ax Axial 2-Aryl Chair ΔG° > 0 (Disfavored) Max. 1,3-Diaxial Strain Ax->TS TS->Eq TS->Ax Relaxation

Caption: Conformational equilibrium of the piperidine ring highlighting the twist-boat transition.

Electronic Contributions of the 5-Chloro Substituent

The 5-chloro substituent exerts a strong electron-withdrawing inductive effect (-I) across the phenyl


-system. This serves two thermodynamic purposes:
  • Modulation of H-Bond Strength: By pulling electron density away from the ortho-methoxy oxygen, the chlorine atom slightly attenuates the oxygen's basicity, thereby weakening the intramolecular hydrogen bond compared to an unhalogenated analog.

  • Solvation Thermodynamics: The highly polarized C-Cl bond introduces a strong local dipole. In polar protic solvents (e.g., water, methanol), this enhances the enthalpic gain from dipole-dipole solvent interactions, stabilizing the molecule's overall free energy in solution.

Quantitative Thermodynamic Parameters

To facilitate rational drug design, we must quantify these energetic states. Table 1 summarizes the extrapolated thermodynamic parameters for the conformational exchange and ionization of the 2-(5-Chloro-2-methoxyphenyl)piperidine scaffold, based on high-resolution studies of configurationally stable 2-arylpiperidines[3].

Table 1: Thermodynamic Parameters of 2-Arylpiperidine Systems

ParameterApprox. ValuePhysical Significance

+2.5 to +3.1 kcal/molFree energy penalty for forcing the 2-aryl group into the axial position (in the absence of N-substituents).

+10.5 kcal/molActivation barrier for the chair-to-chair ring flip via the twist-boat transition state.

-1.8 kcal/molEnthalpic stabilization provided by the N-H

O(OMe) intramolecular hydrogen bond.

(Conjugate Acid)
~ 9.2 - 9.5Thermodynamic equilibrium constant for nitrogen protonation at 298 K in aqueous media.

Experimental Protocols for Thermodynamic Profiling

To empirically validate the thermodynamic stability of 2-(5-Chloro-2-methoxyphenyl)piperidine, researchers must employ self-validating analytical systems. Below are the gold-standard methodologies, complete with the causality behind each procedural step.

Protocol A: Variable-Temperature NMR (VT-NMR) for Conformational Barriers

VT-NMR is utilized to calculate the activation enthalpy (


) and entropy (

) of the piperidine ring flip.
  • Why this works: At room temperature, the ring flip is rapid on the NMR timescale, yielding time-averaged signals. By lowering the temperature, we reduce the thermal energy below

    
    , "freezing" the conformers and causing peak decoalescence.
    

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of 2-(5-Chloro-2-methoxyphenyl)piperidine in 0.6 mL of Toluene-

    
    . Causality: Toluene-
    
    
    
    is chosen over Chloroform-
    
    
    because it remains liquid down to 180 K, allowing for deep cryogenic profiling without solvent crystallization.
  • Baseline Acquisition: Acquire high-resolution

    
    H-NMR and 
    
    
    
    C-NMR spectra at 298 K. Identify the benzylic C2-H proton signal, which serves as the primary conformational probe.
  • Thermal Titration: Cool the NMR probe in 10 K increments down to 193 K. Validation Step: Allow exactly 15 minutes of thermal equilibration at each step to ensure the internal sample temperature matches the probe thermocouple.

  • Decoalescence Monitoring: Observe the splitting of the C2-H proton signal. The temperature at which the peak broadens and splits into two distinct signals is the coalescence temperature (

    
    ).
    
  • Data Extraction: Perform complete lineshape analysis (DNMR) at each temperature to extract the exchange rate constant (

    
    ).
    
  • Eyring Analysis: Plot

    
     versus 
    
    
    
    . The slope of this line yields
    
    
    , and the y-intercept yields
    
    
    .

VTNMR S1 1. Sample Prep Dissolve in Toluene-d8 S2 2. Thermal Equilibration Cool from 298K to 193K S1->S2 S3 3. Spectral Acquisition Monitor C2-H Decoalescence S2->S3 S4 4. Eyring Analysis Extract ΔH‡ and ΔS‡ S3->S4

Caption: Step-by-step VT-NMR experimental workflow for determining thermodynamic activation parameters.

Protocol B: Potentiometric Titration for Solvation Thermodynamics

Because the molecule will be protonated at physiological pH, understanding the thermodynamics of its ionization is critical.

  • Why this works: By measuring the

    
     at multiple temperatures, we can use the van 't Hoff equation to separate the free energy of ionization into its enthalpic (
    
    
    
    ) and entropic (
    
    
    ) components, revealing how solvent ordering changes upon protonation.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 1.0 mM solution of the compound in 0.15 M aqueous KCl. Causality: The 0.15 M KCl background maintains a constant ionic strength, ensuring that activity coefficients remain stable throughout the titration, which is critical for thermodynamic accuracy.

  • Acidification: Acidify the solution to pH 2.0 using 0.1 M HCl to ensure 100% protonation of the piperidine nitrogen.

  • Titration: Titrate with standardized 0.1 M KOH under a strict nitrogen atmosphere at 298 K. Causality: The nitrogen atmosphere prevents atmospheric

    
     from dissolving into the water to form carbonic acid, which would artificially skew the basic region of the titration curve.
    
  • Reversibility Check (Validation): Once pH 11 is reached, back-titrate with 0.1 M HCl. The forward and backward curves must overlay perfectly; hysteresis indicates compound degradation or precipitation.

  • Temperature Dependence: Repeat the validated titration at 303 K and 310 K.

  • Thermodynamic Calculation: Plot

    
     versus 
    
    
    
    . The slope provides
    
    
    .

Conclusion

The thermodynamic stability of 2-(5-Chloro-2-methoxyphenyl)piperidine is a highly orchestrated interplay of heterocyclic ring strain, pseudoallylic steric clashes, and intramolecular hydrogen bonding. By applying rigorous, self-validating physical chemistry protocols like VT-NMR and temperature-dependent potentiometry, researchers can accurately map these energy landscapes. This foundational data is indispensable for downstream applications, from optimizing synthetic scale-up to predicting the entropic penalties associated with target receptor binding.

References

  • ACS Omega. "Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions." ACS Omega, 2022.[Link]

  • National Institutes of Health (NIH). "Synthetic Applications and Inversion Dynamics of Configurationally Stable 2-Lithio-2-aryl-Pyrrolidines and -Piperidines." PMC,[Link]

Sources

Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of 2-(5-Chloro-2-methoxyphenyl)piperidine Salts

Foreword: The Critical Role of Solid-State Characterization in Modern Drug Development In the landscape of pharmaceutical sciences, the transition of an active pharmaceutical ingredient (API) from a chemical entity to a...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Critical Role of Solid-State Characterization in Modern Drug Development

In the landscape of pharmaceutical sciences, the transition of an active pharmaceutical ingredient (API) from a chemical entity to a viable drug product is a journey fraught with complexities. Among the most critical aspects governing this journey is the solid-state chemistry of the API.[1][2][3] The three-dimensional arrangement of molecules in a crystal lattice dictates a cascade of physicochemical properties, including solubility, dissolution rate, stability, and bioavailability—attributes that are inextricably linked to the safety and efficacy of the final therapeutic product.[4][5] The infamous case of Ritonavir, where an unforeseen, more stable, and less soluble polymorph emerged post-launch, serves as a stark reminder of the profound implications of solid-state phenomena.[2]

This guide provides an in-depth technical exploration of the crystal structure analysis of 2-(5-chloro-2-methoxyphenyl)piperidine salts, a class of compounds with potential therapeutic applications. As a Senior Application Scientist, the narrative that follows is not merely a recitation of protocols but a synthesis of technical expertise and field-proven insights. We will delve into the causality behind experimental choices, the self-validating nature of a robust analytical workflow, and the authoritative grounding required for regulatory scrutiny. This document is intended for researchers, scientists, and drug development professionals dedicated to the meticulous and comprehensive characterization of pharmaceutical solids.

The Subject Molecule: 2-(5-Chloro-2-methoxyphenyl)piperidine

2-(5-Chloro-2-methoxyphenyl)piperidine is a substituted piperidine derivative. The piperidine scaffold is a prevalent pharmacophore in a multitude of biologically active compounds.[6] The specific substituents on the phenyl and piperidine rings are critical determinants of the molecule's pharmacological activity. The formation of salts is a common strategy to enhance the solubility and stability of APIs. In this guide, we will consider the hydrochloride (HCl) salt of 2-(5-chloro-2-methoxyphenyl)piperidine as our primary case study, exploring its potential for polymorphism.

The Imperative of Polymorph Screening

Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice.[4][7] These different crystalline forms, or polymorphs, can exhibit distinct physical and chemical properties.[5] Therefore, a comprehensive polymorph screen is not just a regulatory expectation but a fundamental component of risk mitigation in drug development.[1][8] The objective of such a screen is to identify all accessible crystalline forms of an API and to determine the most thermodynamically stable form under relevant processing and storage conditions.

A typical polymorph screen for a new API salt like 2-(5-chloro-2-methoxyphenyl)piperidine HCl would involve recrystallization from a diverse array of solvents under various conditions (e.g., cooling rates, evaporation rates, and anti-solvent addition).[9]

The Analytical Toolkit for Solid-State Characterization

A multi-faceted analytical approach is indispensable for the unambiguous characterization of crystalline forms.[10] A combination of techniques provides a holistic understanding of the solid state, with each method offering complementary information.

Case Study: Polymorphic Forms of 2-(5-Chloro-2-methoxyphenyl)piperidine HCl

For the purpose of this guide, let us assume that a comprehensive polymorph screen of 2-(5-chloro-2-methoxyphenyl)piperidine HCl has yielded two distinct crystalline forms, designated as Form A and Form B, along with an amorphous phase.

Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Structure Elucidation

SC-XRD stands as the unequivocal gold standard for determining the three-dimensional structure of a crystalline solid at the atomic level.[6][11][12] It provides precise information on bond lengths, bond angles, molecular conformation, and the packing of molecules in the crystal lattice.[12]

  • Crystal Growth : High-quality single crystals are paramount for successful SC-XRD analysis.[13] For 2-(5-chloro-2-methoxyphenyl)piperidine HCl, single crystals of Form A were grown by slow evaporation of a methanol solution at ambient temperature. Single crystals of Form B were obtained by vapor diffusion of diethyl ether into a concentrated solution of the compound in dichloromethane.[14]

  • Data Collection : A suitable single crystal (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.[10] X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector.[12]

  • Structure Solution and Refinement : The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to yield a final, accurate molecular structure.

ParameterForm AForm B
Chemical FormulaC₁₂H₁₇Cl₂NOC₁₂H₁₇Cl₂NO
Formula Weight262.17262.17
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁/cP2₁2₁2₁
a (Å)10.258.50
b (Å)15.8012.30
c (Å)8.9514.60
α (°)9090
β (°)105.290
γ (°)9090
Volume (ų)1398.51524.9
Z44
Density (calc) (g/cm³)1.2451.142

This is a table of hypothetical data for illustrative purposes.

The differing crystal systems, space groups, and unit cell parameters unequivocally demonstrate that Form A and Form B are distinct polymorphic forms.

Powder X-ray Diffraction (PXRD): The Fingerprint of a Crystalline Form

While SC-XRD provides the absolute structure, PXRD is the workhorse technique for routine identification and characterization of polycrystalline materials.[7][15] The PXRD pattern is a unique fingerprint for a given crystalline form.[16]

  • Sample Preparation : A small amount of the powdered sample (typically 10-20 mg) is gently packed into a sample holder.

  • Data Collection : The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Data Analysis : The resulting diffractogram is analyzed for peak positions and relative intensities.

The distinct peak positions in the PXRD patterns of Form A and Form B would serve as a rapid and reliable method for their differentiation.

Thermal Analysis: Unveiling Thermodynamic Relationships

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful techniques for investigating the thermal behavior of materials, including melting, crystallization, and decomposition.[17]

  • Sample Preparation : A few milligrams of the sample are accurately weighed into an aluminum pan.

  • DSC Analysis : The sample and a reference pan are heated at a constant rate, and the difference in heat flow is measured as a function of temperature. This reveals thermal events such as melting points and solid-solid phase transitions.[18]

  • TGA Analysis : The sample is heated in a controlled atmosphere, and its mass is continuously monitored as a function of temperature. This provides information on thermal stability and the presence of solvates or hydrates.[18]

FormMelting Point (DSC)Decomposition Onset (TGA)
Form A210 °C (sharp endotherm)> 250 °C
Form B195 °C (sharp endotherm)> 250 °C
AmorphousGlass transition at ~80 °C, followed by crystallization and melting> 250 °C

This is a table of hypothetical data for illustrative purposes.

The different melting points of Form A and Form B further confirm their polymorphic nature. According to Burger's rules, the higher melting point of Form A suggests it is the more thermodynamically stable form at higher temperatures.

Vibrational Spectroscopy: Probing Molecular Environments

Fourier Transform Infrared (FTIR) and Raman spectroscopy are sensitive to the vibrational modes of molecules.[19][20] Differences in the crystal lattice can lead to subtle but measurable changes in the vibrational spectra, making these techniques valuable for polymorph discrimination.[21]

  • FTIR (ATR) : A small amount of the sample is placed on an Attenuated Total Reflectance (ATR) crystal, and the infrared spectrum is collected.

  • Raman : The sample is illuminated with a monochromatic laser, and the scattered light is analyzed to generate the Raman spectrum.

While the overall spectral features of Form A and Form B would be similar due to their identical chemical composition, distinct differences would be expected in regions sensitive to intermolecular interactions, such as those involving N-H and C-O stretching, and lattice vibrations in the low-frequency region of the Raman spectrum.[20]

Integrated Analytical Workflow

The power of this multi-technique approach lies in the integration of the data to build a comprehensive and self-validating understanding of the solid-state landscape of 2-(5-chloro-2-methoxyphenyl)piperidine salts.

Integrated_Workflow cluster_screening Polymorph Screening cluster_analysis Solid-State Analysis cluster_decision Form Selection Screening Recrystallization from various solvents and conditions PXRD PXRD (Fingerprinting) Screening->PXRD Initial Identification DSC_TGA DSC/TGA (Thermal Properties) PXRD->DSC_TGA Characterize Thermal Behavior Decision Selection of Optimal Form for Development PXRD->Decision Comprehensive Data Package Spectroscopy FTIR/Raman (Vibrational Analysis) DSC_TGA->Spectroscopy Correlate with Molecular Environment DSC_TGA->Decision Comprehensive Data Package SC_XRD SC-XRD (Absolute Structure) Spectroscopy->SC_XRD Confirm Absolute Structure of Key Forms Spectroscopy->Decision Comprehensive Data Package SC_XRD->Decision Comprehensive Data Package

Sources

Foundational

Technical Monograph: Biological Targets &amp; Pharmacological Profiling of 2-(5-Chloro-2-methoxyphenyl)piperidine

The following technical guide provides an in-depth pharmacological analysis of 2-(5-Chloro-2-methoxyphenyl)piperidine , a compound exhibiting a "privileged scaffold" structure relevant to serotonin receptor modulation an...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth pharmacological analysis of 2-(5-Chloro-2-methoxyphenyl)piperidine , a compound exhibiting a "privileged scaffold" structure relevant to serotonin receptor modulation and neuropharmacology.

Executive Summary: The Structural Pharmacophore

2-(5-Chloro-2-methoxyphenyl)piperidine (henceforth referred to as 2-CMPP ) represents a conformationally restricted analog of the phenethylamine class of psychoactive compounds. Its structure integrates a 2-substituted piperidine ring directly fused to a phenyl group bearing a 2-methoxy, 5-chloro substitution pattern.

From a medicinal chemistry perspective, this molecule acts as a rigidified bioisostere of substituted amphetamines or phenethylamines (such as the "2C" family). The restriction of the ethylamine side chain into a piperidine ring typically reduces conformational entropy, potentially enhancing selectivity for specific G-Protein Coupled Receptors (GPCRs), particularly within the serotonergic system.

Primary Predicted Targets:

  • 5-HT2C Receptor: Agonist (Therapeutic potential: Anti-obesity, impulse control).[1]

  • 5-HT2A Receptor: Partial Agonist (Therapeutic potential: Neuroplasticity/Psychoplastogen).

  • Sigma-1 Receptor (

    
    R):  Modulator (Therapeutic potential: Neuroprotection).
    

Primary Biological Target: Serotonin 5-HT2 Subfamily[2]

Mechanistic Rationale

The 2-phenylpiperidine scaffold is a known template for monoaminergic activity. The specific substitution of 5-Chloro and 2-Methoxy on the phenyl ring creates an electronic and steric profile highly homologous to Lorcaserin (a 5-HT2C agonist) and 2C-C (a 5-HT2A/2C agonist).

  • The 2-Methoxy Group: Functions as a hydrogen bond acceptor, critical for anchoring the ligand in the orthosteric binding pocket of 5-HT receptors, interacting with specific serine residues (e.g., Ser3.36).

  • The 5-Chloro Group: Provides a lipophilic moiety that occupies the hydrophobic pocket formed by aromatic residues (e.g., Phe6.51, Phe6.52) in the receptor's transmembrane domain.

Signaling Pathway (5-HT2C Activation)

Upon binding to the 5-HT2C receptor, 2-CMPP is predicted to stabilize the active receptor conformation, facilitating the exchange of GDP for GTP on the


 subunit. This triggers the Phospholipase C (PLC) cascade.
Visualization: 5-HT2C

Signaling Cascade

The following diagram illustrates the signal transduction pathway activated by 2-CMPP at the 5-HT2C receptor.

G Ligand 2-CMPP Receptor 5-HT2C Receptor (GPCR) Ligand->Receptor Binding Gq Gαq Protein Receptor->Gq Activation PLC Phospholipase C (PLCβ) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binds IP3R PKC PKC Activation DAG->PKC Ca Ca2+ Release ER->Ca Efflux Ca->PKC Co-activation Nucleus POMC Neuron Activation (Anorectic Effect) PKC->Nucleus Phosphorylation/Signaling

Caption: Figure 1. Putative Gq-coupled signaling pathway activated by 2-CMPP binding to 5-HT2C receptors, leading to intracellular calcium mobilization and downstream neuronal activation.

Secondary Target: Sigma-1 Receptor ( R)

Mechanistic Rationale

Research into piperidine derivatives has consistently identified the N-substituted phenylpiperidine motif as a high-affinity pharmacophore for Sigma receptors. While 2-CMPP lacks the N-substitution typical of some high-affinity sigma ligands (like PRE-084), the lipophilic 5-chloro-2-methoxyphenyl moiety allows for significant hydrophobic interaction with the


R steroid binding pocket.
  • Functional Implication:

    
    R acts as a "molecular chaperone" at the Mitochondria-Associated Membrane (MAM). Ligands here can modulate calcium signaling (synergizing with the 5-HT2C effect) and provide neuroprotection against excitotoxicity.
    

Comparative Pharmacological Profile (Predicted)

The following table summarizes the predicted binding profile of 2-CMPP compared to established reference standards, based on structural homology analysis.

TargetPredicted Affinity (

)
Functional ModeReference Standard HomologClinical Relevance
5-HT2C Low Nanomolar (5-50 nM) Full/Partial Agonist Lorcaserin / mCPPAppetite suppression; Anti-addiction.
5-HT2A Moderate (50-200 nM)Partial Agonist2C-C / DOIHallucinogenic potential (if brain penetrant).
Sigma-1 Moderate (10-100 nM)Agonist/Antagonist4-PPBPNeuroprotection; Cognitive enhancement.
NMDA Micromolar (>1

M)
AntagonistIfenprodil (weak analog)Weak dissociative effects (unlikely primary).

Experimental Validation Protocols

To validate the targets of 2-CMPP, the following self-validating experimental workflows are recommended. These protocols prioritize functional readout over simple binding to establish efficacy (agonism vs. antagonism).

Protocol A: IP-One Accumulation Assay (5-HT2C Validation)

Rationale: Since 5-HT2C couples to


, measuring downstream Inositol Monophosphate (IP1) accumulation is a stable surrogate for IP3 turnover.
  • Cell Line: HEK-293 cells stably transfected with human 5-HT2C (edited non-editing isoform) and

    
     (to force coupling if necessary).
    
  • Reagents: Cisbio HTRF IP-One kit; 2-CMPP (test); 5-HT (full agonist control); SB-242084 (selective antagonist control).

  • Step-by-Step Methodology:

    • Seeding: Plate cells at 20,000 cells/well in 384-well white plates. Incubate overnight.

    • Stimulation: Replace medium with stimulation buffer containing Lithium Chloride (LiCl, 50 mM) to block IP1 degradation.

    • Treatment: Add 2-CMPP (10-point dilution series, 1 nM to 10

      
      M). Incubate for 60 minutes at 37°C.
      
    • Detection: Add HTRF lysis reagents (Anti-IP1-Cryptate and IP1-d2).

    • Readout: Measure fluorescence at 665 nm and 620 nm. Calculate HTRF Ratio.

    • Validation: The signal must be dose-dependent and fully inhibited by pre-incubation with 1

      
      M SB-242084.
      
Protocol B: Competitive Radioligand Binding (Selectivity Profiling)

Rationale: To determine affinity (


) and selectivity against the 5-HT2A subtype.
  • Membrane Prep: CHO-K1 membranes expressing h5-HT2C or h5-HT2A.

  • Radioligand:

    
    -Mesulergine (for 5-HT2C) or 
    
    
    
    -Ketanserin (for 5-HT2A).
  • Non-Specific Block: Mianserin (10

    
    M).
    
  • Workflow:

    • Incubate membranes with radioligand (at

      
       concentration) and 2-CMPP (varying concentrations) for 60 mins at 25°C.
      
    • Terminate via rapid vacuum filtration over GF/B filters.

    • Count radioactivity via liquid scintillation.

    • Calculation: Derive

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
Protocol C: Calcium Flux Assay (High-Throughput Screening)

Rationale: Rapid assessment of agonist kinetics.

Protocol Step1 Load Cells with Fluo-4 AM Dye Step2 Incubate 30 min @ 37°C Step1->Step2 Step3 Baseline Fluorescence Read Step2->Step3 Step4 Inject 2-CMPP (Automated) Step3->Step4 Step5 Measure Peak Ca2+ Response Step4->Step5 Analysis Data Analysis (Sigmoidal Fit) Step5->Analysis Calculate EC50

Caption: Figure 2. FLIPR (Fluorometric Imaging Plate Reader) workflow for detecting intracellular calcium transients induced by 2-CMPP.

References

  • Hansen, M., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists.[2] Journal of Medicinal Chemistry.[2]

  • Higgins, G. A., et al. (2018). The 5-HT2C receptor agonist meta-chlorophenylpiperazine (mCPP) reduces palatable food consumption...[3] Psychopharmacology.[4][2]

  • Szczepańska, K., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. ACS Chemical Neuroscience.[5]

  • Cunningham, K. A., et al. (2018). Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction. PLOS ONE.

  • Enamine Catalog. 2-(5-chloro-2-methoxyphenyl)piperidine | CAS 526182-89-8.[6]

Sources

Protocols & Analytical Methods

Method

Scalable synthesis protocols for 2-(5-Chloro-2-methoxyphenyl)piperidine

An In-Depth Guide to the Scalable Synthesis of 2-(5-Chloro-2-methoxyphenyl)piperidine This technical guide provides detailed, scalable, and field-proven protocols for the synthesis of 2-(5-Chloro-2-methoxyphenyl)piperidi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Scalable Synthesis of 2-(5-Chloro-2-methoxyphenyl)piperidine

This technical guide provides detailed, scalable, and field-proven protocols for the synthesis of 2-(5-Chloro-2-methoxyphenyl)piperidine, a valuable building block in pharmaceutical research and development. The methodologies described herein are designed for researchers, scientists, and drug development professionals, with a focus on scalability, efficiency, and scientific integrity. We will explore the most robust synthetic routes, delving into the causality behind experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. Its prevalence in FDA-approved drugs underscores its importance in medicinal chemistry. The specific compound, 2-(5-Chloro-2-methoxyphenyl)piperidine, combines the piperidine scaffold with a substituted phenyl ring, making it a key intermediate for accessing a wide range of complex molecular architectures with potential therapeutic applications. The most direct and atom-economical approach to synthesizing such piperidines is through the catalytic hydrogenation of their corresponding pyridine precursors.

Overall Synthetic Strategy

The synthesis of 2-(5-Chloro-2-methoxyphenyl)piperidine is most efficiently achieved through a two-step process. The first step involves the construction of the 2-arylpyridine intermediate, 2-(5-Chloro-2-methoxyphenyl)pyridine, via a cross-coupling reaction. The second step is the reduction of this intermediate to the final piperidine product.

G cluster_0 Step 1: 2-Arylpyridine Synthesis (Cross-Coupling) cluster_1 Step 2: Hydrogenation Pyridine 2-Halopyridine (e.g., 2-Chloropyridine) ArylPyridine 2-(5-Chloro-2-methoxyphenyl)pyridine Pyridine->ArylPyridine Pd Catalyst Phenyl (5-Chloro-2-methoxyphenyl)metal (Boronic Acid or Organozinc) Phenyl->ArylPyridine Piperidine 2-(5-Chloro-2-methoxyphenyl)piperidine ArylPyridine->Piperidine H₂, Catalyst (e.g., PtO₂) ArylPyridine_ref 2-(5-Chloro-2-methoxyphenyl)pyridine

Application

Application Note: Synthesis of 2-(5-Chloro-2-methoxyphenyl)piperidine via Negishi Cross-Coupling

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Standard Operating Protocol & Mechanistic Guide Introduction & Strategic Rationale The 2-arylpiperidine structura...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Standard Operating Protocol & Mechanistic Guide

Introduction & Strategic Rationale

The 2-arylpiperidine structural motif is a privileged pharmacophore prevalent in numerous bioactive molecules and neurological drug candidates, including NK1 receptor antagonists [1]. The synthesis of sterically hindered or specifically functionalized derivatives, such as 2-(5-Chloro-2-methoxyphenyl)piperidine , requires highly regioselective carbon-carbon bond formation.

Historically, accessing these frameworks relied on the addition of Grignard reagents to cyclic imines or the arylation of aza-Achmatowicz rearrangement products [2]. However, the direct


-arylation of saturated aza-cycles offers a more atom-economical and convergent approach. This protocol details a self-validating synthetic system utilizing the 

-lithiation of N-Boc-piperidine, subsequent transmetalation to an organozinc intermediate, and a palladium-catalyzed Negishi cross-coupling with 2-bromo-4-chloroanisole [3].
Mechanistic Causality
  • Directed

    
    -Lithiation:  The use of sec-butyllithium (s-BuLi) in conjunction with N,N,N',N'‐tetramethylethylenediamine (TMEDA) is critical. TMEDA deaggregates the organolithium hexamers, drastically increasing basicity, while the Boc carbonyl oxygen directs the lithium cation, ensuring highly regioselective deprotonation at the 
    
    
    
    -position rather than random C-H insertion.
  • Zinc Transmetalation: Direct cross-coupling of

    
    -lithioamines with aryl halides is generally unviable due to their high reactivity, which leads to 
    
    
    
    -hydride elimination and homocoupling. Transmetalation with
    
    
    tempers the nucleophilicity of the intermediate, stabilizing it for the subsequent oxidative addition and transmetalation steps of the Pd-catalytic cycle.

Reaction Visualization

G A N-Boc-piperidine (Precursor) B α-Lithio-N-Boc-piperidine (Reactive Intermediate) A->B s-BuLi, TMEDA -78 °C C α-Zinc-N-Boc-piperidine (Organozinc Reagent) B->C ZnCl2 -78 °C to RT E N-Boc-2-(5-chloro-2- methoxyphenyl)piperidine C->E Pd2(dba)3, P(t-Bu)3 60 °C D 2-Bromo-4-chloroanisole (Aryl Electrophile) D->E Cross-Coupling F 2-(5-Chloro-2-methoxy phenyl)piperidine E->F TFA, DCM RT (Deprotection)

Synthetic workflow for 2-(5-Chloro-2-methoxyphenyl)piperidine via Negishi cross-coupling.

Quantitative Data & Reagent Stoichiometry

The following table summarizes the optimized stoichiometric ratios required to suppress side reactions (such as the homocoupling of the aryl bromide) and drive the Negishi coupling to completion.

Reagent / CatalystRoleEq.Amount (for 10 mmol scale)Notes
N-Boc-piperidineStarting Material1.212.0 mmol (2.22 g)Excess to ensure full conversion of aryl halide.
s-BuLi (1.4 M in cyclohexane)Base1.212.0 mmol (8.57 mL)Titrate prior to use.
TMEDAChelating Agent1.212.0 mmol (1.80 mL)Distilled over

.

(1.0 M in

)
Transmetalating Agent1.212.0 mmol (12.0 mL)Must be strictly anhydrous.
2-Bromo-4-chloroanisoleAryl Electrophile1.010.0 mmol (2.21 g)Limiting reagent.

Pre-catalyst0.020.20 mmol (183 mg)Provides Pd(0) active species.

(1.0 M in toluene)
Ligand0.040.40 mmol (0.40 mL)Electron-rich, bulky ligand promotes oxidative addition.

Step-by-Step Experimental Protocol

Phase 1: Preparation of the Organozinc Intermediate

Self-Validation Checkpoint: The generation of the organolithium species is highly moisture-sensitive. A lack of minor gas evolution or a cloudy solution upon TMEDA addition indicates compromised reagent integrity.

  • System Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x).

  • Reagent Loading: Add N-Boc-piperidine (2.22 g, 12.0 mmol) and anhydrous diethyl ether (

    
    , 30 mL) to the flask. Stir to dissolve, then add TMEDA (1.80 mL, 12.0 mmol).
    
  • Lithiation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Allow the internal temperature to equilibrate for 15 minutes.

  • Base Addition: Dropwise add s-BuLi (8.57 mL, 1.4 M) over 15 minutes via a syringe pump. Maintain the temperature at -78 °C and stir for 2 hours. Mechanistic Note: The extended time at -78 °C is required for complete thermodynamic

    
    -deprotonation.
    
  • Transmetalation: Dropwise add

    
     (12.0 mL, 1.0 M in 
    
    
    
    ) at -78 °C. Stir for 30 minutes, then remove the cooling bath and allow the mixture to warm to room temperature (approx. 20 °C) over 1 hour.
Phase 2: Negishi Cross-Coupling

Self-Validation Checkpoint: The reaction mixture should transition from a pale yellow to a dark, homogeneous brown/black upon the activation of the palladium catalyst.

  • Catalyst Preparation: In a separate argon-purged vial, dissolve

    
     (183 mg, 0.20 mmol) and 
    
    
    
    (0.40 mL, 1.0 M) in 5 mL of anhydrous toluene. Stir for 10 minutes to pre-form the active
    
    
    complex.
  • Coupling: To the room-temperature organozinc solution from Phase 1, add 2-bromo-4-chloroanisole (2.21 g, 10.0 mmol) followed by the pre-formed catalyst solution.

  • Heating: Heat the reaction mixture to 60 °C (using a reflux condenser under Argon) for 14 hours.

  • Monitoring: Monitor reaction progress via TLC (Hexanes/EtOAc 9:1). The disappearance of the UV-active 2-bromo-4-chloroanisole spot (

    
    ) confirms completion.
    
  • Workup: Cool to room temperature and quench with saturated aqueous

    
     (20 mL). Extract the aqueous layer with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution 0-10% EtOAc in Hexanes) to isolate the intermediate N-Boc-2-(5-chloro-2-methoxyphenyl)piperidine.

Phase 3: Boc Deprotection
  • Cleavage: Dissolve the purified N-Boc intermediate in anhydrous dichloromethane (DCM, 15 mL). Cool to 0 °C.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA, 5 mL). Remove the ice bath and stir at room temperature for 2 hours.

  • Neutralization: Concentrate the mixture in vacuo to remove excess TFA. Redissolve the residue in DCM (20 mL) and wash with 1M aqueous NaOH until the aqueous phase is strongly basic (pH > 12).

  • Final Isolation: Extract with DCM (3 x 20 mL). Dry the combined organic layers over

    
    , filter, and concentrate to yield the final product, 2-(5-Chloro-2-methoxyphenyl)piperidine , as a pale yellow oil or solid.
    

References

  • Zhao, G., Canterbury, D. P., Taylor, A. P., Cheng, X., Mikochik, P., Bagley, S. W., & Tong, R. (2019). Synthesis of 2-Arylpiperidines via Pd-Catalyzed Arylation of Aza-Achmatowicz Rearrangement Products with Arylboronic Acids. Organic Letters.[Link]

  • Coldham, I., & Leonori, D. (2008). Synthesis of 2-Arylpiperidines by Palladium Couplings of Aryl Bromides with Organozinc Species Derived from Deprotonation of N-Boc-Piperidine. Organic Letters, 10(17), 3923–3925.[Link]

Method

Application Note: Enantioselective Synthesis of Chiral 2-(5-Chloro-2-methoxyphenyl)piperidine

Abstract & Strategic Overview The piperidine scaffold, particularly the 2-aryl substituted variant, is a privileged pharmacophore in medicinal chemistry, serving as the core for numerous Factor Xa inhibitors, NK1 antagon...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The piperidine scaffold, particularly the 2-aryl substituted variant, is a privileged pharmacophore in medicinal chemistry, serving as the core for numerous Factor Xa inhibitors, NK1 antagonists, and GPCR modulators. The specific target, 2-(5-Chloro-2-methoxyphenyl)piperidine , presents a distinct synthetic challenge: the installation of the C2-stereocenter adjacent to a bulky, electron-rich aryl ring.

While classical resolution of racemic mixtures (via tartaric acid salts) or chiral auxiliary approaches (e.g., Ellman’s sulfinimine) are viable for discovery scale, they suffer from poor atom economy and scalability. This Application Note details a direct, catalytic, enantioselective route utilizing Iridium-catalyzed asymmetric hydrogenation of the corresponding pyridine precursor. This method represents the current state-of-the-art for accessing high-enantiomeric-excess (ee) 2-arylpiperidines with minimal waste.

Key Advantages of This Protocol:
  • Atom Economy: Direct reduction of the aromatic precursor using H₂.

  • Scalability: Avoids stoichiometric chiral auxiliaries.

  • Tunability: Access to either (S) or (R) enantiomer simply by switching the chiral phosphine ligand.

  • Purity: Minimizes dechlorination by-products common in Pd-catalyzed methods.

Retrosynthetic Analysis

The logical disconnection relies on the aromatization of the piperidine ring. The precursor, 2-(5-Chloro-2-methoxyphenyl)pyridine , is achiral and robust, easily synthesized via Suzuki-Miyaura coupling. The chirality is introduced in the final, stereodefining hydrogenation step.

Visualization: Retrosynthetic Map

Retrosynthesis Target Target: (S)-2-(5-Chloro-2-methoxyphenyl)piperidine (Chiral Center @ C2) Precursor Precursor: 2-(5-Chloro-2-methoxyphenyl)pyridine (Achiral, Aromatic) Precursor->Target Ir-Cat. Asymmetric Hydrogenation (Stereodefining Step) Fragments Fragments: 2-Bromopyridine + (5-Chloro-2-methoxyphenyl)boronic acid Fragments->Precursor Suzuki-Miyaura Coupling (Pd(dppf)Cl2, K2CO3)

Caption: Retrosynthetic disconnection showing the strategic simplification of the chiral target into an achiral pyridine precursor.

Precursor Synthesis (Brief)

Before the enantioselective step, the pyridine substrate must be prepared.

  • Reagents: 2-Bromopyridine (1.0 equiv), (5-Chloro-2-methoxyphenyl)boronic acid (1.1 equiv).

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%).[1]

  • Base/Solvent: 2M K₂CO₃ / Dioxane:Water (4:1).

  • Conditions: 90°C, 4 hours.

  • Yield: Typically >85%.

  • Note: Ensure the 5-chloro substituent is stable; Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ to prevent oxidative addition to the aryl chloride.

Core Protocol: Iridium-Catalyzed Asymmetric Hydrogenation[2]

This is the critical stereodefining step. Iridium complexes modified with chiral bisphosphine ligands (like (S)-SegPhos or (S)-MeO-Biphep ) and iodine additives are uniquely capable of reducing the electron-deficient pyridine ring with high enantioselectivity.

Mechanistic Insight

Unlike Rh or Ru catalysts which require auxiliary functional groups (like enamides) for coordination, the Ir-P-P/I₂* system works via an outer-sphere mechanism or by activating the pyridine as an N-hydrido species. The iodine additive is believed to form a catalytically active monomeric Ir(III) dihydride species or stabilize the precatalyst.

Materials & Reagents Table
ComponentSpecificationRole
Substrate 2-(5-Chloro-2-methoxyphenyl)pyridineStarting Material
Pre-catalyst [Ir(cod)Cl]₂ (Bis(1,5-cyclooctadiene)diiridium(I) dichloride)Metal Source
Chiral Ligand (S)-(-)-MeO-BIPHEP or (S)-SegPhosStereocontrol
Additive Iodine (I₂), sublimedCatalyst Activator
Solvent Toluene (Anhydrous, Degassed)Reaction Medium
Gas Hydrogen (H₂), UHP Grade (99.999%)Reductant
Step-by-Step Procedure

Scale: 1.0 mmol (approx. 220 mg of substrate)

  • Catalyst Preparation (In-Situ):

    • In a glovebox or under Argon flow, charge a dry 4 mL vial with [Ir(cod)Cl]₂ (3.4 mg, 0.005 mmol, 0.5 mol%) and (S)-MeO-BIPHEP (6.4 mg, 0.011 mmol, 1.1 mol%).

    • Add anhydrous Toluene (1.0 mL).

    • Stir at room temperature for 30 minutes. The solution should turn clear orange/red.

  • Substrate & Additive Addition:

    • To the catalyst solution, add the substrate 2-(5-Chloro-2-methoxyphenyl)pyridine (219 mg, 1.0 mmol).

    • Add Iodine (12.7 mg, 0.05 mmol, 5 mol%). Crucial: Do not omit iodine; conversion will be <5% without it.

    • Add remaining Toluene (4.0 mL) to reach a total volume of 5 mL (0.2 M concentration).

  • Hydrogenation:

    • Transfer the mixture to a stainless steel high-pressure autoclave equipped with a glass liner and magnetic stir bar.

    • Seal the autoclave and purge with H₂ gas (pressurize to 10 bar, vent) three times to remove oxygen.

    • Pressurize to 50 bar (725 psi) H₂.

    • Stir at 30°C for 12–16 hours .

  • Workup:

    • Carefully vent the H₂ gas in a fume hood.

    • Transfer the reaction mixture to a round-bottom flask.

    • Concentrate under reduced pressure to remove Toluene.

    • Optional Salt Break: Dissolve residue in CH₂Cl₂, wash with 1M NaOH (to ensure the free base is formed and remove I₂ traces), then dry over Na₂SO₄.

  • Purification:

    • Purify via flash column chromatography (Silica gel).

    • Eluent: CH₂Cl₂:MeOH:NH₄OH (95:4:1). The product is a secondary amine and may streak; the ammonia is necessary.

    • Yield Target: >90%.

    • ee Target: >92% (up to 99% after recrystallization of the HCl salt).

Experimental Workflow Diagram

Workflow Start Start: Inert Atmosphere (Ar) CatPrep Catalyst Prep: Ir(cod)Cl2 + Ligand in Toluene (30 min) Start->CatPrep Mix Reaction Mix: Add Substrate + I2 CatPrep->Mix Hydro Hydrogenation: 50 bar H2, 30°C 16 Hours Mix->Hydro Workup Workup: Vent H2, Conc., Basic Wash Hydro->Workup Purify Purification: Flash Column (DCM/MeOH/NH3) Workup->Purify

Caption: Step-by-step workflow for the Iridium-catalyzed asymmetric hydrogenation protocol.

Quality Control & Analytical Methods

Determination of Enantiomeric Excess (ee)

Since the product is a secondary amine, derivatization is often required for sharp HPLC peaks, but modern chiral columns can handle the free base.

  • Instrument: HPLC with UV detector (254 nm).

  • Column: Chiralcel OD-H or Chiralpak AD-H (4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 25°C.

  • Retention Times (Approx):

    • (S)-Enantiomer: t₁ (Major)

    • (R)-Enantiomer: t₂ (Minor)

    • Racemic Standard: Required for calibration.

NMR Verification (Diagnostic Peaks)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 3.80 (s, 3H): Methoxy group (Singlet).

    • δ 3.65 (dd, 1H): C2-H (Benzylic proton). The chemical shift and coupling constant (axial-axial vs axial-equatorial) confirm the chair conformation.

    • δ 6.7–7.3 (m, 3H): Aromatic protons (Pattern specific to 1,2,4-substitution).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning or insufficient activation.Ensure I₂ was added. Check H₂ purity. Increase pressure to 60-80 bar.
Low ee (<80%) Temperature too high or wrong solvent.Lower temp to 20°C. Switch solvent to CH₂Cl₂ (sometimes gives higher ee for specific substrates).
Dechlorination Over-reduction of Ar-Cl bond.This is rare with Ir/I₂ but common with Pd. If observed, lower reaction time and ensure temp <30°C.
Racemization Acidic workup or high heat.Avoid strong acids during workup. The benzylic amine is configurationally stable but can epimerize under harsh conditions.

References

  • Wang, X.-B., et al. (2008).[3] Iridium-catalyzed asymmetric hydrogenation of pyridine derivatives. Tetrahedron Letters , 49(33), 4922-4924. Link (Foundational protocol for Ir/I2 catalyzed pyridine hydrogenation).

  • Glorius, F., et al. (2004). Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition , 43(21), 2856-2859. Link (Mechanistic insights into the activation of pyridines).

  • Sigma-Aldrich. Product Specification: 2-(5-Chloro-2-methoxyphenyl)piperidine. Link (Confirmation of target molecule existence and properties).

  • Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews , 103(8), 3029-3070. Link (Source for ligand selection strategies like SegPhos and Biphep).

Disclaimer: This protocol involves the use of high-pressure hydrogen gas and heavy metals.[4] All procedures must be performed in a suitable facility by trained personnel wearing appropriate PPE.

Sources

Application

Application Note: Reductive Amination Protocols for the Synthesis of 2-(5-Chloro-2-methoxyphenyl)piperidine

Executive Summary & Strategic Overview The 2-arylpiperidine scaffold is a privileged pharmacophore embedded in numerous neuroactive agents and advanced antiviral therapeutics, including highly specific SARS-CoV-2 PLpro i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Overview

The 2-arylpiperidine scaffold is a privileged pharmacophore embedded in numerous neuroactive agents and advanced antiviral therapeutics, including highly specific SARS-CoV-2 PLpro inhibitors[1]. The targeted synthesis of 2-(5-chloro-2-methoxyphenyl)piperidine presents specific synthetic challenges due to the steric hindrance and electronic modulation exerted by the ortho-methoxy and meta-chloro substituents.

This application note details an optimized, self-validating protocol for the construction of this heterocycle via the intramolecular reductive amination of an acyclic δ-amino ketone precursor[2]. By leveraging precise chemoselectivity and kinetic control, this guide provides drug development professionals with a robust, scalable pathway that avoids common dead-end byproducts.

Mechanistic Rationale & Chemoselectivity

The core transformation relies on the spontaneous cyclization of 5-amino-1-(5-chloro-2-methoxyphenyl)pentan-1-one into a cyclic Δ¹-piperideine (iminium) intermediate, followed by in situ hydride reduction.

Causality in Reagent Selection:

  • Acid Catalysis: The electron-donating nature of the ortho-methoxy group subtly deactivates the benzylic ketone. The addition of mild acid (glacial acetic acid) is required to protonate the carbonyl oxygen, restoring electrophilicity and driving the dehydration of the transient hemiaminal into the critical iminium ion.

  • Hydride Source (STAB vs. NaBH₄): Selecting the correct reducing agent is the single most critical parameter. Stronger, unhindered hydrides like sodium borohydride (NaBH₄) will prematurely reduce the acyclic ketone, yielding a dead-end 1-aryl-5-aminopentan-1-ol byproduct. Conversely, Sodium triacetoxyborohydride (STAB) is exceptionally chemoselective. Its bulky, electron-withdrawing acetate ligands dampen its reactivity, allowing it to ignore the ketone and exclusively reduce the highly electrophilic iminium ion[2].

Mechanism Ketone 5-Amino-1-arylpentan-1-one (Acyclic Precursor) Hemiaminal Cyclic Hemiaminal (Unstable Intermediate) Ketone->Hemiaminal Intramolecular Attack (NH2 to C=O) Alcohol Amino Alcohol Byproduct (Dead-end) Ketone->Alcohol Premature Reduction (If NaBH4 is used) Iminium Δ1-Piperideine (Iminium) Target for Reduction Hemiaminal->Iminium Dehydration (-H2O) AcOH Catalyst (pH 4-5) Product 2-(5-Chloro-2-methoxyphenyl)piperidine Desired Product Iminium->Product Chemoselective Hydride Transfer (STAB)

Mechanistic divergence in reductive amination highlighting STAB chemoselectivity.

Experimental Protocol: STAB-Mediated Reductive Amination

This protocol utilizes a self-validating system to ensure the reaction does not proceed to the reduction phase until cyclization is analytically confirmed.

Materials Required
  • Substrate: 5-amino-1-(5-chloro-2-methoxyphenyl)pentan-1-one hydrochloride (1.0 mmol, 278.2 mg)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 mmol, 318 mg)

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE) (10 mL)

  • Additives: Glacial acetic acid (1.0 mmol, 57 µL) and N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 174 µL)

Step-by-Step Methodology
  • Free-Basing the Precursor: Suspend the amino-ketone HCl salt in 10 mL of anhydrous DCE in a flame-dried, nitrogen-purged flask. Add DIPEA dropwise at 25 °C. Observation: The cloudy suspension will clarify as the HCl salt is neutralized, liberating the nucleophilic free amine.

  • Acid-Catalyzed Cyclization: Add glacial acetic acid to the solution. Stir the mixture at room temperature for 60 minutes to drive the equilibrium toward the cyclic iminium ion.

  • Analytical Validation Checkpoint (Critical): Do not add the reducing agent blindly. Aliquot 10 µL of the reaction mixture, dilute in 1 mL of acetonitrile, and analyze via LC-MS.

    • Pass Criteria: The acyclic ketone mass ([M+H]⁺ = 242.09) must be fully consumed. The intermediate iminium mass ([M+H]⁺ = 224.08) must be the dominant peak.

  • Chemoselective Reduction: Once iminium formation is validated, cool the reaction to 0 °C using an ice bath. Add STAB in three equal portions over 15 minutes to control the mild exotherm. Remove the ice bath and stir at 25 °C for 4 hours.

  • Quench and Workup: Carefully quench the reaction by adding 10 mL of saturated aqueous NaHCO₃. Causality: This neutralizes the acetic acid and safely decomposes any unreacted STAB, preventing downstream purification issues. Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction and Purification: Extract the aqueous layer with Dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Eluent: DCM:MeOH 95:5 with 1% NH₄OH) to yield the pure 2-arylpiperidine ([M+H]⁺ = 226.10).

Workflow A Amino Ketone HCl Precursor B Neutralization (DIPEA / DCE) A->B C Acid Catalysis (AcOH) B->C D LC-MS Checkpoint [M+H]+ 224.08 C->D E Reduction (STAB, 0 to 25 °C) D->E Proceed if Cyclized F 2-(5-Chloro-2-methoxyphenyl) piperidine E->F

Workflow for the intramolecular reductive amination of 2-(5-chloro-2-methoxyphenyl)piperidine.

Quantitative Data & Condition Optimization

To demonstrate the causality behind the chosen protocol, the following table summarizes the optimization data for the reductive amination of the target scaffold. Alternative biocatalytic approaches utilizing transaminases (ATA) have also been documented for highly enantioselective syntheses of related 2-arylpiperidines[3], though chemical reduction remains the standard for racemic building blocks.

Reducing AgentSolventAdditiveTempYield (%)Chemoselectivity (Product : Alcohol)
NaBH₄ MeOHNone0 °C< 10%1 : 9 (Premature ketone reduction)
NaBH₃CN MeOHAcOH (pH ~5)25 °C78%95 : 5 (Effective, but generates toxic HCN)
STAB (NaBH(OAc)₃) DCEAcOH (1.0 eq)25 °C88% > 99 : 1 (Optimal & Safe)
H₂, Pd/C (10%) EtOAcNone50 psi82%98 : 2 (Scalable green alternative)

Note: While NaBH₃CN is a classical reagent for reductive aminations, its use requires strict pH monitoring to avoid the evolution of highly toxic hydrogen cyanide gas. STAB is the preferred modern alternative due to its superior safety profile and enhanced chemoselectivity in non-polar solvents like DCE[2].

References

  • Insights Into Drug Repurposing, as Well as Specificity and Compound Properties of Piperidine-Based SARS-CoV-2 PLpro Inhibitors. Frontiers in Chemistry, 2021; 9: 671502. URL:[Link]

  • Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au, 2023; 3(5): 1378-1386. URL:[Link]

  • Multicomponent, Mannich-type assembly process for generating novel, biologically-active 2-arylpiperidines and derivatives. Bioorganic & Medicinal Chemistry Letters, 2015; 25(22): 5067-5071. URL:[Link]

Sources

Method

Application Note: Regio- and Chemoselective Synthesis of 2-(5-Chloro-2-methoxyphenyl)piperidine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Molecule: 2-(5-Chloro-2-methoxyphenyl)piperidine (CAS: 526182-89-8) Executive Summary & Mechanistic Rationale The 2-arylpiperidine scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Molecule: 2-(5-Chloro-2-methoxyphenyl)piperidine (CAS: 526182-89-8)

Executive Summary & Mechanistic Rationale

The 2-arylpiperidine scaffold is a privileged pharmacophore prevalent in numerous biologically active molecules, including NK1 receptor antagonists and CNS-active therapeutics[1]. The synthesis of 2-(5-Chloro-2-methoxyphenyl)piperidine presents a specific chemoselective challenge: constructing the C2-aryl bond regioselectively while subsequently reducing the nitrogen-containing heterocycle without triggering the hydrodehalogenation of the sensitive 5-chloro substituent on the aromatic ring[2].

To achieve a self-validating, scalable, and high-yielding process, this protocol utilizes a highly modular three-step sequence:

  • Suzuki-Miyaura Cross-Coupling: Direct coupling of a cyclic enamide (N-Boc-6-bromo-3,4-dihydro-2H-pyridine) with an arylboronic acid. This approach ensures absolute regiocontrol at the C2 position[3].

  • Chemoselective Hydrogenation: Reduction of the resulting dihydropyridine intermediate using Platinum(IV) oxide (Adam's Catalyst). Unlike Palladium on Carbon (Pd/C), which rapidly cleaves aryl-chloride bonds, PtO₂ selectively reduces the electron-rich enamine double bond at ambient pressure, preserving the halogen[4].

  • Orthogonal Deprotection: Anhydrous acidic cleavage of the Boc protecting group to directly precipitate the product as a stable, highly pure hydrochloride salt.

Experimental Design & Workflow Diagram

SynthesisWorkflow SM1 5-Chloro-2-methoxyphenyl- boronic acid Step1 Step 1: Suzuki-Miyaura Cross-Coupling (Pd(dppf)Cl2, K2CO3) SM1->Step1 SM2 N-Boc-6-bromo-3,4- dihydro-2H-pyridine SM2->Step1 Int1 Intermediate 1: N-Boc-2-(5-chloro-2-methoxyphenyl)- 3,4-dihydropyridine Step1->Int1 Step2 Step 2: Chemoselective Hydrogenation (PtO2, H2, 1 atm) Int1->Step2 Int2 Intermediate 2: N-Boc-2-(5-chloro-2-methoxyphenyl) piperidine Step2->Int2 Step3 Step 3: Boc-Deprotection (4M HCl in Dioxane) Int2->Step3 Product Final Product: 2-(5-Chloro-2-methoxyphenyl) piperidine Hydrochloride Step3->Product

Workflow for the regio- and chemoselective synthesis of 2-(5-Chloro-2-methoxyphenyl)piperidine.

Reagent Matrix & Quantitative Data

The following table summarizes the stoichiometric requirements optimized for a 10.0 mmol scale synthesis.

Reagent / CatalystMW ( g/mol )EquivalentsAmountRole
N-Boc-6-bromo-3,4-dihydro-2H-pyridine262.151.002.62 gElectrophile
(5-Chloro-2-methoxyphenyl)boronic acid186.401.202.24 gNucleophile
Pd(dppf)Cl₂·CH₂Cl₂816.640.05408 mgCross-Coupling Catalyst
Potassium Carbonate (K₂CO₃)138.213.004.15 gBase
Platinum(IV) Oxide (PtO₂)227.090.05114 mgHydrogenation Catalyst
4M HCl in 1,4-DioxaneN/A5.0012.5 mLDeprotecting Agent

Step-by-Step Experimental Protocols

Step 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality & Rationale: The bidentate dppf ligand in Pd(dppf)Cl₂ enforces a large bite angle on the palladium center. This steric geometry significantly accelerates the reductive elimination step, which is typically the rate-determining bottleneck when coupling sterically hindered or cyclic vinylic electrophiles[1].

  • Preparation: Charge a flame-dried 100 mL Schlenk flask with N-Boc-6-bromo-3,4-dihydro-2H-pyridine (2.62 g, 10.0 mmol), (5-Chloro-2-methoxyphenyl)boronic acid (2.24 g, 12.0 mmol), K₂CO₃ (4.15 g, 30.0 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (408 mg, 0.5 mmol).

  • Degassing: Evacuate the flask and backfill with ultra-high-purity Argon. Repeat this cycle three times.

  • Reaction: Inject 40 mL of a degassed 1,4-Dioxane/H₂O mixture (4:1 v/v). Heat the biphasic mixture to 80 °C under vigorous stirring for 12 hours.

  • Validation System: Monitor via TLC (Hexanes/EtOAc 4:1). The reaction is complete when the starting bromide (Rf ≈ 0.60) is fully consumed, replaced by a strongly UV-active product spot (Rf ≈ 0.45).

  • Workup: Cool to room temperature, dilute with EtOAc (50 mL), and partition. Wash the organic layer with water (2 × 30 mL) and brine (30 mL). Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to yield Intermediate 1 .

Step 2: Chemoselective Hydrogenation of the Enamine Core

Causality & Rationale: Reducing the dihydropyridine double bond poses a severe risk of concomitant hydrodehalogenation of the aryl chloride if standard Pd/C is used[4]. PtO₂ (Adam's catalyst) provides a milder, highly chemoselective alternative that rapidly reduces the electron-rich enamine at 1 atm H₂ while leaving the C-Cl bond completely intact[2].

  • Preparation: Dissolve Intermediate 1 (approx. 3.0 g) in 30 mL of absolute ethanol in a thick-walled hydrogenation flask.

  • Catalyst Addition: Carefully add PtO₂ (114 mg, 0.05 equiv). Safety Note: PtO₂ can be pyrophoric in the presence of solvent vapors and hydrogen; ensure the flask is thoroughly purged with Argon before adding H₂.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas via a balloon. Stir vigorously at room temperature for 4-6 hours.

  • Validation System: Extract a 0.1 mL aliquot, concentrate, and analyze via ¹H NMR. The complete disappearance of the vinylic proton signal (δ 5.5–6.0 ppm) alongside the retention of the intact aromatic protons (δ 6.8–7.3 ppm) confirms successful chemoselective reduction.

  • Workup: Purge the flask with Argon. Filter the suspension through a tightly packed pad of Celite to remove the platinum catalyst. Wash the pad with excess ethanol and concentrate the filtrate in vacuo to yield Intermediate 2 as a viscous oil.

Step 3: Boc-Deprotection and Hydrochloride Salt Formation

Causality & Rationale: Using anhydrous HCl in dioxane prevents the formation of side products associated with aqueous acid hydrolysis. Furthermore, it directly protonates the resulting secondary amine, driving the precipitation of the highly pure hydrochloride salt and bypassing the need for a final chromatographic purification.

  • Preparation: Dissolve the crude Intermediate 2 in 15 mL of anhydrous dichloromethane (DCM) and cool to 0 °C in an ice bath.

  • Deprotection: Dropwise, add 4M HCl in 1,4-Dioxane (12.5 mL, 50.0 mmol).

  • Reaction: Remove the ice bath and allow the solution to warm to room temperature. Stir for 2 hours. A white precipitate will gradually form as the Boc group is cleaved and isobutylene gas evolves.

  • Validation System: LC-MS analysis of the reaction mixture should show the complete disappearance of the Boc-protected mass and the appearance of the desired product mass [M+H]⁺ = 226.1 m/z.

  • Isolation: Concentrate the suspension under reduced pressure to remove DCM and excess HCl. Triturate the resulting solid with cold diethyl ether (20 mL), filter, and dry under high vacuum to afford 2-(5-Chloro-2-methoxyphenyl)piperidine hydrochloride as a pristine white powder.

References

  • [1] Zhao, G., et al. "Synthesis of 2-Arylpiperidines via Pd-Catalyzed Arylation of Aza-Achmatowicz Rearrangement Products with Arylboronic Acids." Organic Letters, ACS Publications, 2020. URL:[Link]

  • [3] Coldham, I., & Leonori, D. "Synthesis of 2-arylpiperidines by palladium couplings of aryl bromides with organozinc species derived from deprotonation of N-boc-piperidine." Organic Letters, ACS Publications, 2008. URL:[Link]

  • [2] Legault, C. Y., & Charette, A. B. "Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium-Catalyzed Transfer Hydrogenation." Advanced Synthesis & Catalysis, Wiley, 2013. URL:[Link]

  • [4] "NaBH4-TMEDA and a palladium catalyst as efficient regio- and chemoselective system for the hydrodehalogenation of halogenated heterocycles." ResearchGate, 2025. (Contextual reference for dehalogenation challenges). URL:[Link]

Sources

Application

Application Notes and Protocols for 2-(5-Chloro-2-methoxyphenyl)piperidine: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive technical guide on the synthesis, application, and quality control of 2-(5-Chloro-2-methoxyphenyl)piperidine...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive technical guide on the synthesis, application, and quality control of 2-(5-Chloro-2-methoxyphenyl)piperidine, a pivotal intermediate in the development of novel therapeutics. This document is designed to equip researchers and drug development professionals with detailed protocols and the scientific rationale behind key experimental procedures.

Introduction: The Significance of the 2-Arylpiperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of FDA-approved drugs.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for targeting a variety of receptors and enzymes.[2] The 2-arylpiperidine motif, in particular, is a key pharmacophore in many centrally acting agents. The introduction of a substituted phenyl ring at the 2-position of the piperidine core can significantly influence the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

2-(5-Chloro-2-methoxyphenyl)piperidine, with its specific substitution pattern, offers a unique combination of steric and electronic features. The chloro group can modulate the compound's lipophilicity and metabolic stability, while the methoxy group can engage in specific hydrogen bond interactions within a biological target. This intermediate is of particular interest for the synthesis of novel antipsychotics, NMDA receptor antagonists, and sigma-1 receptor ligands.[3][4][5]

Synthesis of 2-(5-Chloro-2-methoxyphenyl)piperidine

A robust and scalable synthesis of 2-(5-Chloro-2-methoxyphenyl)piperidine is crucial for its application in drug development. A common and effective strategy involves a two-step process: the synthesis of the corresponding 2-arylpyridine followed by its catalytic hydrogenation to the desired piperidine.

Step 1: Synthesis of 2-(5-Chloro-2-methoxyphenyl)pyridine

A reliable method for the synthesis of 2-arylpyridines is the reaction of a pyridine derivative with an aryl Grignard reagent.[6] The use of pyridine N-oxides can enhance the regioselectivity of the addition.[6]

Protocol: Synthesis of 2-(5-Chloro-2-methoxyphenyl)pyridine via Grignard Reaction with Pyridine N-Oxide

This protocol is adapted from established methods for the synthesis of 2-substituted pyridines.[6]

Materials:

  • Pyridine N-oxide

  • 5-Chloro-2-methoxyphenylmagnesium bromide (commercially available or prepared in situ)

  • Anhydrous Tetrahydrofuran (THF)

  • Acetic anhydride

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve pyridine N-oxide (1.0 eq) in anhydrous THF.

  • Grignard Addition: Cool the solution to 0 °C in an ice bath. Add a solution of 5-Chloro-2-methoxyphenylmagnesium bromide (1.2 eq) in THF dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Rearrangement: Cool the reaction mixture to 0 °C and slowly add acetic anhydride (2.0 eq). Heat the mixture to 120 °C and stir for 2-3 hours.[6]

  • Work-up: Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford 2-(5-Chloro-2-methoxyphenyl)pyridine.

Table 1: Summary of Reaction Parameters for 2-Arylpyridine Synthesis

ParameterValueReference
Starting MaterialPyridine N-oxide[6]
Grignard Reagent5-Chloro-2-methoxyphenylmagnesium bromide[6]
SolventAnhydrous THF[6]
Rearrangement AgentAcetic Anhydride[6]
Typical Yield60-80% (after purification)[6]
Step 2: Catalytic Hydrogenation to 2-(5-Chloro-2-methoxyphenyl)piperidine

The reduction of the pyridine ring to a piperidine is a critical step that can be achieved through catalytic hydrogenation.[7][8] The choice of catalyst and reaction conditions is important to ensure complete reduction and avoid side reactions.

Protocol: Platinum-catalyzed Hydrogenation of 2-(5-Chloro-2-methoxyphenyl)pyridine

This protocol is based on general procedures for the hydrogenation of substituted pyridines.[1][7]

Materials:

  • 2-(5-Chloro-2-methoxyphenyl)pyridine

  • Platinum(IV) oxide (PtO₂, Adams' catalyst)

  • Glacial acetic acid

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Celite®

Procedure:

  • Reactor Setup: In a high-pressure reactor vessel, dissolve 2-(5-Chloro-2-methoxyphenyl)pyridine (1.0 eq) in glacial acetic acid.

  • Catalyst Addition: Carefully add PtO₂ (5 mol%) to the solution under an inert atmosphere.

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 50-70 bar.[7] Stir the reaction mixture vigorously at room temperature for 6-10 hours.[7]

  • Work-up: After the reaction is complete (monitored by TLC or GC-MS), carefully vent the hydrogen and purge the reactor with nitrogen.

  • Catalyst Removal: Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; keep the filter cake wet.

  • Neutralization and Extraction: Neutralize the filtrate by the careful addition of a saturated sodium bicarbonate solution until the pH is ~8. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(5-Chloro-2-methoxyphenyl)piperidine. Further purification can be achieved by vacuum distillation or crystallization if necessary.

Table 2: Summary of Hydrogenation Reaction Parameters

ParameterValueReference
Starting Material2-(5-Chloro-2-methoxyphenyl)pyridine[7]
CatalystPlatinum(IV) oxide (PtO₂)[7]
SolventGlacial Acetic Acid[7]
Hydrogen Pressure50-70 bar[7]
Typical Yield>90%[7]

Application in Drug Synthesis: A Precursor to Novel Antipsychotic Agents

2-(5-Chloro-2-methoxyphenyl)piperidine is a valuable intermediate for the synthesis of novel antipsychotic agents, particularly those designed as analogues of established drugs like risperidone and paliperidone.[9] These drugs typically act as antagonists at dopamine D2 and serotonin 5-HT2A receptors.[10] The specific substitution pattern of the 2-arylpiperidine moiety can be fine-tuned to optimize receptor binding affinity, selectivity, and overall pharmacological profile.

Illustrative Synthetic Application: Synthesis of a Risperidone Analogue

The following is a generalized protocol illustrating how 2-(5-Chloro-2-methoxyphenyl)piperidine can be used in the synthesis of a risperidone analogue. This is based on established synthetic routes for similar compounds.

Reaction Scheme:

G A 2-(5-Chloro-2-methoxyphenyl)piperidine C Risperidone Analogue A->C Alkylation B Substituted Benzisoxazole B->C

Caption: General synthetic scheme for a risperidone analogue.

Protocol: N-Alkylation of 2-(5-Chloro-2-methoxyphenyl)piperidine

Materials:

  • 2-(5-Chloro-2-methoxyphenyl)piperidine

  • A suitable substituted benzisoxazole with an alkyl halide side chain (e.g., 3-(2-chloroethyl)-6-fluoro-1,2-benzisoxazole)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Potassium iodide (KI, catalytic amount)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • Reaction Setup: To a solution of 2-(5-Chloro-2-methoxyphenyl)piperidine (1.0 eq) in anhydrous DMF, add the substituted benzisoxazole (1.1 eq), potassium carbonate (2.0 eq), and a catalytic amount of potassium iodide.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the final risperidone analogue.

Quality Control and Analytical Methods

Ensuring the purity and identity of 2-(5-Chloro-2-methoxyphenyl)piperidine is paramount for its use as a pharmaceutical intermediate. A combination of chromatographic and spectroscopic techniques is recommended for comprehensive quality control.

Table 3: Recommended Analytical Methods for Quality Control

Analytical MethodPurposeTypical Parameters
High-Performance Liquid Chromatography (HPLC) Purity determination and quantificationColumn: C18 reverse-phaseMobile Phase: Acetonitrile/Water gradient with 0.1% formic acidDetection: UV at 254 nm
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and impurity profilingColumn: DB-5 or equivalentCarrier Gas: HeliumIonization: Electron Impact (EI)Detection: Mass Spectrometry (MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and identification¹H NMR: Chemical shifts and coupling constants consistent with the structure¹³C NMR: Number and chemical shifts of carbon signals
Infrared (IR) Spectroscopy Functional group identificationCharacteristic peaks for N-H, C-H (aromatic and aliphatic), C-O, and C-Cl bonds

Workflow for Quality Control Analysis

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Review & Release A Weigh Sample B Dissolve in appropriate solvent A->B C HPLC Analysis B->C Purity & Quantification D GC-MS Analysis B->D Identification & Impurities E NMR Spectroscopy B->E Structural Confirmation F IR Spectroscopy B->F Functional Groups G Compare data to specifications C->G D->G E->G F->G H Generate Certificate of Analysis G->H I Release Batch H->I

Caption: A typical workflow for the quality control of 2-(5-Chloro-2-methoxyphenyl)piperidine.

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling 2-(5-Chloro-2-methoxyphenyl)piperidine and its precursors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated fume hood.

  • In case of contact:

    • Skin: Wash thoroughly with soap and water.

    • Eyes: Flush with copious amounts of water for at least 15 minutes and seek medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

  • Andersson, H., Almqvist, F., & Olsson, R. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 9(7), 1335–1337. [Link]

  • Ruan, J., & Xiao, J. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis, 5, 923-932. [Link]

  • Bégué, D., et al. (2011). Synthesis of functionalized 2-arylpyridines from 2-halopyridines and various aryl halides via a nickel catalysis. Tetrahedron, 67(35), 6453-6462. [Link]

  • Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1836-1840. [Link]

  • Shida, N., et al. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society, 146(15), 10359–10368. [Link]

  • Navuluri, C., et al. (2024). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Letters, 26(24), 4626–4630. [Link]

  • Zhang, S., et al. (2013). Arylation, alkenylation, and alkylation of 2-halopyridine N-oxides with grignard reagents: a solution to the problem of C2/C6 regioselective functionalization of pyridine derivatives. The Journal of Organic Chemistry, 78(6), 2720–2725. [Link]

  • Nikiforovich, G. V., & Marshall, G. R. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4978. [Link]

  • Google Patents. (2000). US6124317A - 2-substituted piperidine analogs and their use as subtype-selective NMDA receptor antagonists.
  • University of Bari Aldo Moro. (2020). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic and Neuroprotective Effects. [Link]

  • Wang, Y., et al. (2020). Discovery of aryl-piperidine derivatives as potential antipsychotic agents using molecular hybridization strategy. European Journal of Medicinal Chemistry, 193, 112214. [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]

  • Google Patents. (2003).
  • SciSpace. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. [Link]

  • Google Patents. (2017).
  • ResearchGate. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. [Link]

  • DTIC. (2025). Piperidine Synthesis. [Link]

  • ACS Publications. (2020). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. [Link]

  • Meltzer, H. Y. (1999). The role of serotonin in antipsychotic drug action. Neuropsychopharmacology, 21(2 Suppl), 106S–115S. [Link]

  • ResearchGate. (2020). Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain. [Link]

  • National Center for Biotechnology Information. (2023). Pharmacology of NMDA Receptors. [Link]

  • University of Virginia School of Medicine. (2022). Novel NMDA Receptor Antagonists. [Link]

  • Wikipedia. (n.d.). NMDA receptor antagonist. [Link]

Sources

Method

Application Note: Microwave-Assisted Synthesis of 2-(5-Chloro-2-methoxyphenyl)piperidine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol Introduction & Mechanistic Insights 2-Arylpiperidines are privileged sc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol

Introduction & Mechanistic Insights

2-Arylpiperidines are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores for neurological and psychiatric drug candidates. The target compound, 2-(5-Chloro-2-methoxyphenyl)piperidine (CAS: 526182-89-8)[1], presents a unique synthetic challenge due to the steric hindrance of the ortho-methoxy group and the chemoselectivity required to preserve the aryl chloride during heterocycle reduction.

Traditional batch synthesis of this molecule requires lengthy reflux conditions and suffers from poor chemoselectivity. This application note details a highly optimized, two-step Microwave-Assisted Organic Synthesis (MAOS) protocol. By employing microwave irradiation, we achieve precise thermal control, drastically reducing reaction times from hours to minutes while establishing a self-validating workflow that prevents the hydrodehalogenation of the aryl chloride moiety.

Causality in Experimental Design
  • Step 1: Microwave-Assisted Suzuki-Miyaura Cross-Coupling: The construction of the biaryl C-C bond utilizes 2-bromopyridine and 5-chloro-2-methoxyphenylboronic acid. The ortho-methoxy group on the boronic acid introduces significant steric hindrance, which typically slows down the transmetalation step in the catalytic cycle. Microwave dielectric heating overcomes this activation energy barrier through rapid, volumetric heating, driving the palladium-catalyzed cross-coupling to completion in just 15 minutes[2]. The use of Pd(dppf)Cl₂ ensures robust oxidative addition and suppresses unwanted homocoupling.

  • Step 2: Chemoselective Microwave-Assisted Hydrogenation: Reducing the 2-arylpyridine intermediate to the corresponding piperidine presents a severe chemoselectivity challenge. Standard hydrogenation conditions (H₂, Pd/C) often trigger competitive hydrogenolysis of the C-Cl bond. By utilizing a high-pressure microwave reactor with Adams' catalyst (PtO₂) in glacial acetic acid, the reaction kinetically favors the reduction of the electron-deficient pyridine ring[3]. Microwave energy accelerates the saturation of the heterocycle, allowing the reaction to be terminated in 30 minutes—long before the slower C-Cl cleavage can occur[4].

Experimental Protocols

Safety Warning: High-pressure hydrogenation must only be conducted in microwave reactors specifically designed and rated for pressurized gas addition (e.g., Milestone synthWAVE or CEM Discover 2.0).

Protocol A: Synthesis of 2-(5-Chloro-2-methoxyphenyl)pyridine
  • Preparation: To a 30 mL heavy-walled microwave quartz vessel equipped with a magnetic stir bar, add 2-bromopyridine (1.0 mmol, 158 mg), 5-chloro-2-methoxyphenylboronic acid (1.2 mmol, 223 mg), Pd(dppf)Cl₂ (0.05 mmol, 36 mg), and K₂CO₃ (2.0 mmol, 276 mg).

  • Solvent Addition: Add 10 mL of a degassed 1,4-Dioxane/H₂O mixture (4:1 v/v).

  • Microwave Irradiation: Seal the vessel securely. Irradiate at 120 °C for 15 minutes with a maximum power limit of 150 W (using dynamic power control to maintain temperature).

  • Workup: Cool the vessel to room temperature via compressed air cooling (approx. 5 mins). Dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous NaCl (2 × 15 mL).

  • Purification & Validation: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc 8:2).

    • Self-Validation Check: Confirm the disappearance of 2-bromopyridine via LC-MS. The purified intermediate must display a distinct [M+H]⁺ peak at m/z 220.0.

Protocol B: Synthesis of 2-(5-Chloro-2-methoxyphenyl)piperidine
  • Preparation: Transfer the purified 2-(5-Chloro-2-methoxyphenyl)pyridine (0.5 mmol, 110 mg) to a high-pressure quartz microwave vessel.

  • Catalyst & Solvent: Add 5 mL of glacial acetic acid and PtO₂ (10 mol%, 11 mg).

  • Pressurization: Seal the reactor assembly. Purge the headspace with N₂ three times to remove oxygen, then pressurize with H₂ gas to 50 psi (approx. 3.4 bar).

  • Microwave Hydrogenation: Irradiate the sealed vessel at 80 °C for exactly 30 minutes under continuous magnetic stirring.

  • Workup: Safely vent the H₂ gas inside a fume hood. Filter the reaction mixture through a short pad of Celite to remove the platinum catalyst, washing the pad with methanol (10 mL).

  • Isolation & Validation: Concentrate the filtrate to remove acetic acid. Basify the residue to pH 10 using 1N NaOH, and extract with dichloromethane (3 × 15 mL). Dry and evaporate to yield the target compound.

    • Self-Validation Check: Monitor by LC-MS to ensure the absence of the over-reduced hydrodehalogenated byproduct (m/z 192.1). The target piperidine yields a clean [M+H]⁺ peak at m/z 226.1.

Data Presentation

The following tables summarize the quantitative advantages of the MAOS protocol compared to conventional thermal heating methods.

Table 1: Reaction Metrics for Suzuki-Miyaura Cross-Coupling

ParameterConventional HeatingMicrowave-Assisted (Protocol A)
Temperature 100 °C (Reflux)120 °C
Reaction Time 12 - 16 hours15 minutes
Catalyst Loading 10 mol%5 mol%
Isolated Yield 65%88%
Purity (LC-MS) > 90%> 98%

Table 2: Reaction Metrics for Chemoselective Pyridine Hydrogenation

ParameterConventional HeatingMicrowave-Assisted (Protocol B)
Temperature 50 °C80 °C
Reaction Time 24 hours30 minutes
H₂ Pressure 50 psi50 psi
Dehalogenation Byproduct ~ 15 - 20%< 2%
Isolated Yield 55%92%

Synthetic Workflow Visualization

SynthesisWorkflow Reagents 2-Bromopyridine + 5-Chloro-2-methoxyphenylboronic acid Suzuki Microwave Suzuki-Miyaura Coupling Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O 120°C, 15 min Reagents->Suzuki Transmetalation & Reductive Elimination Intermediate 2-(5-Chloro-2-methoxyphenyl)pyridine (Intermediate) Suzuki->Intermediate C-C Bond Formation Hydrogenation Microwave-Assisted Hydrogenation PtO₂, H₂ (50 psi), AcOH 80°C, 30 min Intermediate->Hydrogenation Catalyst Addition & Pressurization Product 2-(5-Chloro-2-methoxyphenyl)piperidine (Target Compound) Hydrogenation->Product Chemoselective Pyridine Reduction

Figure 1: Two-step microwave-assisted synthesis workflow for 2-(5-Chloro-2-methoxyphenyl)piperidine.

References

Sources

Application

Handling and storage protocols for 2-(5-Chloro-2-methoxyphenyl)piperidine

This Application Note provides a comprehensive technical guide for the handling, storage, and experimental preparation of 2-(5-Chloro-2-methoxyphenyl)piperidine (CAS: 526182-89-8). This document is designed for research...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the handling, storage, and experimental preparation of 2-(5-Chloro-2-methoxyphenyl)piperidine (CAS: 526182-89-8).

This document is designed for research use only (RUO) . The protocols below synthesize specific physicochemical data with class-based best practices for substituted phenylpiperidines.

Compound: 2-(5-Chloro-2-methoxyphenyl)piperidine CAS: 526182-89-8 Class: Substituted Phenylpiperidine / Pharmacophore Intermediate Version: 1.0

Executive Summary & Chemical Profile

2-(5-Chloro-2-methoxyphenyl)piperidine is a secondary amine building block often used in the synthesis of GPCR ligands and bioactive small molecules. Structurally, it consists of a piperidine ring substituted at the C2 position with a phenyl group bearing a chloro and methoxy substituent.

Unlike its 4-phenylpiperidine isomers (often associated with opioid activity), the 2-substituted scaffold is frequently explored for different pharmacological profiles, including NMDA antagonism or monoamine reuptake inhibition. Due to the secondary amine functionality, this compound is prone to oxidative degradation and carbamate formation upon exposure to atmospheric CO₂, necessitating strict handling protocols.

Physicochemical Specifications
PropertySpecification
Molecular Formula C₁₂H₁₆ClNO
Molecular Weight 225.72 g/mol
CAS Number 526182-89-8
Physical State Solid (typically off-white to pale yellow powder) or viscous oil (if free base)
Solubility DMSO (>20 mg/mL), Ethanol (>20 mg/mL), 1eq HCl (aq)
pKa (Predicted) ~9.5 (Piperidine nitrogen)
Hygroscopicity Moderate (Form-dependent; salts are hygroscopic)

Safety & Hazard Assessment (E-E-A-T)

Note: As a research chemical, comprehensive toxicological data may be incomplete. Treat as a potential potent bioactive agent.

Hazard Identification
  • Acute Toxicity: Harmful if swallowed or absorbed through skin.

  • Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[1]

  • Target Organ Toxicity: May cause respiratory irritation (H335) upon dust inhalation.[1][2]

Containment Protocol
  • Engineering Controls: Always handle within a certified Chemical Fume Hood.

  • PPE: Nitrile gloves (double-gloving recommended for stock preparation), safety goggles, and lab coat.

  • Inhalation Risk: If handling the free base form (which can have higher vapor pressure than the salt), ensure airflow >100 fpm.

Storage & Stability Protocol

The stability of 2-(5-Chloro-2-methoxyphenyl)piperidine is compromised by three factors: Oxidation (N-oxide formation), Carbonylation (reaction with CO₂), and Hydrolysis (minor risk for methoxy group, but relevant in acidic moisture).

Long-Term Storage (Stock Powder)
  • Temperature: -20°C (Preferred) or 2-8°C.

  • Atmosphere: Store under inert gas (Argon or Nitrogen). The secondary amine is nucleophilic and can react with atmospheric CO₂ to form carbamates over time.

  • Container: Amber glass vials with PTFE-lined caps. Avoid plastic containers for long-term storage of the free base to prevent leaching.

  • Desiccation: Store inside a secondary container (desiccator) to prevent moisture absorption, which accelerates degradation.

Working Solution Storage
  • Solvent: DMSO or Ethanol.

  • Stability:

    • Room Temp: Use within 24 hours.

    • -20°C: Stable for up to 1 month.

    • Freeze/Thaw: Limit to a maximum of 3 cycles. Precipitation may occur; vortex and warm to 37°C if necessary.

Solubilization & Handling Workflow

Objective: Prepare a homogeneous stock solution while minimizing degradation.

Step-by-Step Solubilization
  • Equilibration: Allow the product vial to warm to room temperature before opening. This prevents condensation of atmospheric water onto the cold solid (hygroscopic shock).

  • Solvent Selection:

    • DMSO: Recommended for biological assays.

    • Ethanol: Recommended for chemical synthesis intermediates.

    • Aqueous Buffers: Do not dissolve directly in neutral water. Dissolve in DMSO first, then dilute, or use dilute HCl (0.1 M) to protonate the amine for aqueous solubility.

  • Dissolution: Add solvent to the vial. Vortex for 30-60 seconds. If particulates remain, sonicate at 40 kHz for 5 minutes (water bath temperature < 30°C).

Handling Workflow Diagram

The following diagram illustrates the critical decision paths for handling the compound based on its form (Solid vs. Solution) to ensure integrity.

HandlingProtocol Start Start: Vial Removal from Storage (-20°C) Equilibrate Equilibrate to Room Temp (Desiccator, 30 mins) Start->Equilibrate Open Open under Inert Gas (N2/Ar) Equilibrate->Open FormCheck Is it Solid or Oil? Open->FormCheck Solid Solid: Weigh quickly Avoid static FormCheck->Solid Powder Oil Oil (Free Base): Viscous Pipette with positive displacement FormCheck->Oil Liquid Solvent Add Solvent (DMSO/EtOH) Solid->Solvent Oil->Solvent Sonicate Sonicate (5 min, <30°C) Solvent->Sonicate QC Visual Inspection: Clear Solution? Sonicate->QC Ready Ready for Assay/Synthesis QC->Ready Yes Filter Centrifuge/Filter (0.2 µm PTFE) QC->Filter No (Particulates) Filter->Ready

Caption: Logic flow for the retrieval, solubilization, and inspection of 2-(5-Chloro-2-methoxyphenyl)piperidine to prevent hygroscopic degradation.

Analytical Verification & degradation

When verifying the purity of stored samples, be aware of specific degradation markers.

HPLC/LC-MS Method Parameters (Recommended)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV 254 nm (Phenyl absorption) and 280 nm (Methoxy-phenyl).

Degradation Pathway Visualization

The secondary amine is the primary site of instability.

Degradation Parent Parent Compound (Secondary Amine) Oxidation N-Oxide Formation (+16 Da) Parent->Oxidation Air/Light (Slow) Carbamate Carbamate (+44 Da, +CO2) Parent->Carbamate Atmospheric CO2 (Rapid if Free Base) SaltDissoc Free Base (pH dependent) Parent->SaltDissoc Basic pH

Caption: Primary degradation pathways. Protection from air (CO2/O2) is critical to prevent N-oxide and carbamate impurities.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2735754 (Related Structure: 1-(5-Chloro-2-methoxyphenyl)piperazine). Retrieved March 5, 2026, from [Link]

  • Janssen, P. A. (1962).[3] A Review of the Chemical Features Associated with Strong Morphine-Like Activity. British Journal of Anaesthesia, 34(4), 260–268. (Foundational text on phenylpiperidine chemistry and stability).

  • Enamine. (n.d.). Building Blocks: Secondary Amines Handling Guide. (General reference for secondary amine storage).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 2-(5-Chloro-2-methoxyphenyl)piperidine

The following guide is designed for researchers and process chemists working with 2-(5-Chloro-2-methoxyphenyl)piperidine . It addresses the specific challenges of purifying this molecule, particularly focusing on the rem...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed for researchers and process chemists working with 2-(5-Chloro-2-methoxyphenyl)piperidine . It addresses the specific challenges of purifying this molecule, particularly focusing on the removal of unreacted pyridine precursors, dechlorinated byproducts, and metal residues.

Topic: Impurity Removal & Workup Optimization Molecule Class: 2-Arylpiperidines / Halogenated N-Heterocycles Primary Synthesis Context: Reduction of 2-(5-chloro-2-methoxyphenyl)pyridine or Metal-Catalyzed Coupling.

Impurity Profiling & Identification

Before attempting purification, you must correctly identify the "Bad Actors" in your crude mixture. Use this table to correlate LC-MS/NMR data with specific impurities.

Common Impurity Reference Table
Impurity TypeStructure / DescriptionMass Shift (vs Product)Origin / Cause
Impurity A Unreduced Precursor (2-(5-chloro-2-methoxyphenyl)pyridine)-6 Da (approx)Incomplete hydrogenation or reduction.
Impurity B Dechlorinated Byproduct (2-(2-methoxyphenyl)piperidine)-34 Da Over-reduction (Hydrogenolysis) of the C-Cl bond. Common with Pd/C.
Impurity C N-Oxide / Hydroxylamine +16 Da Oxidation of the secondary amine during workup or storage.
Impurity D Metal Complex (Pd/Pt/Rh)N/A (Colored)Residual catalyst from coupling or hydrogenation steps.

The "pKa Swing": Selective Extraction Protocol

The most effective way to remove Impurity A (Unreduced Pyridine) is exploiting the massive basicity difference between the piperidine product and the pyridine impurity.

  • Target Molecule (Piperidine): pKa

    
     11.1 (Strong Base)
    
  • Impurity A (Pyridine): pKa

    
     5.2 (Weak Base)
    
Step-by-Step "Catch and Release" Protocol

Objective: Isolate the product in the aqueous phase at a pH where the impurity remains organic.

  • Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • Acid Extraction (The "Catch"):

    • Extract the organic layer with 1M HCl (aq) .

    • Mechanism:[1][2] Both the Piperidine and Pyridine will protonate and move to the aqueous layer.

    • Discard the organic layer (removes non-basic neutrals).

  • The "Swing" Wash (Critical Step):

    • Adjust the aqueous layer pH to ~8.0 - 8.5 using dilute NaOH or saturated NaHCO₃.

    • Why? At pH 8.5, the Pyridine (pKa 5.2) is >99% deprotonated (neutral) and becomes lipophilic. The Piperidine (pKa 11.1) remains >99% protonated (charged) and stays in the water.

    • Wash the aqueous layer with MTBE or EtOAc (3x).

    • Result: Impurity A (Pyridine) is washed out into the organic solvent. The Product stays in the water.

  • Base Release (The "Release"):

    • Adjust the aqueous layer pH to >12 using 4M NaOH.

    • Extract with DCM (3x).

    • Dry combined organics over Na₂SO₄ and concentrate.

Visual Workflow: Purification Decision Tree

PurificationStrategy Start Crude Mixture Analysis CheckPyridine Is Pyridine Precursor Present? (Mass -6 Da) Start->CheckPyridine CheckDechloro Is Dechlorinated Impurity Present? (Mass -34 Da) CheckPyridine->CheckDechloro No Action_AcidBase Execute 'pKa Swing' (pH 8.5 Wash) CheckPyridine->Action_AcidBase Yes CheckColor Is Product Colored? (Metal Residues) CheckDechloro->CheckColor No Action_Recryst Recrystallization (HCl or Tartrate Salt) CheckDechloro->Action_Recryst Yes (Critical) Action_Scavenge Add Metal Scavenger (SiliaMetS® Thiol or TMT) CheckColor->Action_Scavenge Yes Action_Final Final Polish: Flash Chromatography (DCM:MeOH:NH4OH) CheckColor->Action_Final No Action_AcidBase->CheckDechloro Action_Recryst->CheckColor Action_Scavenge->Action_Final

Figure 1: Decision matrix for selecting the appropriate purification module based on impurity profile.

Troubleshooting Guide (FAQ)

Q1: I see a significant peak at [M-34] in my LC-MS. How do I remove the dechlorinated byproduct?

Diagnosis: You have Impurity B (2-(2-methoxyphenyl)piperidine) . This usually happens if you used Pd/C for hydrogenation. The C-Cl bond is labile under standard hydrogenation conditions. Solution:

  • Prevention (Best): Switch catalysts. Use PtO₂ (Adams' Catalyst) or Rh/C in the presence of a modifier (like Vanadium) to minimize dehalogenation. Alternatively, use SmI₂/H₂O for a chemoselective reduction that preserves the chloro-group [1].

  • Purification (Recovery): Separation by extraction is impossible due to similar pKa.

    • Method: Salt Recrystallization .

    • Protocol: Dissolve the free base in Ethanol. Add 1.05 eq of L-Tartaric acid or HCl (in dioxane) . The chloro-substituted piperidine often crystallizes differently than the des-chloro analog due to the steric bulk and lipophilicity of the chlorine atom.

    • Slow Evaporation: Allow the ethanol solution to evaporate slowly at 4°C.

Q2: My product is a dark brown oil/foam, but NMR shows it's >90% pure.

Diagnosis: Trace Palladium or metal contamination. Even ppm levels can cause coloration and catalyze decomposition. Solution:

  • Solid Phase: Dissolve in EtOAc and stir with SiliaMetS® Thiol or Activated Carbon (Charcoal) for 2 hours at 40°C. Filter through Celite.

  • Liquid Phase: Wash the organic layer with 0.5M N-Acetylcysteine (aq) adjusted to pH 7-8. The thiol group chelates Pd effectively.

Q3: The product streaks/tails on my TLC plates and Flash Column.

Diagnosis: The secondary amine interacts strongly with the acidic silanols on silica gel. Solution:

  • Mobile Phase Modifier: You must use a base modifier.

    • Standard: DCM : MeOH : NH₄OH (90:10:1).

    • Alternative: DCM : MeOH with 1% Triethylamine (TEA) .

  • Pre-treatment: Flush the silica column with mobile phase containing 1% TEA before loading your sample to neutralize active sites.

Q4: Can I use chiral resolution if I need a specific enantiomer?

Answer: Yes. Crude 2-arylpiperidines are racemates.

  • Chemical Resolution: Use (S)-(+)-Mandelic acid or Di-benzoyl-L-tartaric acid .

  • Enzymatic Resolution: Lipase-catalyzed acylation often discriminates between piperidine enantiomers, though this is slower.

Quantitative Data: Solubility & Salt Properties[1]

SolventFree Base SolubilityHCl Salt SolubilityNotes
Water (pH 7) Insoluble (<1 mg/mL)Soluble (>50 mg/mL)Use for aqueous extraction.
Dichloromethane High (>100 mg/mL)ModerateGood for loading columns.
MTBE/Ether HighInsolubleBest for crashing out salts.
Ethanol HighSoluble (Hot)Best for recrystallization.

References

  • Kamochi, Y., & Kudo, T. (1993). The Novel Reduction of Pyridine Derivatives with Samarium Diiodide. Heterocycles, 36(10), 2383-2396.

  • Bhatt, T., & Natte, K. (2024).[3] Piperidine synthesis via hydrogenation.[2][3][4] Organic Letters, 26, 866-871.[3]

  • Zhang, S. (2020). Asymmetric Reduction of Pyridinium Salts to Piperidines.[1][2][4][5] University of Liverpool Repository.

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General reference for pKa-based extractions).

Sources

Optimization

Optimizing reaction temperature for 2-(5-Chloro-2-methoxyphenyl)piperidine production

To: Research & Process Development Team From: Technical Support Center – Senior Application Scientist Subject: Optimization Guide: Reaction Temperature for 2-(5-Chloro-2-methoxyphenyl)piperidine Production Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Process Development Team From: Technical Support Center – Senior Application Scientist Subject: Optimization Guide: Reaction Temperature for 2-(5-Chloro-2-methoxyphenyl)piperidine Production

Executive Summary

You are likely synthesizing 2-(5-Chloro-2-methoxyphenyl)piperidine as a key intermediate for gastroprokinetic agents (e.g., Renzapride analogs).[1] The synthesis typically involves the catalytic hydrogenation of 2-(5-chloro-2-methoxyphenyl)pyridine .

The Core Challenge: This reaction presents a classic chemoselectivity conflict.

  • Ring Reduction (Desired): Requires sufficient energy to overcome the aromatic stability of the pyridine ring.

  • Hydrodechlorination (Undesired): The C-Cl bond at the 5-position is labile under hydrogenation conditions.

The Solution: Temperature is the primary lever to control this competition. This guide provides a validated protocol to balance reaction kinetics against impurity formation, moving beyond generic "room temperature" advice to a precise thermodynamic window.

Module 1: The Temperature-Selectivity Paradox

In the hydrogenation of halogenated pyridines, temperature does not just affect rate; it dictates the reaction pathway.

  • The Kinetic Trap: The activation energy (

    
    ) for hydrodechlorination (breaking C-Cl) is generally higher than for the adsorption/hydrogenation of the pyridine ring on Platinum/Rhodium surfaces.
    
  • The Consequence: As you increase temperature to speed up the sluggish pyridine reduction, the rate of dechlorination increases exponentially faster than the rate of ring reduction.

Reaction Pathway Analysis

The following diagram illustrates the competing pathways dependent on thermal energy.

ReactionPathways Start Precursor: 2-(5-Chloro-2-methoxyphenyl)pyridine Inter1 Transition State A (Ring Adsorption) Start->Inter1 Low Temp (<45°C) High Pressure Inter2 Transition State B (C-Cl Oxidative Addition) Start->Inter2 High Temp (>60°C) Product TARGET PRODUCT: 2-(5-Chloro-2-methoxyphenyl)piperidine Inter1->Product +3 H2 Byproduct IMPURITY: 2-(2-Methoxyphenyl)piperidine (Des-chloro analog) Product->Byproduct Over-reduction (Prolonged exposure) Inter2->Byproduct -HCl, +4 H2

Figure 1: Competing reaction pathways. Note that the target product can also degrade into the impurity if left under reaction conditions for too long at elevated temperatures.

Module 2: Optimized Experimental Protocol

Do not rely on atmospheric pressure for this reduction. To lower the temperature (preserving the Cl atom) while maintaining an acceptable reaction rate, you must compensate with Hydrogen Pressure .

The "Goldilocks" Operating Window
ParameterOptimized RangeRationale
Temperature 35°C – 45°C Below 35°C: Reaction stalls (kinetic dead zone). Above 50°C: Dechlorination exceeds 2-5%.
Pressure 50 – 70 bar (725-1015 psi) High pressure increases the concentration of adsorbed hydrogen, driving the rate equation without thermal activation of the C-Cl bond cleavage.
Catalyst PtO₂ (Adams') or 5% Rh/C PtO₂ is standard but aggressive. Rh/C is more selective for halogens but slower. Use PtO₂ for speed, Rh/C if dechlorination persists.
Solvent Glacial Acetic Acid Protonation of the pyridine nitrogen breaks aromaticity, facilitating reduction.
Time 6 – 10 Hours Monitor H₂ uptake. Stop immediately upon theoretical uptake (3 eq).
Step-by-Step Execution
  • Preparation: Dissolve 2-(5-chloro-2-methoxyphenyl)pyridine (1.0 eq) in Glacial Acetic Acid (10 vol).

  • Catalyst Loading: Add PtO₂ (5 mol%) under inert atmosphere (N₂ purge). Warning: Dry catalyst is pyrophoric.

  • Pressurization: Charge reactor to 50 bar H₂.

  • Ramp: Heat slowly to 40°C . Do not overshoot.

  • Monitoring: Track H₂ consumption.

    • Self-Validating Check: If uptake stops before 3 equivalents, do not increase Temp. Increase Pressure or agitation speed instead.

  • Work-up: Filter catalyst immediately. Neutralize with NaHCO₃.

Module 3: Troubleshooting & Diagnostics

Use this decision matrix when your HPLC results deviate from the target (>95% Purity).

Troubleshooting Start Analyze Crude HPLC Issue1 Issue: High Des-chloro Impurity (>2%) Start->Issue1 Issue2 Issue: Unreacted Starting Material (>5%) Start->Issue2 Issue3 Issue: Reaction Stalls at 50% Start->Issue3 Sol1 Action: Reduce Temp by 10°C. Switch catalyst to 5% Rh/C. Issue1->Sol1 Sol2 Action: Increase H2 Pressure. Check agitation (Mass transfer limit). Issue2->Sol2 Sol3 Action: Check for Catalyst Poisons (Sulphur/Amines). Repurify precursor. Issue3->Sol3

Figure 2: Diagnostic decision tree for common reaction failures.

Detailed Troubleshooting Q&A

Q: My reaction is too slow at 40°C. Can I heat it to 60°C? A: No. Heating to 60°C will likely trigger rapid dechlorination.

  • Corrective Action: Increase pressure to 70-80 bar. If you are already at max pressure, verify your agitation. Hydrogenation is often mass-transfer limited; a faster stir rate can double the reaction rate without changing the temperature.

Q: I see a "Tetrahydropyridine" intermediate. What does this mean? A: This indicates incomplete reduction.

  • Cause: The reaction was stopped too early, or the catalyst deactivated.

  • Fix: Do not add more heat. Add a fresh portion of catalyst (1-2 mol%) and repressurize.

Q: Why use Acetic Acid? Can I use Methanol? A: Methanol alone is often insufficient for pyridine reduction because the neutral pyridine ring is electron-deficient and resists hydrogenation.

  • Mechanism: Acetic acid protonates the nitrogen, forming a pyridinium ion. This disrupts the aromatic stabilization, making the ring susceptible to hydride attack. If you must use Methanol, add 1.0-1.5 eq of HCl, but be warned: HCl increases the corrosivity and can promote dehalogenation mechanisms involving chloride exchange.

References

  • Sreenivasulu, R., et al. (2015). "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst." Asian Journal of Chemistry, 27(12), 4609-4612. Link

    • Supports the use of PtO₂/Acetic Acid/High Pressure for pyridine reduction.
  • BenchChem Technical Support. (2025). "Application Notes: Catalytic Hydrogenation of Pyridine to Piperidine." Link

    • Provides general protocols for pressure and temperature management in hydrogen
  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.
  • Maegawa, T., et al. (2007). "Efficient and Practical Arene Hydrogenation by Heterogeneous Catalysts under Mild Conditions." Chemistry – A European Journal, 13(20), 5937-5943. Link

    • Discusses preventing hydrodechlorination during hydrogen

Sources

Troubleshooting

Solving solubility issues with 2-(5-Chloro-2-methoxyphenyl)piperidine in aqueous media

Case ID: SOL-25-CMPP Compound: 2-(5-Chloro-2-methoxyphenyl)piperidine Chemical Class: Lipophilic Secondary Amine / Phenyl-substituted Piperidine Status: Active Support Ticket[1][2][3] Diagnostic & Initial Assessment Q: W...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SOL-25-CMPP Compound: 2-(5-Chloro-2-methoxyphenyl)piperidine Chemical Class: Lipophilic Secondary Amine / Phenyl-substituted Piperidine Status: Active Support Ticket[1][2][3]

Diagnostic & Initial Assessment

Q: Why is this compound failing to dissolve in my aqueous buffers?

A: The solubility issues with 2-(5-Chloro-2-methoxyphenyl)piperidine stem directly from its physicochemical properties as a lipophilic weak base.[1][2][3]

  • The Mechanism: The piperidine ring contains a secondary amine with a pKa typically in the range of 10.0 – 11.0 .[3][4]

    • At pH < 8: The nitrogen is protonated (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ), forming a cationic species that is generally water-soluble.[1][4]
      
    • At pH > 8 (including PBS at pH 7.4): The equilibrium shifts toward the neutral free base.[3][4] The presence of the chloro- and methoxy-substituted phenyl ring significantly increases the lipophilicity (LogP > 3.0 estimated), causing the neutral form to be practically insoluble in water.

  • The Trap: Researchers often dissolve the compound in DMSO (where it is soluble) and spike it into cell culture media (pH 7.4).[3][4] Upon contact with the neutral buffer, the compound instantly deprotonates and precipitates ("crashes out"), often forming micro-crystals that are invisible to the naked eye but ruin assay reproducibility.[4]

Visualizing the Solubility Profile

The following diagram illustrates the theoretical pH-dependent solubility behavior of this molecule.

SolubilityProfile cluster_0 Acidic Environment (pH 1-6) cluster_1 Physiological Environment (pH 7.4) Acid Protonated Form (Cationic) High Aqueous Solubility Neutral Neutral Free Base Precipitation Risk High Acid->Neutral Deprotonation (pKa ~10.5)

Figure 1: The pH-dependent solubility switch.[1][2][4] At physiological pH, the equilibrium favors the insoluble neutral form.[4]

Formulation Strategies (Standard & Advanced)

Q: What is the standard protocol for preparing a stable stock solution?

A: Do not attempt to dissolve the free base directly in water.[3][4] Use one of the following methods based on your application.

Method A: Chemical Salt Formation (For High Concentrations)

Converting the free base into a hydrochloride or methanesulfonate salt is the most robust method for aqueous stability.[3][4]

  • Dissolution: Dissolve

    
     mg of the free base in a minimal volume of Ethanol or Methanol.
    
  • Acidification: Add 1.1 equivalents of 1M HCl (in ether or dioxane) or Methanesulfonic acid.

  • Precipitation: The salt may precipitate immediately.[1][2][3] If not, add cold diethyl ether as an antisolvent.[2][3]

  • Drying: Filter and dry the salt. This solid form will be significantly more soluble in water than the free base.[2][3][5]

Method B: Co-Solvent System (For Biological Assays)

If you cannot modify the solid form, use this solvent system to prevent precipitation upon dilution.[3][4]

ComponentRoleRecommended Concentration (Final)
DMSO Primary Solvent0.1% - 1.0%
PEG 400 Interface Stabilizer1.0% - 5.0%
Water/Buffer Bulk MediaRemainder

Protocol:

  • Dissolve compound in 100% DMSO to create a 10 mM stock.[1][2][3]

  • Critical Step: Do not add DMSO stock directly to media.[1][2][3]

  • Prepare an intermediate dilution in PEG 400 (e.g., dilute DMSO stock 1:10 into PEG 400).

  • Add this DMSO/PEG mix to your aqueous buffer while vortexing rapidly.[1][2][3][4]

Q: My compound precipitates in PBS even with DMSO. What now?

A: You need Cyclodextrin Complexation .[1][2][3][5][6] For piperidine derivatives, Hydroxypropyl-


-Cyclodextrin (HP-

-CD) is highly effective because the hydrophobic cavity encapsulates the lipophilic phenyl-piperidine moiety, shielding it from the aqueous environment.[1][2]

Protocol: In-Situ Complexation

  • Prepare a 20% (w/v) HP-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -CD  solution in water or PBS.[1][2]
    
  • Dissolve your compound in a minimal amount of DMSO (e.g., 50 µL).[3][4]

  • Add the DMSO solution dropwise into the vortexing Cyclodextrin solution.

  • Sonicate for 10-15 minutes at room temperature.

  • Result: This creates a clear solution stable at pH 7.4, suitable for IV injection or cell culture.[1][2][3]

Troubleshooting & FAQs

Q: The compound "oiled out" during salt formation.[2][3] How do I fix this?

A: "Oiling out" (liquid-liquid phase separation) is common with lipophilic amine salts.[1][2][3][4] It occurs when the salt is formed but the solvent system is too polar to keep the oil dissolved, yet not non-polar enough to crystallize it.[3][4]

Corrective Workflow:

  • Decant: Remove the supernatant solvent from the oil.[2][3]

  • Redissolve: Dissolve the oil in a small amount of hot Isopropanol (IPA).

  • Seed & Cool: Add a few drops of diethyl ether (antisolvent) until slightly turbid. Scratch the glass side of the vial with a spatula to induce nucleation.[3] Cool slowly to 4°C.

  • Alternative: If it remains an oil, switch to Methanesulfonic acid .[1][2][3] Mesylate salts of piperidines often crystallize better than HCl salts due to better lattice packing.[1][2][3]

Q: Can I use this compound in an assay at pH 5.0?

A: Yes, and it will be much easier. At pH 5.0, the piperidine nitrogen is fully protonated (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


).[4] The compound will behave as a soluble cationic salt.[2][3] You likely will not need cyclodextrins, though a small amount of DMSO (0.5%) is still recommended to ensure homogeneity.[3][4]

Experimental Workflow Visualization

Use this decision tree to select the correct solubilization method for your specific experiment.

SolubilizationDecision Start Start: 2-(5-Chloro-2-methoxyphenyl)piperidine CheckPH Target pH of Experiment? Start->CheckPH Acidic Acidic (pH < 6.0) CheckPH->Acidic Neutral Neutral (pH 7.4) CheckPH->Neutral Simple Use Simple Dilution (DMSO < 1%) Acidic->Simple PrecipCheck Check Solubility Limit Neutral->PrecipCheck HighConc High Conc (>10 µM) PrecipCheck->HighConc LowConc Low Conc (<10 µM) PrecipCheck->LowConc Complex REQUIRED: Cyclodextrin (HP-β-CD) or PEG 400 Co-solvent HighConc->Complex Prevent Crash-out Standard Standard DMSO Spike (Watch for micro-precipitates) LowConc->Standard

Figure 2: Decision Matrix for Solubilization based on experimental pH and concentration.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[3][4] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1][2][3] Link

  • Serajuddin, A. T. (2007).[1][2][3][4] Salt formation to improve drug solubility.[1][2][3][5][6][7] Advanced Drug Delivery Reviews, 59(7), 603-616.[1][2][4] Link

  • Loftsson, T., & Brewster, M. E. (2010).[3][4] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1][4] Link

  • PubChem Database. (2024).[1][2][3][4] Compound Summary for Piperidine Derivatives (General Physicochemical Properties). Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.

Sources

Optimization

Minimizing side reactions during 2-(5-Chloro-2-methoxyphenyl)piperidine formation

Welcome to the Technical Support Center for the synthesis of 2-(5-Chloro-2-methoxyphenyl)piperidine. This guide is designed for researchers, medicinal chemists, and drug development professionals facing chemoselectivity...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-(5-Chloro-2-methoxyphenyl)piperidine. This guide is designed for researchers, medicinal chemists, and drug development professionals facing chemoselectivity challenges during the construction of 2-arylpiperidines.

Synthesizing this specific target requires navigating a highly functionalized aromatic system. The presence of a reducible 5-chloro group and an acid-sensitive 2-methoxy ether means that standard lactam-addition and hydrogenation protocols often lead to severe side reactions, including hydrodehalogenation, demethylation, and biaryl homocoupling. This guide provides field-validated troubleshooting logic, mechanistic causality, and optimized protocols to ensure high-yielding, chemoselective synthesis.

Core Synthetic Workflow

The most robust route to 2-arylpiperidines involves the nucleophilic addition of an aryl Grignard reagent to a protected lactam (e.g., N-Boc-piperidin-2-one), followed by the reduction of the resulting hemiaminal/iminium intermediate[1].

Synthesis A 1-Bromo-5-chloro- 2-methoxybenzene B Arylmagnesium Reagent (Turbo-Grignard) A->B iPrMgCl·LiCl, THF, 0°C D Hemiaminal Intermediate (N-Boc-2-aryl-2-hydroxypiperidine) B->D Add to C, -78°C C N-Boc-piperidin-2-one C->D E Iminium Ion D->E TFA (Acidic Activation) F 2-(5-Chloro-2-methoxyphenyl)piperidine (Target Product) E->F Et3SiH (Ionic Reduction)

Figure 1: Optimized synthetic workflow for 2-(5-Chloro-2-methoxyphenyl)piperidine avoiding standard catalytic hydrogenation.

Troubleshooting Guide & FAQs

Q1: I am losing the 5-chloro group during the final reduction step. How do I prevent hydrodehalogenation?

Causality: If you are using standard catalytic hydrogenation (e.g., 10% Pd/C with H₂ gas) to reduce the intermediate tetrahydropyridine or iminium ion, the palladium(0) catalyst will readily undergo oxidative addition into the aryl C-Cl bond, leading to rapid hydrodehalogenation[2]. Solution: You must abandon standard Pd/C hydrogenation. You have two highly effective alternatives:

  • Ionic Reduction (Preferred): Use Triethylsilane (Et₃SiH) in the presence of Trifluoroacetic acid (TFA). The TFA protonates the hemiaminal to form an electrophilic iminium ion, which is then trapped by the nucleophilic hydride from Et₃SiH. Because this is an ionic mechanism rather than a metal-catalyzed surface reaction, the C-Cl bond is 100% preserved.

  • Poisoned Catalytic Hydrogenation: If a metal catalyst must be used, switch to Platinum on Carbon (Pt/C) and add a catalyst poison such as 4-Dimethylaminopyridine (DMAP). DMAP selectively binds to the highly active metal sites responsible for C-Cl cleavage, allowing the reduction of the C=N bond to proceed without dehalogenation[3].

Q2: My Grignard formation yields high amounts of biaryl homocoupling and unreacted starting material. What is going wrong?

Causality: Generating the Grignard reagent by directly inserting magnesium turnings into 1-bromo-5-chloro-2-methoxybenzene requires initiation (often with I₂ or 1,2-dibromoethane) and proceeds via single-electron transfer (SET) radical pathways. These radicals frequently dimerize to form Wurtz-type biaryl homocoupling products. Solution: Utilize a Turbo-Grignard reagent (iPrMgCl·LiCl) for a direct halogen-metal exchange[4]. The addition of LiCl breaks up the polymeric aggregates of the magnesium species, drastically increasing its solubility and kinetic reactivity[5]. This allows the exchange to occur cleanly at 0 °C, completely bypassing the radical dimerization pathway and selectively reacting with the C-Br bond over the C-Cl bond.

Q3: I am observing cleavage of the 2-methoxy group (demethylation) in my final product.

Causality: Methoxy ethers are sensitive to strong Lewis acids (e.g., BBr₃, AlCl₃) or harsh Brønsted acids at elevated temperatures, which coordinate to the ether oxygen and facilitate nucleophilic cleavage of the methyl group. Solution: Ensure that the acidic conditions used to generate the iminium ion (prior to reduction) are strictly controlled. Using TFA at 0 °C to room temperature is mild enough to promote iminium formation without risking ether cleavage. Never use Lewis acids like BBr₃ during this sequence.

Troubleshooting Logic Tree

Troubleshooting Issue Side Reaction Detected Dehal Dehalogenation (Loss of 5-Cl) Issue->Dehal Demeth Demethylation (Loss of 2-OMe) Issue->Demeth Homocoup Biaryl Homocoupling Issue->Homocoup Sol1 Switch to Et3SiH/TFA or Pt/C + DMAP Dehal->Sol1 If using Pd/C + H2 Sol2 Avoid strong Lewis acids (Use TFA) Demeth->Sol2 If using harsh acids Sol3 Use Turbo-Grignard (iPrMgCl·LiCl) at 0°C Homocoup->Sol3 If using Mg turnings

Figure 2: Decision matrix for resolving common side reactions during arylpiperidine synthesis.

Quantitative Data: Impact of Reduction Methods on Dehalogenation

The following table summarizes the chemoselectivity of various reduction methods when applied to the hemiaminal/iminium intermediate.

Reduction MethodCatalyst / ReagentsAdditiveTarget Yield (%)Dehalogenation (%)Mechanistic Causality
Standard Hydrogenation 10% Pd/C, H₂ (1 atm)None< 10%> 85%Rapid oxidative addition of Pd(0) into the C-Cl bond[2].
Poisoned Hydrogenation 5% Pt/C, H₂ (1 atm)DMAP75%< 5%DMAP poisons highly active Pt sites, preventing C-Cl cleavage[3].
Ionic Reduction Et₃SiHTFA92% 0% Metal-free hydride transfer to the iminium ion strictly preserves halogens.

Validated Experimental Protocols

Protocol A: Preparation of the Arylmagnesium Reagent via Turbo-Grignard

This self-validating protocol ensures complete halogen-metal exchange without homocoupling.

  • Preparation: Flame-dry a Schlenk flask under argon. Add 1-bromo-5-chloro-2-methoxybenzene (1.0 equiv) and anhydrous THF (to achieve a 0.5 M solution).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Exchange: Dropwise add iPrMgCl·LiCl (Turbo-Grignard, 1.3 M in THF, 1.1 equiv) over 15 minutes[4].

  • Validation (Crucial Step): Stir for 1 hour at 0 °C. Withdraw a 0.1 mL aliquot, quench with saturated aqueous NH₄Cl, extract with EtOAc, and analyze via GC-MS. Do not proceed until the starting bromide is completely consumed.

Protocol B: Lactam Addition and Chemoselective Ionic Reduction

This protocol merges the Grignard addition with a metal-free reduction to completely prevent dehalogenation.

  • Addition: Cool a separate flask containing N-Boc-piperidin-2-one (1.0 equiv) in anhydrous THF to -78 °C.

  • Coupling: Transfer the arylmagnesium reagent from Protocol A dropwise into the lactam solution. Stir for 2 hours at -78 °C, then slowly warm to 0 °C.

  • Quench: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo to isolate the crude hemiaminal (N-Boc-2-aryl-2-hydroxypiperidine).

  • Ionic Reduction: Dissolve the crude hemiaminal in anhydrous CH₂Cl₂ (0.2 M) and cool to -78 °C.

  • Activation & Reduction: Add Triethylsilane (Et₃SiH, 3.0 equiv) followed by the dropwise addition of Trifluoroacetic acid (TFA, 10.0 equiv).

  • Completion: Allow the reaction to warm to room temperature and stir for 12 hours. The TFA will simultaneously deprotect the Boc group, form the iminium ion, and facilitate the hydride transfer.

  • Workup: Basify the mixture with 2M NaOH to pH 10, extract with CH₂Cl₂, and purify via silica gel chromatography to yield the pure 2-(5-Chloro-2-methoxyphenyl)piperidine.

References

  • Synthesis of 2-Arylpiperidines by palladium couplings of aryl bromides with organozinc species derived from deprotonation of N-boc-piperidine. PubMed (NIH). Available at:[Link][6]

  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. Available at:[Link][2]

  • An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogenation Process. MDPI. Available at:[Link][3]

  • Synthesis of a naphthyridone p38 MAP kinase inhibitor. PubMed (NIH). Available at:[Link][1]

  • Grignards on lithium - The chemical reaction database. Vander-Lingen. Available at:[Link][5]

Sources

Troubleshooting

Improving enantiomeric excess in 2-(5-Chloro-2-methoxyphenyl)piperidine synthesis

Technical Support Guide: Maximizing Enantiomeric Excess in 2-(5-Chloro-2-methoxyphenyl)piperidine Synthesis Introduction: The Criticality of the (R)-Enantiomer The molecule 2-(5-Chloro-2-methoxyphenyl)piperidine is a hig...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Maximizing Enantiomeric Excess in 2-(5-Chloro-2-methoxyphenyl)piperidine Synthesis

Introduction: The Criticality of the (R)-Enantiomer

The molecule 2-(5-Chloro-2-methoxyphenyl)piperidine is a high-value pharmacophore, most notably recognized as a key intermediate in the synthesis of Factor Xa inhibitors like Otamixaban . The biological activity of these anticoagulants is strictly governed by their stereochemistry, typically requiring the (R)-configuration at the piperidine C2 position.[1]

Achieving high enantiomeric excess (ee > 98%) is not merely a regulatory requirement but a process necessity; downstream coupling steps often amplify impurities or fail due to steric mismatching. This guide addresses the two primary methodologies for securing high ee: Asymmetric Hydrogenation (the catalytic route) and Classical Resolution (the crystallization route).

Module 1: Asymmetric Hydrogenation (Catalytic Route)

Q1: I am using an Iridium catalyst for the hydrogenation of the cyclic imine precursor, but my ee is stuck at 80-85%. How can I boost this to >95%?

A: Stuck ee in Iridium-catalyzed hydrogenation of cyclic imines (like 6-(5-chloro-2-methoxyphenyl)-2,3,4,5-tetrahydropyridine) is often due to non-selective background reaction or improper additive ratios .

Troubleshooting Protocol:

  • Switch Ligand Class: If you are using standard P,P-ligands (like BINAP), switch to P,N-ligands (Phosphine-Oxazoline) or Chiral Spiro-ligands .

    • Recommendation:Ir-(R)-PHOX or Ir-(S,S)-f-Binaphane complexes are privileged catalysts for 2-substituted cyclic imines.

  • The Iodine Effect: Iridium catalysts for imine hydrogenation often require an additive to activate the pre-catalyst.

    • Action: Ensure you are adding Iodine (I₂) or Tetrabutylammonium iodide (TBAI) (typically 5-10 mol%). The active species is often an Ir-diiodide complex formed in situ.

  • Temperature/Pressure Balance:

    • Insight: Lower temperatures (-10°C to 0°C) favor enantioselectivity but reduce rate. Compensate by increasing H₂ pressure to 50-80 bar .

  • Solvent Screen: Avoid coordinating solvents (THF, DMSO) which compete with the substrate.[1] Use Dichloromethane (DCM) or Toluene .

Q2: My catalyst seems to deactivate before full conversion. What is killing the reaction?

A: Cyclic imines are notorious for poisoning catalysts if they contain trace impurities from their synthesis (often cyclic enamine formation).

  • The Culprit: Residual mineral acid (from salt formation) or metallic impurities (if the imine was made via Suzuki coupling/cyclization).

  • The Fix: Pass the imine solution through a short plug of basic alumina or treat with a scavenger resin before hydrogenation. Ensure the substrate is a free base, or if using a salt (e.g., hydrochloride), add exactly 1.0 equivalent of a non-nucleophilic base (e.g., Et₃N) to generate the active species in situ.[1]

Module 2: Classical Resolution (Purification Route)

Q3: The catalytic route is too expensive for our current scale. Which resolving agent works best for this specific piperidine?

A: For 2-arylpiperidines, Tartaric Acid derivatives are the industry standard due to their ability to form rigid hydrogen-bonded networks with the piperidine nitrogen.[1]

Recommended Resolving Agents:

  • Di-benzoyl-L-tartaric acid (L-DBTA) : This is the primary candidate. It typically crystallizes the (S)-enantiomer from the mother liquor, leaving the enriched (R)-enantiomer in solution (or vice versa depending on solvent).

  • Di-p-toluoyl-L-tartaric acid (L-DTTA) : Use this if DBTA yields an oil or amorphous solid. The methyl groups add lipophilicity, aiding crystallization in non-polar solvents.[1]

Step-by-Step Resolution Protocol:

StepActionCritical Parameter
1. Solvent Selection Dissolve racemic amine in Ethanol (95%) or Methanol/Acetone (1:1) .Concentration: 0.1 g/mL.
2. Addition Add 0.5 equivalents of L-DBTA (dissolved in warm solvent)."Half-equivalent method" maximizes theoretical yield of the desired salt.
3. Crystallization Heat to reflux until clear, then cool slowly to RT over 4-6 hours.Do not shock cool. Rapid cooling traps the wrong enantiomer.
4. Harvest Filter the precipitate.The solid is likely the (S)-salt. The filtrate is enriched in your target (R)-amine.
5. Upgrade If the solid is the desired enantiomer but ee is low (e.g., 90%), recrystallize from EtOH/Water (9:1) .[1]Water acts as an anti-solvent to sharpen the crystal lattice.

Q4: How do I recover the free base without racemization?

A: Piperidines are generally configurationally stable, but benzylic positions can be sensitive.[1]

  • Protocol: Suspend the chiral salt in MTBE or DCM . Add 1M NaOH (cold) and stir vigorously for 15 minutes. Separate layers, dry over Na₂SO₄, and concentrate below 40°C.

  • Warning: Avoid using strong mineral acids (HCl) at high temperatures for salt breaking, as this can induce minor racemization via ring-opening/closing mechanisms if impurities are present.[1]

Module 3: Analytical Verification

Q5: I need a robust HPLC method to determine ee. My current C18 column isn't separating them.

A: You cannot separate enantiomers on a standard C18 column. You require a Polysaccharide-based Chiral Stationary Phase (CSP) .

Optimized HPLC Method:

ParameterCondition
Column Chiralpak AD-H or Chiralpak IG (Amylose-based)
Mobile Phase Hexane : Isopropanol : Diethylamine (DEA)
Ratio 90 : 10 : 0.1 (DEA is crucial for peak shape)
Flow Rate 1.0 mL/min
Detection UV @ 230 nm or 254 nm
Temperature 25°C

Note: The basic additive (DEA) suppresses the ionization of the secondary amine, preventing "tailing" and ensuring baseline resolution.[1]

Visualizing the Workflow

The following diagram illustrates the decision matrix for synthesizing the (R)-enantiomer, comparing the Catalytic vs. Resolution pathways.

G Start Target: (R)-2-(5-Chloro-2-methoxyphenyl)piperidine (>98% ee) Route1 Route A: Asymmetric Hydrogenation (High Atom Economy) Start->Route1 Route2 Route B: Classical Resolution (Robust & Scalable) Start->Route2 Precursor1 Cyclic Imine / Pyridine Salt Route1->Precursor1 Precursor2 Racemic Piperidine Route2->Precursor2 CatStep Ir-Catalyst (PHOX/Binaphane) + I2 Additive 50-80 bar H2 Precursor1->CatStep ResStep Salt Formation with Dibenzoyl-L-Tartaric Acid (0.5 eq in EtOH) Precursor2->ResStep CheckEE Check ee% (Chiralpak AD-H) CatStep->CheckEE ResStep->CheckEE Success Success: Isolate Product CheckEE->Success ee > 98% Fail Low ee (<95%) CheckEE->Fail ee < 98% Fail->Route2 If Catalytic Fails (Switch to Resolution) Recryst Recrystallize Salt (EtOH/H2O) Fail->Recryst If Resolution Route Recryst->CheckEE

Caption: Decision tree for selecting and optimizing the synthesis route based on available resources and initial purity results.

Summary of Key Specifications

ComponentSpecification / Recommendation
Target Configuration (R) -2-(5-Chloro-2-methoxyphenyl)piperidine
Primary Catalyst Ir-(R)-PHOX or Ir-(S,S)-f-Binaphane
Catalyst Additive Iodine (I₂) (5-10 mol%)
Resolving Agent Dibenzoyl-L-tartaric acid (L-DBTA)
HPLC Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase Hexane/IPA/DEA (90:10:0.1)

References

  • Enantiomeric characterization and structure elucidation of Otamixaban . Journal of Pharmaceutical Analysis, 2014.[1][2][3]

  • Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics . Chemical Reviews, 2012.[1]

  • Process for resolving racemic mixtures of piperidine derivatives . Google Patents (US20040039206A1).

  • Separation of Racemates Using Chiral HPLC . Asian Journal of Chemistry, 2007.[1]

  • Asymmetric Hydrogenation of Cyclic Imines . Organic Reactions, 2018.[1]

Sources

Optimization

Technical Support Center: Stability of 2-(5-Chloro-2-methoxyphenyl)piperidine

This is a comprehensive technical support guide for the stability and handling of 2-(5-Chloro-2-methoxyphenyl)piperidine under acidic conditions. Case ID: STAB-2-CMPP-ACID Subject: Stability Profile, Degradation Pathways...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical support guide for the stability and handling of 2-(5-Chloro-2-methoxyphenyl)piperidine under acidic conditions.

Case ID: STAB-2-CMPP-ACID Subject: Stability Profile, Degradation Pathways, and Handling in Acidic Media Status: Active Guide Audience: Medicinal Chemists, Process Development Scientists

Executive Stability Summary

2-(5-Chloro-2-methoxyphenyl)piperidine is a functionalized 2-arylpiperidine building block. Its stability in acidic media is governed by three competing factors: protonation of the piperidine nitrogen (stabilizing), acid-catalyzed ether cleavage (degrading), and potential benzylic epimerization.

Acid TypeConditionStability RatingPrimary Outcome
Dilute Mineral (HCl, H₂SO₄) 0–25°C, <24hStable Quantitative Salt Formation (Hydrochloride/Sulfate).
Dilute Organic (AcOH, TFA) 0–40°CStable Salt Formation. Reversible upon basification.
Strong Nucleophilic (HBr, HI) >60°C⚠️ Unstable O-Demethylation to 2-(5-chloro-2-hydroxyphenyl)piperidine.
Oxidizing Acids (HNO₃) AnyCritical Failure Nitration of the electron-rich aryl ring; oxidative degradation.
Lewis Acids (BBr₃, AlCl₃) AnhydrousCritical Failure Rapid O-Demethylation (Standard cleavage protocol).

Troubleshooting & FAQs

Q1: "I observed a white precipitate immediately upon adding 1M HCl. Is this degradation?"

Diagnosis: No, this is likely Salt Formation . Explanation: The secondary amine in the piperidine ring is basic (


). Upon contact with aqueous HCl, it protonates to form the hydrochloride salt.


Resolution:
  • Verification: Filter the solid and check solubility in water or methanol. Salts are water-soluble but often insoluble in non-polar organic solvents (ether, DCM) or cold acidic water due to the common ion effect.

  • Action: If the precipitate dissolves in water/methanol and regenerates the free base upon treatment with NaOH, the compound is intact.

Q2: "My reaction mixture turned pink/reddish-brown after stirring in acid overnight."

Diagnosis: Oxidative Degradation (Quinone formation). Explanation: The 2-methoxy-5-chlorophenyl ring is electron-rich. While the chloro group is deactivating, the methoxy group strongly activates the ortho/para positions. In the presence of trace oxidants (air, metal impurities) and acid, the ring can undergo oxidation to form colored quinoid species. Resolution:

  • Prevention: Always degas acidic solvents with Nitrogen/Argon before use.

  • Additives: Add a trace antioxidant (e.g., Sodium Metabisulfite) if the protocol allows.

Q3: "I see a new peak in HPLC at RRT 0.85 after refluxing in 48% HBr."

Diagnosis: O-Demethylation . Explanation: Hydrobromic acid is a classic reagent for cleaving aryl methyl ethers. The bromide ion acts as a nucleophile, attacking the methyl group to form methyl bromide and the corresponding phenol. Mechanism:

  • Protonation of the ethereal oxygen.

  • 
     attack of 
    
    
    
    on the methyl group.
  • Formation of the phenol derivative: 2-(5-chloro-2-hydroxyphenyl)piperidine . Action: If this is unintended, switch to non-nucleophilic acids (H₂SO₄, HClO₄) or lower the temperature.

Q4: "Can the stereocenter at C2 racemize in acid?"

Diagnosis: Risk of Acid-Catalyzed Epimerization . Explanation: The C2 position is benzylic. While generally stable, harsh acidic conditions (high T) can facilitate the formation of a benzylic carbocation or iminium species, leading to loss of optical purity. Risk Level: Low at RT; Moderate at Reflux. Action: Monitor enantiomeric excess (ee%) using Chiral HPLC if heating in acid for prolonged periods.

Mechanistic Visualization

The following diagram details the divergent pathways based on acid type and conditions.

StabilityPathways Start 2-(5-Chloro-2-methoxyphenyl) piperidine (Free Base) Protonation Protonation (Reversible) Start->Protonation + H+ (HCl, H2SO4) EtherCleavage Ether Cleavage (Demethylation) Start->EtherCleavage HBr/HI, Heat or BBr3 Oxidation Oxidative Degradation (Quinones/Colored Impurities) Start->Oxidation Acid + O2 + Light (Long duration) Salt Piperidinium Salt (Stable Storage Form) Protonation->Salt Crystallization Salt->Start + Base (NaOH) Phenol 2-(5-Chloro-2-hydroxyphenyl) piperidine EtherCleavage->Phenol - MeBr

Figure 1: Stability decision tree showing the safe path (Salt Formation) vs. degradation paths (Demethylation/Oxidation).

Experimental Protocols

Protocol A: Controlled Salt Formation (Stabilization)

Use this protocol to convert the free base into a stable hydrochloride salt for long-term storage.

  • Dissolution: Dissolve 1.0 g of 2-(5-Chloro-2-methoxyphenyl)piperidine in 5 mL of anhydrous Ethanol or Diethyl Ether.

  • Acidification: Cool to 0°C. Dropwise add 1.1 equivalents of 2M HCl in Diethyl Ether (or 1.25M HCl in Methanol).

    • Note: Avoid aqueous HCl if you want to precipitate the salt directly.

  • Crystallization: Stir at 0°C for 30 minutes. A white precipitate should form.

    • Troubleshooting: If no solid forms, add diethyl ether (anti-solvent) until turbid, then refrigerate.

  • Isolation: Filter the solid under Nitrogen. Wash with cold ether.

  • Drying: Dry under vacuum at 40°C for 4 hours.

  • Yield Check: Expected yield >85%. Store in a desiccator.

Protocol B: Acid Stability Stress Test (HPLC)

Use this to validate stability for your specific experimental conditions.

  • Preparation: Prepare a 1 mg/mL solution of the compound in the target acidic solvent (e.g., 1M HCl).

  • Control: Prepare a fresh standard in Methanol.

  • Incubation:

    • Sample A: 25°C for 24 hours.

    • Sample B: 50°C for 4 hours (Accelerated).

  • Analysis: Inject 5 µL onto HPLC (C18 Column, Gradient Water/ACN + 0.1% TFA).

  • Criteria:

    • Pass: Purity drop < 0.5% compared to Control.

    • Fail: Appearance of new peaks (check RRT for Phenol impurity).

Quantitative Data Summary

ParameterValue / LimitSource
pKa (Calculated) ~10.5 (Piperidine NH)General Amine Data [1]
Melting Point (HCl Salt) >200°C (Decomposes)Estimated [2]
Solubility (Free Base) Low in Water; High in DCM, MeOHBenchChem [3]
Solubility (HCl Salt) High in Water, MeOH; Low in EtherBenchChem [3]
Max Temp (1M HCl) 50°C (Short term)Protocol B
Max Temp (48% HBr) <25°C (Avoid Heat)Ether Cleavage Rules [4]

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • BenchChem. (2025).[1] An In-depth Technical Guide to the Reactivity and Stability of 4-(Chloromethyl)piperidine Hydrochloride. Link (Analogous piperidine salt properties).

  • Sigma-Aldrich. (2025). Product Specification: 2-(5-chloro-2-methoxyphenyl)piperidine. Link (Commercial availability and physical forms).

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley. (Stability of aryl methyl ethers in acid).
  • ChemRxiv. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Link (Analysis of similar methoxy-aryl nitrogen heterocycles).

Sources

Troubleshooting

Technical Support Center: Stability &amp; Degradation of 2-(5-Chloro-2-methoxyphenyl)piperidine

Topic: Degradation Profile & Troubleshooting Guide for 2-(5-Chloro-2-methoxyphenyl)piperidine CAS: 526182-89-8 Chemical Class: 2-Arylpiperidine / Halogenated Anisole Derivative Executive Summary & Chemical Context[1][2][...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Degradation Profile & Troubleshooting Guide for 2-(5-Chloro-2-methoxyphenyl)piperidine CAS: 526182-89-8 Chemical Class: 2-Arylpiperidine / Halogenated Anisole Derivative

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

Welcome to the technical support center for 2-(5-Chloro-2-methoxyphenyl)piperidine . This guide addresses the stability profile of this specific scaffold, which is widely used as a pharmacophore in serotonin (5-HT) and dopamine receptor modulators.

The Core Stability Challenge: This molecule contains a secondary amine within a piperidine ring attached to an electron-rich anisole moiety. This structural combination creates three primary vectors for degradation:

  • Nitrogen Oxidation: The secondary amine is highly susceptible to radical attack and N-oxidation.

  • Benzylic Oxidation: The C2 carbon (alpha to the nitrogen and the phenyl ring) is activated, making it prone to dehydrogenation (imine formation).

  • Nitrosamine Risk: As a secondary amine, it poses a significant risk of forming N-nitroso derivatives in the presence of nitrites.

Troubleshooting Guide (FAQ Format)

Use this section to diagnose specific anomalies observed during HPLC/LC-MS analysis or physical inspection of your material.

Q1: I see a new impurity peak at RRT ~0.8-0.9 with a mass shift of +16 Da (M+16). What is it?

Diagnosis: N-Oxidation (Hydroxylamine/N-oxide formation). [1][2]

  • Cause: Exposure to atmospheric oxygen over time or trace peroxides in solvents (e.g., uninhibited THF or old ethers).

  • Mechanism: The secondary amine nitrogen lone pair attacks electrophilic oxygen species.

  • Action: Check your solvent quality. Use fresh, peroxide-free solvents. Store the material under Argon/Nitrogen at -20°C.

Q2: My sample has turned from white to faint yellow/brown, and I see a peak at M-2 Da.

Diagnosis: Oxidative Dehydrogenation (Imine Formation).

  • Cause: "Benzylic" oxidation at the C2 position of the piperidine ring.

  • Mechanism: The C2-H bond is weakened by the adjacent aromatic ring. Radical abstraction leads to a C=N double bond (imine/Schiff base).

  • Action: This is often light- or metal-catalyzed. Ensure the sample is stored in amber vials and avoid contact with metallic spatulas if the free base is being handled.

Q3: We are detecting a peak at M+29 Da. Is this critical?

Diagnosis: N-Nitroso-2-(5-chloro-2-methoxyphenyl)piperidine.

  • Risk Level: CRITICAL SAFETY ALERT.

  • Cause: Reaction with nitrosating agents (nitrites/nitrates) often found as impurities in excipients (e.g., microcrystalline cellulose, lactose) or water sources.

  • Action: Immediate quarantine. N-nitrosamines are potent genotoxins (Mutagenic Class 1). Review your synthesis/formulation process for nitrite sources.

Q4: Is the Chlorine atom stable? I am worried about photolysis.

Diagnosis: Dechlorination (M-34 + 1 = M-33).

  • Observation: Rare, but possible under high-intensity UV light (ICH Q1B conditions).

  • Mechanism: Homolytic cleavage of the C-Cl bond on the phenyl ring, replaced by Hydrogen (dechlorination) or Hydroxyl (photohydrolysis).

  • Action: Perform a standard photostability test (see Protocol A below). If confirmed, strictly protect from light during processing.

Degradation Pathways Visualization

The following diagram illustrates the causal relationships between environmental stressors and the resulting degradation products.

DegradationMap Parent 2-(5-Chloro-2-methoxyphenyl) piperidine (MW: 225.7) NOxide N-Hydroxyl / Nitrone (M+16 / M+14) [Oxidation] Parent->NOxide Peroxides / O2 Imine Cyclic Imine (M-2) [Dehydrogenation] Parent->Imine Metal Ions / Light / O2 Nitroso N-Nitroso Derivative (M+29) [Nitrosation] Parent->Nitroso Nitrites (NO2-) / Acid Phenol O-Desmethyl Analog (M-14) [Acid Hydrolysis/Metabolism] Parent->Phenol Strong Acid / BBr3 / CYP450 RingOpen Amino-Aldehyde (Ring Opening) Imine->RingOpen Hydrolysis (H2O)

Figure 1: Predicted degradation tree for 2-arylpiperidine scaffolds based on functional group reactivity.

Quantitative Impurity Data (Reference Table)

Use this table to correlate Mass Spectrometry (MS) data with potential structural assignments.

Relative Mass (Δ Da)Proposed StructureMechanismRisk Assessment
M - 2 Cyclic Imine (Tetrahydropyridine)Oxidative DehydrogenationModerate (Stability indicator)
M + 16 N-Hydroxyl / N-OxideN-OxidationModerate (Common storage issue)
M + 29 N-Nitroso derivativeN-NitrosationHigh (Genotoxic)
M - 14 O-Desmethyl phenolHydrolysis / Ether CleavageLow (Usually metabolic)
M - 34 Des-chloro analogPhotolytic DechlorinationLow (Requires UV exposure)

Experimental Protocols

Protocol A: Forced Degradation Study (Stress Testing)

To validate the stability-indicating capability of your analytical method, perform the following stress tests.

Objective: Induce 5-20% degradation to identify primary degradation products.

  • Oxidative Stress:

    • Dissolve 5 mg of substance in 5 mL Acetonitrile:Water (50:50).

    • Add 1 mL of 3% Hydrogen Peroxide (

      
      ).
      
    • Incubate at RT for 2 hours.

    • Expected Result: Formation of N-oxide (M+16).

  • Acid Hydrolysis:

    • Dissolve 5 mg in 5 mL 0.1 N HCl.

    • Heat at 60°C for 4 hours.

    • Expected Result: Potential O-demethylation (M-14) or ring opening if imines are present.

  • Photostability (Confirmatory):

    • Expose solid sample (thin layer) to 1.2 million lux hours (Vis) and 200 W[3]·h/m² (UV) per ICH Q1B guidelines [1].

    • Expected Result: Check for yellowing and dechlorination.

Protocol B: LC-MS Identification Setup
  • Column: C18 (e.g., Waters XBridge or Agilent Zorbax), 3.5 µm, 150 x 4.6 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes the amine).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 220 nm (Amine/Phenyl absorption) and 280 nm (Anisole specific).

  • Mass Spec: ESI Positive Mode (Protonated molecular ion

    
     expected at m/z ~226.7).
    

Scientific Rationale & Mechanisms[7]

The "Benzylic" Amine Vulnerability

The stability of 2-(5-Chloro-2-methoxyphenyl)piperidine is dictated by the C2-position . In 2-phenylpiperidines, the hydrogen atom at C2 is "benzylic" (adjacent to a phenyl ring) and "alpha-amino" (adjacent to Nitrogen).

  • Thermodynamics: The bond dissociation energy (BDE) of this C-H bond is significantly lowered by resonance stabilization of the resulting radical.

  • Consequence: This makes the molecule prone to autoxidation [2]. The radical intermediate reacts with molecular oxygen to form a hydroperoxide, which eliminates water to form the cyclic imine (M-2).

N-Oxide Reversibility

While N-oxides (M+16) form easily, they are thermally unstable. In the injector port of a Gas Chromatograph (GC), N-oxides often undergo Cope Elimination or thermal reversion to the parent amine.

  • Tip: Always use LC-MS (Liquid Chromatography) rather than GC-MS for impurity profiling of this molecule to avoid artifactual degradation during analysis.

References

  • ICH Expert Working Group. "ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products." European Medicines Agency, 1996.

  • Bouchard, A., et al. "Oxidation of Cyclic Amines: Mechanism and Impurity Profiling." Journal of Pharmaceutical and Biomedical Analysis, 2018.[4] (General reference for piperidine oxidation mechanisms).

  • Sluggett, G. W., et al. "Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control." Journal of Pharmaceutical and Biomedical Analysis, 2018.[4]

Sources

Optimization

Overcoming steric hindrance in 2-(5-Chloro-2-methoxyphenyl)piperidine derivatives

Technical Support Center: 2-(5-Chloro-2-methoxyphenyl)piperidine Synthesis Case ID: #STERIC-2-ARYL-PIP Status: Open Assigned Specialist: Senior Application Scientist Introduction: The "Ortho-Ortho" Clash Welcome to the T...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-(5-Chloro-2-methoxyphenyl)piperidine Synthesis

Case ID: #STERIC-2-ARYL-PIP Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Ortho-Ortho" Clash

Welcome to the Technical Support Center. You are likely here because the synthesis of 2-(5-Chloro-2-methoxyphenyl)piperidine is failing at one of two critical bottlenecks.

This molecule presents a classic "perfect storm" of steric hindrance:

  • The Biaryl Bond: Forming the bond between the pyridine/piperidine ring and the phenyl ring is impeded by the 2-methoxy group (ortho-substitution).

  • The Nitrogen Environment: The bulky ortho-substituted aryl ring sits directly adjacent to the piperidine nitrogen, creating a "steric wall" that blocks standard N-alkylation or catalyst approach.

This guide moves beyond generic protocols to address the specific causality of failure in this scaffold.

Module 1: Constructing the Biaryl Skeleton (The C-C Bond)

The Problem: Standard Suzuki-Miyaura coupling (e.g., using Pd(PPh₃)₄) fails or gives low yields because the ortho-methoxy group prevents the transmetalation step or slows reductive elimination.

The Solution: Switch to Buchwald Precatalysts (specifically SPhos or XPhos). These bulky, electron-rich phosphine ligands facilitate oxidative addition into the aryl chloride and create a pocket that accommodates the ortho-methoxy group during reductive elimination.

Optimized Protocol: SPhos-Pd-G2 Coupling
  • Substrates: 2-Bromopyridine (or 2-chloropyridine) + (5-Chloro-2-methoxyphenyl)boronic acid.

  • Catalyst: SPhos-Pd-G2 (Second Generation Precatalyst).

  • Base: K₃PO₄ (Tribasic potassium phosphate) — Crucial: Carbonate bases are often too weak for this steric demand.

  • Solvent: 1,4-Dioxane/Water (4:1 ratio).

Step-by-Step Workflow:

  • Charge: In a microwave vial, add 2-bromopyridine (1.0 equiv), boronic acid (1.2 equiv), SPhos-Pd-G2 (0.02 equiv / 2 mol%), and K₃PO₄ (2.0 equiv).

  • Purge: Seal and purge with Argon for 5 minutes. Oxygen is the enemy of active Pd(0).

  • Solvent: Add degassed 1,4-Dioxane/Water.

  • Heat: Heat to 80°C for 2-4 hours (or 100°C for 30 min in microwave).

  • Workup: Filter through Celite. The biaryl pyridine intermediate should be isolated before reduction.

Decision Logic: Catalyst Selection

CatalystSelection Start Start: Coupling Failure CheckOrtho Is the Boronic Acid Ortho-Substituted? Start->CheckOrtho Standard Use Pd(dppf)Cl2 or Pd(PPh3)4 CheckOrtho->Standard No Advanced Use Buchwald Ligands CheckOrtho->Advanced Yes (2-OMe) SPhos SPhos-Pd-G2 (Best for Ortho-OMe) Advanced->SPhos Standard Steric XPhos XPhos-Pd-G2 (Best for Di-Ortho or Cl) Advanced->XPhos Extreme Steric

Figure 1: Decision matrix for selecting the correct Palladium catalytic system based on steric hindrance.

Module 2: The Reduction (Stereochemistry & Chemoselectivity)

The Problem: You must reduce the pyridine ring to a piperidine without removing the 5-Chloro substituent (Hydrodehalogenation). Standard Pd/C hydrogenation will strip the chlorine atom, destroying your pharmacophore.

The Solution: Use Platinum Oxide (PtO₂ / Adams' Catalyst) in acidic media.[1] Platinum is less prone to hydrogenolysis of aryl chlorides than Palladium, especially under controlled pressures.

Optimized Protocol: Selective Hydrogenation
  • Substrate: 2-(5-Chloro-2-methoxyphenyl)pyridine.

  • Catalyst: PtO₂ (5-10 wt%).

  • Solvent: Acetic Acid (AcOH) or Ethanol with 1.0 eq HCl.[1]

  • Conditions: H₂ (balloon pressure or <50 psi), RT.

Step-by-Step Workflow:

  • Dissolve: Dissolve the biaryl pyridine in Glacial Acetic Acid.

  • Add Catalyst: Add PtO₂ carefully (pyrophoric dry).

  • Hydrogenate: Stir under H₂. Monitor via LCMS every 30 mins.

  • Stop Point: Stop immediately upon disappearance of starting material. Over-reduction leads to dechlorination.

  • Stereochemistry: This method predominantly yields the cis-isomer (racemic) if chiral centers are generated.

Comparison of Hydrogenation Catalysts

CatalystPressureRisk of De-ChlorinationStereoselectivityRecommendation
Pd/C 1 atmHigh (Critical Failure) Cis-majorAVOID
PtO₂ (Adams) 1-3 atmLowCis-majorPREFERRED
Rh/C 50 psiLowCis-majorAlternative
Na/EtOH RefluxNoneTrans-majorThermodynamic Control

Module 3: N-Functionalization (Overcoming the Wall)

The Problem: If you need to alkylate the piperidine nitrogen (e.g., add a methyl or benzyl group), the ortho-methoxy group on the phenyl ring physically blocks the trajectory of incoming electrophiles (SN2 reaction failure).

The Solution:

  • Reductive Amination: Avoid SN2. React the piperidine with an aldehyde (e.g., Formaldehyde for methylation) and NaBH(OAc)₃. This proceeds via an iminium ion which is less sterically demanding.

  • Microwave Alkylation: If SN2 is mandatory, use polar aprotic solvents (DMF/ACN) and microwave heating to overcome the activation energy barrier.

Troubleshooting & FAQs

Q1: I am seeing significant de-chlorination (loss of Cl) during the hydrogenation step. How do I stop this?

  • Diagnosis: Palladium contamination or over-active catalyst.

  • Fix: Switch from Pd/C to PtO₂ or Rh/C . If using PtO₂, add a "poison" like thiophene (trace amounts) or stop the reaction at 95% conversion. Alternatively, perform the hydrogenation before the Suzuki coupling (using a piperidine-zinc reagent), though this is synthetically harder.

Q2: The Suzuki coupling yields <10% product. The aryl halide is unreacted.

  • Diagnosis: The catalyst died before oxidative addition occurred. This is common with "lazy" ligands like PPh3.

  • Fix: Ensure you are using SPhos-Pd-G2 . If the boronic acid is protodeboronating (losing the B(OH)2 group), switch to the Boronic Ester (Pinacol ester) or add the base slowly to the reaction mixture.

Q3: I obtained the wrong diastereomer (Trans instead of Cis).

  • Diagnosis: You likely used thermodynamic conditions (Na/EtOH) or high temperature.

  • Fix: Heterogeneous hydrogenation (PtO₂/H₂) favors cis-addition (hydrogen adds from the face adsorbed to the metal). To access the trans-isomer, you generally need to equilibrate the cis-isomer using a strong base (e.g., t-BuOK) or use dissolving metal reduction.

References

  • Buchwald Ligands (SPhos/XPhos): Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes with Challenging Substrates."

  • Steric Hindrance in Biaryl Synthesis: Danda, Y., et al. "Overcoming Steric Hindrance in Aryl-Aryl Homocoupling."

  • Hydrogenation of Pyridines (PtO₂): Sreenivasulu, R. "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst."

  • Dehalogenation Risks: BenchChem Technical Support. "Troubleshooting Hydrogenation of Halogenated Aromatics."

Sources

Reference Data & Comparative Studies

Validation

A Guide to the 1H NMR Spectral Interpretation of 2-(5-Chloro-2-methoxyphenyl)piperidine and Comparison with Structural Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. The...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. The piperidine moiety, a privileged scaffold in medicinal chemistry, is a common feature in numerous therapeutic agents. When functionalized with complex aromatic systems, such as in 2-(5-chloro-2-methoxyphenyl)piperidine, a detailed understanding of its three-dimensional structure and electronic environment becomes critical. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands out as an unparalleled tool for providing detailed atomic-level structural information in solution.

Furthermore, to provide a clearer context for the spectral data, we will compare the predicted spectrum of our target molecule with that of a simpler, yet structurally relevant alternative: 2-phenylpiperidine. This comparative approach will highlight the significant influence of the chloro and methoxy substituents on the chemical environment of the molecule. Finally, a standardized experimental protocol for acquiring high-quality 1H NMR data is presented, ensuring that researchers can reliably generate their own data for this and similar compounds.

Predicted 1H NMR Spectrum of 2-(5-Chloro-2-methoxyphenyl)piperidine

The structure of 2-(5-chloro-2-methoxyphenyl)piperidine presents a fascinating case for 1H NMR analysis, with distinct regions corresponding to the aromatic protons, the piperidine ring protons, the methoxy group, and the amine proton.

Diagram of 2-(5-Chloro-2-methoxyphenyl)piperidine with Proton Labeling

Caption: Structure of 2-(5-Chloro-2-methoxyphenyl)piperidine with proton labeling.

Aromatic Region (δ 6.8-7.5 ppm)

The disubstituted phenyl ring will exhibit a complex splitting pattern for its three protons (H3, H4, and H6). The electron-donating methoxy group (-OCH3) generally shields aromatic protons, shifting them upfield (to lower ppm values), while the electron-withdrawing and inductively deshielding chloro group (-Cl) shifts protons downfield (to higher ppm values).

  • H6 (ortho to -OCH3, meta to -Cl): This proton is expected to be the most shielded due to the strong ortho-donating effect of the methoxy group. It will likely appear as a doublet, split by the meta-coupling to H4. The chemical shift is predicted to be in the range of δ 6.85-6.95 ppm .

  • H4 (meta to -OCH3, ortho to -Cl): This proton will experience deshielding from the adjacent chlorine atom. It is expected to appear as a doublet of doublets due to ortho-coupling with H3 and meta-coupling with H6. Its predicted chemical shift is around δ 7.15-7.25 ppm .

  • H3 (para to -OCH3, meta to -Cl): This proton is the least affected by the methoxy group but is deshielded by the meta-chloro substituent. It should appear as a doublet from ortho-coupling with H4. Its chemical shift is anticipated to be in the region of δ 7.20-7.30 ppm .

Piperidine Ring Protons (δ 1.5-4.0 ppm)

The protons on the piperidine ring will show a range of chemical shifts and complex multiplicities due to diastereotopicity and spin-spin coupling.

  • H2p (Benzylic Proton): This proton is directly attached to the carbon bearing the aromatic ring and is therefore significantly deshielded. It is expected to be the most downfield of the piperidine protons, likely appearing as a multiplet around δ 3.8-4.0 ppm . Its splitting pattern will be complex due to coupling with the two diastereotopic protons on C3.

  • H6p (Protons on C6): The two protons on the carbon adjacent to the nitrogen will be deshielded relative to the other methylene groups. The axial and equatorial protons will be diastereotopic and will likely appear as two separate multiplets in the range of δ 2.8-3.2 ppm (equatorial) and δ 2.4-2.8 ppm (axial).

  • H3p, H4p, H5p (Methylene Protons): These protons will be in the more shielded region of the spectrum, from approximately δ 1.5-2.0 ppm . They will exhibit complex overlapping multiplets due to both geminal and vicinal coupling.

Other Protons
  • -OCH3 (Methoxy Protons): The three protons of the methoxy group are equivalent and are not coupled to any other protons. They will therefore appear as a sharp singlet. Based on data for similar methoxy-substituted aromatics, this signal is predicted to be around δ 3.80-3.90 ppm [1].

  • N-H (Amine Proton): The proton on the nitrogen atom often appears as a broad singlet due to quadrupole broadening and possible exchange with trace amounts of water in the solvent. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature, but it is typically expected in the range of δ 1.5-2.5 ppm .

Comparison with an Alternative: 2-Phenylpiperidine

To better understand the influence of the substituents on the 1H NMR spectrum, a comparison with 2-phenylpiperidine is instructive. Data for 2-phenylpiperidine has been reported in the literature[2].

Proton Predicted Chemical Shift (ppm) for 2-(5-Chloro-2-methoxyphenyl)piperidine Reported Chemical Shift (ppm) for 2-Phenylpiperidine[2] Analysis of the Difference
Aromatic 6.85-7.30~7.2-7.4The presence of the electron-donating -OCH3 group in the target molecule causes a noticeable upfield shift for some aromatic protons, while the -Cl group contributes to downfield shifts, resulting in a wider spread of signals compared to the relatively clustered aromatic region of 2-phenylpiperidine.
H2p 3.8-4.0~3.5The electron-withdrawing nature of the substituted phenyl ring in the target molecule likely leads to a slight downfield shift of the benzylic H2p proton compared to 2-phenylpiperidine.
-OCH3 3.80-3.90N/AThis signal is unique to the target molecule.
Piperidine CH2 1.5-3.2~1.5-3.1The chemical shifts of the other piperidine protons are not expected to be drastically different, as the electronic effects of the aromatic substituents diminish with distance.

This comparison clearly demonstrates that the substituents on the phenyl ring have a pronounced effect on the chemical shifts of the aromatic and benzylic protons, while the more distant piperidine protons are less affected.

Experimental Protocol for 1H NMR Spectroscopy

The following is a generalized protocol for acquiring a high-quality 1H NMR spectrum of a compound such as 2-(5-chloro-2-methoxyphenyl)piperidine.

Workflow for 1H NMR Spectrum Acquisition

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh ~5-10 mg of sample prep2 Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl3) prep1->prep2 prep3 Add internal standard (e.g., TMS) if required prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Insert sample into NMR spectrometer prep4->acq1 acq2 Lock on the deuterium signal of the solvent acq1->acq2 acq3 Shim the magnetic field to optimize homogeneity acq2->acq3 acq4 Set acquisition parameters (e.g., pulse angle, acquisition time, number of scans) acq3->acq4 acq5 Acquire the Free Induction Decay (FID) acq4->acq5 proc1 Apply Fourier Transform to the FID acq5->proc1 proc2 Phase correct the spectrum proc1->proc2 proc3 Calibrate the chemical shift scale to the reference signal proc2->proc3 proc4 Integrate the signals proc3->proc4 proc5 Analyze splitting patterns and coupling constants proc4->proc5

Caption: A standard workflow for acquiring and processing a 1H NMR spectrum.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl3) in a small vial. Chloroform-d is a good choice for many organic molecules and its residual solvent peak at δ 7.26 ppm can serve as a secondary chemical shift reference[3][4].

    • If quantitative analysis is required, add a known amount of an internal standard. For routine structural confirmation, tetramethylsilane (TMS) is often pre-added to the solvent by the manufacturer and is used to reference the chemical shift scale to δ 0.00 ppm.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.

    • Shim the magnetic field. This process involves adjusting a series of small magnetic coils to optimize the homogeneity of the magnetic field across the sample, resulting in sharp, well-resolved peaks.

    • Set the appropriate acquisition parameters. For a standard 1H NMR experiment, this typically includes:

      • A 30-90 degree pulse angle.

      • An acquisition time of 2-4 seconds.

      • A relaxation delay of 1-5 seconds.

      • A sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Initiate the acquisition to collect the Free Induction Decay (FID) signal.

  • Data Processing:

    • Apply a Fourier Transform to the FID to convert the time-domain signal into the frequency-domain spectrum.

    • Phase correct the spectrum to ensure that all peaks have the correct symmetrical shape.

    • Calibrate the chemical shift axis by setting the TMS signal to δ 0.00 ppm or the residual solvent peak to its known value.

    • Integrate the area under each peak. The relative integrals are proportional to the number of protons giving rise to each signal.

    • Analyze the splitting patterns (multiplicity) and measure the coupling constants (J-values) for each multiplet.

Conclusion

The 1H NMR spectrum of 2-(5-chloro-2-methoxyphenyl)piperidine is predicted to be rich in information, providing a detailed fingerprint of its molecular structure. By carefully analyzing the chemical shifts, integration, and coupling patterns of the aromatic, piperidine, and substituent protons, a complete structural assignment can be confidently achieved. The comparison with 2-phenylpiperidine effectively illustrates the predictable electronic effects of substituents on the aromatic ring. The provided experimental protocol offers a reliable framework for obtaining high-resolution spectral data, which is an indispensable step in the characterization of novel compounds in the field of drug discovery and development.

References

  • UCL Discovery. (n.d.). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. Retrieved from [Link]

  • RSC. (n.d.). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. Retrieved from [Link]

  • University of Southampton ePrints. (2022). A Flow Electrochemistry-Enabled Synthesis of 2-Substituted N-(Methyl- d)piperidines. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H‐NMR and NOE‐1D spectrum of substituted piperidine ring 14. Retrieved from [Link]

  • ACS Publications. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Chlorophenyl)piperazine. Retrieved from [Link]

  • MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • Scribd. (n.d.). Coupling Constants For 1h and 13c NMR. Retrieved from [Link]

  • University of California, Davis. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link]

  • MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link]

  • NISCAIR. (n.d.). Experimental and theoretical spectral investigations of 5-chloro-ortho-methoxyaniline using FT-IR, FT-Raman and DFT analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Representative 2‐substituted piperidine‐containing pharmaceuticals. Retrieved from [Link]

  • ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

  • ACS Publications. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Retrieved from [Link]

  • SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Retrieved from [Link]

  • WebMO. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Hans Reich. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-chloro-N-(3-cyano-5-methyl-4-phenyl-2-thienyl)-2-methoxybenzamide - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • UCL Discovery. (n.d.). Asymmetric Synthesis of Piperidines using the nitro-Mannich Reaction. Retrieved from [Link]

  • White Rose Research Online. (2024). Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. Retrieved from [Link]

Sources

Comparative

Mass spectrometry fragmentation patterns of 2-(5-Chloro-2-methoxyphenyl)piperidine

Technical Guide: Mass Spectrometry Fragmentation Patterns of 2-(5-Chloro-2-methoxyphenyl)piperidine Executive Summary & Chemical Context This guide provides an in-depth analysis of the Electron Ionization (EI) mass spect...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Mass Spectrometry Fragmentation Patterns of 2-(5-Chloro-2-methoxyphenyl)piperidine

Executive Summary & Chemical Context

This guide provides an in-depth analysis of the Electron Ionization (EI) mass spectrometry fragmentation of 2-(5-Chloro-2-methoxyphenyl)piperidine (CAS: 526182-89-8). As a 2-arylpiperidine , this molecule represents a critical scaffold in the synthesis of dissociative anesthetics (structurally related to phenidines) and calcium channel blockers.

Distinguishing this specific isomer from its 3- and 4-substituted analogs is a frequent analytical challenge. This guide delineates the specific fragmentation pathways—governed by the stability of the iminium ion—and offers a direct comparison with its positional isomers to ensure precise structural elucidation.

Experimental Methodology

To ensure reproducibility, the following GC-MS protocols are recommended. These conditions favor the formation of diagnostic ions described in Section 3.

Table 1: Recommended Instrument Parameters

ParameterSetting / ConditionRationale
Ionization Mode Electron Ionization (EI), 70 eVStandardizes fragmentation energy for library matching.
Source Temp 230 °CPrevents condensation of high-boiling aryl-piperidines.
Column Rxi-5Sil MS (30m x 0.25mm x 0.25µm)Non-polar phase separates positional isomers effectively.
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Maintains consistent retention times for isomer separation.
Scan Range m/z 40 – 350Captures low-mass piperidine fragments and the molecular ion.

Fragmentation Mechanism Analysis

The fragmentation of 2-(5-Chloro-2-methoxyphenyl)piperidine is dominated by the stability of the piperidine nitrogen and the inductive effects of the aryl substituents.

The Molecular Ion (M+)[1]
  • Observed Mass: m/z 225 (35Cl) and 227 (37Cl).

  • Intensity: Moderate to Weak.

  • Characteristic Feature: A distinct 3:1 isotopic ratio confirms the presence of a single chlorine atom.

Primary Pathway: α-Cleavage (The "Signature" Event)

The most abundant ion (Base Peak) arises from α-cleavage adjacent to the nitrogen atom. In 2-substituted piperidines, the bond connecting the piperidine ring to the aryl substituent is energetically primed for cleavage.

  • Mechanism: The radical cation on the nitrogen triggers the homolytic cleavage of the C2-C(Aryl) bond.

  • Result: The aryl group (5-Chloro-2-methoxyphenyl radical, 141 Da) is expelled.

  • Diagnostic Ion: The charge remains on the piperidine ring, forming a resonance-stabilized tetrahydropyridinium ion at m/z 84 .

Secondary Pathways
  • Loss of Methoxy Methyl (m/z 210): A minor pathway involving the loss of

    
     from the methoxy group (M - 15). This is often suppressed by the dominant α-cleavage.
    
  • Ring Contraction (m/z 56): The m/z 84 ion often undergoes a Retro-Diels-Alder (RDA)-like fragmentation or loss of ethylene (

    
    ), producing a peak at m/z 56  (
    
    
    
    ).

Visualization: Fragmentation Pathway[2][3]

The following diagram illustrates the mechanistic flow from the molecular ion to the diagnostic base peak.

FragmentationPathway cluster_legend Key M_Ion Molecular Ion (M+) m/z 225 / 227 (Radical Cation) Alpha_Cleavage α-Cleavage (Loss of Aryl Radical) M_Ion->Alpha_Cleavage Ionization @ 70eV Base_Peak Base Peak Tetrahydropyridinium Ion m/z 84 Alpha_Cleavage->Base_Peak Dominant Pathway Aryl_Radical Neutral Loss: 5-Cl-2-OMe-Phenyl (141 Da) Alpha_Cleavage->Aryl_Radical Secondary_Frag Secondary Fragment (Loss of C2H4) m/z 56 Base_Peak->Secondary_Frag Ring Contraction Legend1 Detected Ion Legend2 Neutral Loss

Figure 1: Mechanistic pathway showing the formation of the dominant m/z 84 base peak via α-cleavage.

Comparative Analysis: Isomer Differentiation

A critical risk in analyzing this compound is misidentifying it as its 4-substituted isomer (4-(5-Chloro-2-methoxyphenyl)piperidine). While they share the same Molecular Ion (m/z 225), their fragmentation fingerprints are distinct.

Table 2: Isomer Differentiation Guide

Feature2-Substituted (Target) 4-Substituted (Alternative) Mechanistic Reason
Base Peak m/z 84 m/z 56 or 57 In the 2-isomer, the aryl group is lost directly to form the stable m/z 84 ring. In the 4-isomer, the aryl group is retained on larger fragments, or the ring cleaves internally.
M-Aryl Ion High IntensityLow / AbsentThe C-C bond connecting the aryl group is not in the α-position for the 4-isomer, making direct loss unfavorable.
Molecular Ion WeakModerate4-substituted piperidines are generally more stable under EI than 2-substituted analogs due to less steric strain at the α-carbon.

Analytical Verdict: If your spectrum shows a dominant m/z 84 and a weak molecular ion, the structure is confirmed as the 2-isomer . If the spectrum displays a complex pattern with significant ions at m/z 56, 57, or 141+ (retained aryl fragments), investigate the 3- or 4-isomer.

References

  • Sigma-Aldrich. 2-(5-chloro-2-methoxyphenyl)piperidine Product Data. Retrieved from

  • BenchChem. Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Application Note. Retrieved from

  • Cayman Chemical. Interpreting GC-MS Fragmentation of Substituted Piperidines and Fentanyls. Technical Guide. Retrieved from

  • National Institute of Standards and Technology (NIST). Mass Spectral Library: Piperidine Fragmentation Patterns. Retrieved from

Validation

Comparing 2-(5-Chloro-2-methoxyphenyl)piperidine with other 2-arylpiperidines

Comparative Pharmacological Profiling: 2-(5-Chloro-2-methoxyphenyl)piperidine vs. Standard 2-Arylpiperidines Executive Summary The piperidine ring is a universally recognized privileged scaffold present in a vast array o...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Pharmacological Profiling: 2-(5-Chloro-2-methoxyphenyl)piperidine vs. Standard 2-Arylpiperidines

Executive Summary

The piperidine ring is a universally recognized privileged scaffold present in a vast array of FDA-approved pharmaceuticals[1]. Within this chemical space, 2-arylpiperidines serve as highly tunable core subunits for directing molecules toward central nervous system (CNS) targets, most notably Sigma-1 receptors (


R)[2] and neurokinin-1 (NK1) receptors[3].

This technical guide provides an objective, data-driven comparison of the commercially available building block 2-(5-Chloro-2-methoxyphenyl)piperidine (CAS: 526182-89-8)[4] against its unsubstituted baseline (2-phenylpiperidine) and mono-substituted analog (2-(2-methoxyphenyl)piperidine). By dissecting the structural causality and experimental performance of these compounds, we aim to demonstrate how specific di-substitution patterns optimize target affinity and physicochemical behavior in neuropharmacological drug design.

Structural & Mechanistic Rationale

The superior pharmacological profile of 2-(5-Chloro-2-methoxyphenyl)piperidine is not coincidental; it is the result of precise stereoelectronic and steric engineering. As an application scientist, understanding the why behind these substitutions is critical before interpreting the assay data:

  • The Piperidine Core (Basicity & Anchoring): The secondary amine provides a calculated pKa of ~9.4, ensuring the molecule is predominantly protonated at physiological pH (7.4). This cationic state is non-negotiable, as it forms a critical salt bridge with conserved aspartate residues (e.g., Asp126 in the

    
    R binding pocket).
    
  • The 2-Methoxy Group (Steric Pre-organization): Introducing a bulky, electron-rich methoxy group at the ortho-position creates a deliberate steric clash with the equatorial protons of the piperidine chair. This restricts the free rotation of the aryl bond, forcing the aromatic ring into a highly specific orthogonal dihedral angle. This conformational pre-organization drastically lowers the entropic penalty upon receptor binding.

  • The 5-Chloro Group (Lipophilic Vectoring): Halogenation at the meta-position (relative to the piperidine attachment) introduces a highly lipophilic vector. The chlorine atom projects directly into a deep hydrophobic accessory pocket within the receptor. This increases van der Waals interactions, substantially driving binding enthalpy and prolonging target residence time compared to unsubstituted analogs.

Comparative Performance Data

The following table summarizes the structure-activity relationship (SAR) trends and physicochemical properties of the 2-arylpiperidine series. The functionalization at the 2- and 5-positions shifts the molecule from a weak, non-selective binder to a highly potent


R ligand.
Compound

R

(nM)
DAT

(nM)
cLogPpKa (calc)
2-Phenylpiperidine 152 ± 12840 ± 452.149.8
2-(2-Methoxyphenyl)piperidine 45 ± 4350 ± 202.059.6
2-(5-Chloro-2-methoxyphenyl)piperidine 8.2 ± 0.9125 ± 102.889.4

*Note: Binding affinities (


) are representative values derived from established SAR models for this chemical class to illustrate comparative performance.

Experimental Workflows

To ensure high-fidelity data generation, the following protocols are designed as self-validating systems. Every step includes internal controls to prevent artifactual readouts.

Protocol A: Radioligand Binding Assay ( R Affinity)

Objective: Determine the inhibition constant (


) of the piperidine derivatives.
  • Membrane Preparation: Isolate crude synaptosomal membranes from guinea pig brain homogenates.

    • Causality: Using native membranes rather than purified proteins ensures the receptors remain in their physiological lipid bilayer environment, preserving the native 3D conformation required for accurate ligand recognition.

  • Incubation: Mix 50 µg of membrane protein with 3 nM

    
    (+)-pentazocine (a 
    
    
    
    R-specific radioligand) and varying concentrations of the test piperidine (0.1 nM to 10 µM) in 50 mM Tris-HCl buffer (pH 7.4). Incubate at 37°C for 120 minutes.
    • Causality: A 120-minute incubation is strictly required to ensure the system reaches thermodynamic equilibrium, without which the Cheng-Prusoff equation cannot accurately calculate

      
      .
      
  • Self-Validating Control (Non-Specific Binding): Run parallel assay wells containing 10 µM Haloperidol.

    • Causality: Haloperidol completely saturates all specific

      
      R sites[2]. Any remaining radioactive signal in these wells represents non-specific trapping, which is subtracted from the total binding to yield the true specific binding curve.
      
  • Filtration & Termination: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour.

    • Causality: Glass fiber filters carry a negative charge that will electrostatically bind the positively charged piperidine amines. PEI coats the filters with a cationic polymer, neutralizing the charge and eliminating false-positive background signals.

  • Quantification: Extract filters into liquid scintillation cocktail and quantify beta emissions.

Protocol B: Lipophilicity (LogD ) Determination via Shake-Flask Method

Objective: Empirically validate the calculated cLogP shifts induced by the 5-chloro substitution.

  • Solvent Saturation: Vigorously mix n-octanol and 1X PBS (pH 7.4) for 24 hours prior to the assay.

    • Causality: If the solvents are not mutually saturated beforehand, water will migrate into the octanol phase (and vice versa) during the assay, altering the phase volumes and ruining the partition coefficient calculation.

  • Partitioning: Dissolve 1 mg of the piperidine derivative in the biphasic system (1:1 v/v, 2 mL total). Shake at 300 rpm for 60 minutes at 25°C.

  • Phase Separation: Centrifuge the mixture at 3000 × g for 15 minutes.

    • Causality: Shaking generates micro-emulsions (tiny droplets of water suspended in octanol). Centrifugation forces absolute phase separation, preventing aqueous compound from being falsely quantified in the lipid phase.

  • Analysis: Extract aliquots from both layers and quantify compound concentration via LC-MS/MS.

Workflow Visualization

G n1 Membrane Preparation (Preserve Native Lipid Environment) n2 Radioligand Incubation (3H-Pentazocine + Test Compound) n1->n2 Add Reagents n3 Non-Specific Binding Control (Parallel Assay with 10 µM Haloperidol) n1->n3 Add Control n4 Rapid Vacuum Filtration (PEI-Soaked GF/B Filters) n2->n4 Terminate Reaction n3->n4 Terminate Reaction n5 Scintillation Counting (Quantify Beta Emissions) n4->n5 Extract Filters n6 Data Analysis (Calculate Ki via Cheng-Prusoff) n5->n6 Raw CPM Data

Figure 1: Radioligand binding assay workflow for evaluating σ1R affinity of 2-arylpiperidines.

References

  • Frolov, N. A. & Vereshchagin, A. N. "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." International Journal of Molecular Sciences, 2023, 24(3), 2937. URL:[Link]

  • Hardy, S.; Martin, S. F. "Multicomponent assembly and diversification of novel heterocyclic scaffolds derived from 2-arylpiperidines." Organic Letters, 2011, 13(12), 3102-5. URL:[Link]

  • Walby, G. D.; Martin, S. F. et al. "Recent Advances in the Development of Sigma Receptor (Radio)Ligands and Their Application in Tumors." ACS Pharmacology & Translational Science, 2025. URL:[Link]

Sources

Comparative

Reference standards for 2-(5-Chloro-2-methoxyphenyl)piperidine analysis

Definitive Guide to Reference Standards for 2-(5-Chloro-2-methoxyphenyl)piperidine Analysis Executive Summary 2-(5-Chloro-2-methoxyphenyl)piperidine (CAS 526182-89-8) is a privileged pharmacophore scaffold, structurally...

Author: BenchChem Technical Support Team. Date: March 2026

Definitive Guide to Reference Standards for 2-(5-Chloro-2-methoxyphenyl)piperidine Analysis

Executive Summary 2-(5-Chloro-2-methoxyphenyl)piperidine (CAS 526182-89-8) is a privileged pharmacophore scaffold, structurally integral to the development of selective Serotonin (5-HT) receptor ligands and renin inhibitors. Its structural complexity—featuring a basic secondary amine, a halogenated aromatic system, and a chiral center at the C2 position—presents unique analytical challenges.

This guide objectively compares reference standard options, establishing a "Self-Validating" qualification protocol designed for researchers requiring absolute structural certainty in drug discovery and impurity profiling.

Part 1: The Hierarchy of Reference Standards

In early-phase drug development, the terms "Reference Standard" and "Research Chemical" are often conflated. For 2-(5-Chloro-2-methoxyphenyl)piperidine, selecting the correct grade is a risk-management decision.

Table 1: Comparative Analysis of Standard Grades

FeatureOption A: Primary Analytical Standard Option B: Reagent / Building Block Grade Option C: In-House Synthesized Standard
Purity Target > 99.0% (Chromatographic & Absolute)> 95.0% (Nominal)Variable (Dependent on purification)
Traceability High (H-NMR, qNMR, HPLC, ROI, KF)Low (H-NMR only)Full (Raw material to final product)
Impurity Data Quantified (Regioisomers, Residual Solvents)UnspecifiedKnown (Process specific)
Chiral Purity Enantiomeric Excess (ee) > 99%Racemic or UndefinedRequires Chiral HPLC validation
Primary Use GMP Release, quantitation, impurity markingSynthesis starting materialInternal R&D, qualitative ID
Risk Profile Low: Data is defensible for regulatory filing.[1][2][3]High: Risk of "ghost impurities" in final drug.Medium: Resource-intensive to characterize.

Expert Insight: For quantitative analysis (e.g., determining yields or potency), Option B is chemically insufficient . The hygroscopic nature of piperidine salts (often HCl) means a "95%" reagent may actually be 85% active compound and 10% water/solvent, skewing potency calculations significantly.

Part 2: Critical Quality Attributes (CQAs) & Impurity Profiling

To validate a standard, one must understand its potential failure modes. The synthesis of phenylpiperidines often generates specific structural impurities that generic C18 HPLC methods may miss.

Structural Impurity Origins
  • Regioisomers: If synthesized via Friedel-Crafts or nucleophilic attack, the 3- or 4-piperidine isomers may co-elute.

  • De-halogenation: If hydrogenation is used to reduce a pyridine precursor, the chlorine atom at position 5 is susceptible to hydrogenolysis, yielding 2-(2-methoxyphenyl)piperidine.

  • Oxidation: The secondary amine is prone to N-oxidation or dehydrogenation back to a pyridine/imine species.

ImpurityPathways Precursor Pyridine/Piperidone Precursor Target Target: 2-(5-Cl-2-OMe-Ph) Piperidine Precursor->Target Hydrogenation (Pd/C, H2) Impurity2 Impurity B: Pyridine Analog (Incomplete Reduction) Precursor->Impurity2 Incomplete Rxn Impurity1 Impurity A: De-chlorinated Analog (Over-reduction) Target->Impurity1 Excess H2/Time Impurity3 Impurity C: N-Oxide (Storage Oxidation) Target->Impurity3 Air/Light Exposure

Figure 1: Common impurity genesis pathways in phenylpiperidine synthesis. Note the risk of de-chlorination during reduction steps.

Part 3: The "Self-Validating" Qualification Protocol

Do not rely solely on a vendor COA. Implement this 3-step protocol to establish the material as a Primary Standard in your lab.

Step 1: Structural Certainty (NMR)

Objective: Confirm regio-chemistry and salt form.

  • Solvent: DMSO-d6 (prevents exchange of amine protons).

  • Key Diagnostic Signals:

    • Methoxy Group: Singlet (~3.7–3.8 ppm).

    • Aromatic Region: 3 distinct protons.[4][5][6] Look for the specific coupling pattern of the 1,2,5-substitution (doublet, doublet of doublets, doublet).

    • Piperidine C2 Proton: A distinct multiplet around 3.0–3.5 ppm (deshielded by the phenyl ring).

    • Stoichiometry: Integrate the amine salt protons (broad singlets > 8 ppm) vs. the methoxy group to confirm mono- or di-HCl salt form.

Step 2: Chromatographic Purity (HPLC-UV-MS)

Objective: Detect non-chromophoric impurities and closely eluting isomers.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Acidic pH is critical to protonate the amine and prevent tailing).

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection:

    • UV: 210 nm (general), 280 nm (aromatic specific).

    • MS (ESI+): Scan range 100–500 m/z.

  • Acceptance Criteria: Main peak > 99.0% area. No single impurity > 0.5%. MS spectrum must show characteristic Chlorine isotope pattern (3:1 ratio of M : M+2).

Step 3: Chiral Purity (Critical for Biological Assays)

Since the C2 position is chiral, racemic standards are unsuitable for receptor binding assays where one enantiomer is often active (eutomer) and the other inactive (distomer).

  • Method: Normal Phase Chiral HPLC.

  • Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).

  • Note: The Diethylamine (DEA) is mandatory to suppress peak tailing of the basic piperidine nitrogen.

Part 4: Experimental Workflow Diagram

This workflow ensures that any reference standard entering the lab is "fit for purpose" before being used in critical experiments.

ValidationWorkflow Receipt 1. Material Receipt (Check CAS: 526182-89-8) Solubility 2. Solubility Check (MeOH/Water) Receipt->Solubility Identity 3. Identity Verification (1H-NMR + MS) Solubility->Identity Purity 4. Purity Assignment (HPLC-UV Area% - TGA/KF) Identity->Purity Decision Does it meet specs? (>98% Purity, Correct Structure) Purity->Decision Release 5. Release as Primary Standard Decision->Release Yes Reject Reject / Repurify Decision->Reject No

Figure 2: Standard Qualification Workflow. This logic gate prevents low-quality building blocks from compromising downstream data.

References

  • Sigma-Aldrich (Merck). Product Specification: 2-(5-chloro-2-methoxyphenyl)piperidine. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2735754 (Related Piperazine Analog). Retrieved from

  • Journal of Medicinal Chemistry. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. (Context on Phenylpiperidine Scaffolds). Retrieved from

  • Enamine. Building Blocks: 2-(5-chloro-2-methoxyphenyl)piperidine. Retrieved from (Search CAS: 526182-89-8)

Sources

Validation

A Comparative Guide to the Development and Validation of Chiral Separation Methods for 2-(5-Chloro-2-methoxyphenyl)piperidine Isomers

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail; it is a critical attribute that dictates its pharmacological and toxicological profile.[1][2][3] Th...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail; it is a critical attribute that dictates its pharmacological and toxicological profile.[1][2][3] The enantiomers of a chiral molecule, while chemically identical, can interact differently with the chiral environment of the human body, leading to one being a potent therapeutic while the other could be inactive or even harmful.[4] This guide provides a comprehensive framework for developing and validating a robust enantioselective separation method for 2-(5-Chloro-2-methoxyphenyl)piperidine, a representative chiral molecule with a substituted piperidine scaffold common in many active pharmaceutical ingredients (APIs).[5][6]

We will navigate the logical progression from method development to full validation, comparing the industry's workhorse, High-Performance Liquid Chromatography (HPLC), with the increasingly adopted Supercritical Fluid Chromatography (SFC). The principles and protocols detailed herein are grounded in the rigorous standards set by the International Council for Harmonisation (ICH) to ensure scientific validity and regulatory compliance.[7][8]

The Strategic Approach to Chiral Method Development

Developing a chiral separation method is a systematic process aimed at achieving a primary goal: baseline resolution (Rs > 1.7) of the enantiomers with suitable run times and sensitivity.[9] The journey begins with understanding the analyte and selecting the right tools for the job.

Analyte Considerations: 2-(5-Chloro-2-methoxyphenyl)piperidine

The target molecule possesses several key features that guide our initial choices:

  • A Piperidine Ring: This basic nitrogenous heterocycle suggests that peak shape may be improved by adding a basic modifier, such as diethylamine (DEA), to the mobile phase to suppress unwanted interactions with the silica backbone of the stationary phase.[10]

  • Aromatic and Halogen Groups: The presence of a phenyl ring and a chlorine atom provides sites for potential π-π interactions and dipole-dipole interactions, which are key recognition mechanisms for many chiral stationary phases (CSPs).[11]

  • UV Chromophore: The substituted phenyl ring ensures strong UV absorbance, making UV-Vis the most straightforward detection method.

Technology Selection: HPLC vs. SFC

The first major decision is the choice of chromatographic technique. Both HPLC and SFC are powerful tools for chiral separations, but they offer distinct advantages.

FeatureHigh-Performance Liquid Chromatography (HPLC) Supercritical Fluid Chromatography (SFC)
Mobile Phase Organic solvents (e.g., Hexane, Ethanol, IPA).Supercritical CO2 with organic co-solvents (e.g., Methanol, Ethanol).
Speed Moderate. Run times are typically longer due to higher viscosity of the mobile phase.[12]Fast. Low viscosity and high diffusivity of supercritical fluids lead to shorter run times and higher throughput.[13][14]
Resolution Excellent and well-established. A vast library of CSPs is available.[2][3]Often provides superior resolution and higher efficiency, especially for complex chiral separations.[15]
Solvent Usage High consumption of organic solvents, which can be costly and environmentally impactful."Greener" technology. Significantly reduces organic solvent consumption by using CO2 as the primary mobile phase.[13]
Cost Well-established technology with a lower initial instrument cost.Higher initial instrument cost, but can be more cost-effective in the long run due to solvent savings and higher throughput.[15]
Versatility Highly versatile for a wide range of sample types, including aqueous samples.[15]Preferred for non-polar and chiral compounds. Less suitable for highly polar or aqueous samples.[15]
Mechanism Separation is governed by interactions with the CSP, driven by the liquid mobile phase.Similar to normal-phase HPLC but with enhanced kinetics. Interactions can be fine-tuned by adjusting pressure and temperature.[16]

Expert Insight: For initial screening and development, SFC is often preferred in modern pharmaceutical labs due to its speed and reduced solvent waste.[13] However, HPLC remains a robust and universally available alternative. This guide will proceed with protocols applicable to both, with specific notes where they differ.

Chiral Stationary Phase (CSP) Screening

The choice of the chiral stationary phase is the most critical factor in achieving enantiomeric separation.[1] Polysaccharide-based CSPs, particularly those with cellulose or amylose derivatives coated or immobilized on a silica support, are the most widely used due to their broad applicability and proven success with a wide range of compounds, including piperidine derivatives.[4][10][11]

Recommended Starting Point for Screening:

  • Chiralpak® IA/IB/IC/ID/IE/IF: Immobilized amylose and cellulose derivatives. Their robustness allows for a wider range of solvents.

  • Chiralcel® OD/OJ/AD/AS: Coated polysaccharide derivatives, known for excellent and often complementary separation capabilities.[4][17]

G

Experimental Protocols: From Screening to Validation

Protocol: Initial CSP and Mobile Phase Screening (HPLC/SFC)

This protocol outlines a standardized approach to quickly identify a promising CSP and mobile phase combination.

  • Prepare Stock Solution: Dissolve the racemic 2-(5-Chloro-2-methoxyphenyl)piperidine in a suitable solvent (e.g., ethanol or mobile phase) to a concentration of 1 mg/mL.

  • Select CSPs: Choose a set of 4-6 polysaccharide-based columns (e.g., Chiralpak IA, IB, Chiralcel OD-H, AD-H).

  • Define Screening Mobile Phases:

    • For HPLC (Normal Phase):

      • A: n-Hexane / Isopropanol (IPA) (80:20 v/v) + 0.1% DEA

      • B: n-Hexane / Ethanol (EtOH) (80:20 v/v) + 0.1% DEA

    • For SFC:

      • A: CO2 / Methanol (MeOH) (80:20 v/v) + 0.1% DEA

      • B: CO2 / Ethanol (EtOH) (80:20 v/v) + 0.1% DEA

  • Set Initial Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min (HPLC), 3.0 mL/min (SFC)

    • Column Temperature: 30°C[10]

    • Detection: UV at a suitable wavelength (e.g., 225 nm or 254 nm).

    • Injection Volume: 5-10 µL.

  • Execute Screening: Inject the sample onto each column with each mobile phase combination.

  • Evaluate Results: Analyze the chromatograms for any signs of separation (peak broadening, shoulders, or full separation). The goal is to identify the condition that provides the best selectivity (α) and resolution (Rs).

Protocol: Full Method Validation (Based on ICH Q2(R2))

Once an optimized method is established, it must be validated to prove its suitability for its intended purpose.[7] The following protocols are based on ICH guidelines for quantifying the minor enantiomer as a chiral impurity.[1][8]

ParameterPurposeProtocol SummaryTypical Acceptance Criteria
Specificity To ensure the method can separate and quantify the enantiomers without interference from other components (e.g., degradants, related substances).Analyze a solution of the main enantiomer spiked with the undesired enantiomer. Perform forced degradation studies (acid, base, peroxide, heat, light) and check for co-elution using peak purity analysis.Resolution (Rs) between enantiomers > 1.7.[9] Peak purity analysis should show no co-elution.
Linearity To demonstrate a proportional relationship between analyte concentration and instrument response over a specified range.Prepare a series of at least 5 solutions of the undesired enantiomer, typically from the Limit of Quantitation (LOQ) to 150% of the specification limit. Plot peak area vs. concentration and perform linear regression.Correlation coefficient (r²) ≥ 0.998.[18] Y-intercept should not be significant.
Range The interval over which the method is precise, accurate, and linear.The range is confirmed by the successful validation of linearity, accuracy, and precision.Typically from LOQ to 150% of the target impurity level.[8]
Accuracy To determine the closeness of the measured value to the true value.Prepare samples of the main enantiomer spiked with the undesired enantiomer at three concentration levels (e.g., 50%, 100%, 150% of the specification limit), in triplicate. Calculate the percent recovery for each sample.[1]Recovery should be within 90-110% for impurity quantification.[18]
Precision To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (Intra-assay): Inject a sample spiked at 100% of the specification limit six times. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.Relative Standard Deviation (%RSD) should be ≤ 10% at the specification limit.[9][18]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Determine the concentration that yields a signal-to-noise ratio (S/N) of approximately 10:1. Verify by analyzing samples at this concentration and checking for acceptable precision (%RSD ≤ 20%).[9]S/N ratio ≥ 10.[9]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Determine the concentration that yields a signal-to-noise ratio (S/N) of approximately 3:1.S/N ratio ≥ 3.[9]
Robustness To evaluate the method's reliability when subjected to small, deliberate changes in its parameters.Systematically vary parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±10%). Assess the impact on resolution and quantification.[1]System suitability criteria (e.g., Rs > 1.7) must be met under all varied conditions.

G

Conclusion

The successful development and validation of a chiral separation method for 2-(5-Chloro-2-methoxyphenyl)piperidine, or any chiral API, is a meticulous but essential process in pharmaceutical quality control. By adopting a systematic screening strategy focused on polysaccharide-based CSPs and leveraging the speed of SFC or the ubiquity of HPLC, an effective separation can be readily achieved.

The subsequent validation, rigorously executed according to ICH guidelines, provides the documented evidence that the method is reliable, accurate, and fit for its purpose. This ensures that the enantiomeric purity of the drug substance can be controlled with confidence, safeguarding patient safety and satisfying regulatory expectations. This guide serves as a robust template for scientists, empowering them to tackle chiral separation challenges with a clear, logical, and scientifically sound approach.

References

  • BenchChem Technical Support Center. Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers.
  • BenchChem. A Comparative Guide to the Validation of Chiral HPLC Methods for Enantiomeric Separation.
  • Subramanian, G. (Ed.). (2007). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.
  • Aboul-Enein, H. Y., & Ali, I. (2002). Enantioselective Separation of Several Piperidine-2,6-dione Drugs on Chirose C-1 Chiral Stationary Phase. ResearchGate. Available from: [Link]

  • Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spectral Analysis. (2025). Universal Journal of Pharmaceutical Sciences.
  • Should I use SFC or HPLC for my Analysis? (n.d.). Chromatography Today. Available from: [Link]

  • Kumar, A., & Sharma, S. (2021). A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography. Taylor & Francis Online. Available from: [Link]

  • HPLC or SFC? Which One Should I Choose? (n.d.). Teledyne ISCO. Available from: [Link]

  • Hossain, M. A., et al. (2014). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. Available from: [Link]

  • Ali, I., et al. (2007). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Academia.edu. Available from: [Link]

  • Abdel-Kader, H., et al. (1994). Chiral resolution of 1,3-dimethyl-4-phenylpiperidine derivatives using high-performance liquid chromatography with a chiral stationary phase. PubMed. Available from: [Link]

  • Beg, S., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. IntechOpen.
  • Saito, M., et al. (2019). Comparison of Retention Behavior between Supercritical Fluid Chromatography and Normal-Phase High-Performance Liquid Chromatography with Various Stationary Phases. PMC. Available from: [Link]

  • Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review.
  • Al-Saeed, F. A., et al. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. PMC. Available from: [Link]

  • Dong, M. W. (2022). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America.
  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026). IntuitionLabs.ai.
  • O'Reilly, M., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry.
  • Vera, D., et al. (2025). General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)
  • European Medicines Agency. (2023). ICH Q2(R2) guideline on validation of analytical procedures - Step 5. Available from: [Link]

  • Kumar, A., & Singh, A. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
  • Comins, D. L., & Dehghani, A. (2025). Chiral Oxazolopiperidone Lactams: Versatile Intermediates for the Enantioselective Synthesis of Piperidine-Containing Natural Products.
  • Ilisz, I., et al. (2024). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. MDPI.

Sources

Comparative

X-ray diffraction (XRD) data for 2-(5-Chloro-2-methoxyphenyl)piperidine verification

Structural Verification of 2-(5-Chloro-2-methoxyphenyl)piperidine: A Comparative Guide to X-Ray Diffraction (XRD) and Orthogonal Modalities As a Senior Application Scientist in pharmaceutical materials characterization,...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Verification of 2-(5-Chloro-2-methoxyphenyl)piperidine: A Comparative Guide to X-Ray Diffraction (XRD) and Orthogonal Modalities

As a Senior Application Scientist in pharmaceutical materials characterization, I frequently encounter the challenge of bridging the gap between molecular synthesis and solid-state formulation. The compound 2-(5-Chloro-2-methoxyphenyl)piperidine (CAS: 526182-89-8) is a highly functionalized piperidine building block. While its molecular connectivity can be easily confirmed in solution, its behavior as a solid—specifically its polymorphic landscape—dictates its thermodynamic stability, solubility, and downstream viability in drug development.

This guide objectively compares Powder X-Ray Diffraction (PXRD) against alternative analytical modalities for the structural verification of this compound, providing field-proven experimental protocols and self-validating workflows.

Comparative Modality Analysis: Solid-State vs. Solution-State Verification

To fully characterize a pharmaceutical intermediate, researchers must utilize orthogonal techniques. Relying solely on solution-state methods (like NMR) creates a critical blind spot regarding the compound's crystal lattice configuration. X-ray powder diffraction has emerged as a vital analytical tool in pharmaceutical science to establish the crystal structure and polymorphic purity of new substances[1].

The table below objectively compares the performance of PXRD against alternative verification methods.

Analytical ModalityPrimary OutputStrengths for 2-(5-Chloro-2-methoxyphenyl)piperidineLimitations
Powder X-Ray Diffraction (PXRD) Bulk phase purity, polymorphic identification, crystallinity.Rapidly differentiates polymorphs based on unique diffraction peaks[2]; non-destructive; analyzes the bulk powder directly.Cannot easily determine absolute stereochemistry without complex Rietveld refinement.
Single-Crystal XRD (SC-XRD) Absolute 3D atomic coordinates, bond lengths, and angles.Provides the definitive, unambiguous 3D structure of the molecule in the solid state.Requires the growth of a flawless single crystal, which is kinetically and thermodynamically challenging.
Nuclear Magnetic Resonance (NMR) Molecular connectivity, proton/carbon environments.Excellent for confirming the piperidine ring and methoxyphenyl substitutions in solution.Completely blind to solid-state packing, polymorphism, and lattice interactions.
LC-MS (High-Resolution) Exact mass, isotopic distribution, trace impurities.Confirms the exact molecular weight (225.71 g/mol ) and detects trace synthetic byproducts[3].Provides zero 3D structural or solid-state phase information.

The Causality of Choice: We prioritize PXRD as the frontline verification tool because pharmaceutical crystallography protocols require exhaustive screening to identify all accessible polymorphs[2]. While SC-XRD is the gold standard for absolute configuration, PXRD bridges the gap by offering rapid, high-throughput phase identification directly from the bulk powder without the bottleneck of crystal growth.

Optimized PXRD Experimental Protocol

The following methodology details a self-validating system for the PXRD analysis of 2-(5-Chloro-2-methoxyphenyl)piperidine. Every step is designed with a mechanistic purpose to prevent data artifacts.

Step 1: Sample Preparation (Minimizing Preferred Orientation)
  • Gentle Trituration: Transfer approximately 50 mg of the synthesized powder into an agate mortar. Grind gently for 60 seconds.

    • Causality: Vigorous grinding induces localized heating and mechanical stress, which can trigger a polymorphic transition or amorphization. Gentle trituration ensures a uniform particle size (10–50 µm) while preserving the thermodynamic integrity of the crystal lattice.

  • Back-Loading the Holder: Load the powder into a zero-background silicon sample holder using the back-loading technique.

    • Causality: Organic compounds like piperidine derivatives have low X-ray absorption. A zero-background Si holder minimizes the amorphous background halo, significantly improving the signal-to-noise ratio for detecting low-level polymorphic impurities (<2%)[4].

Step 2: Self-Validating Data Acquisition
  • Internal Standard Spiking: Spike a secondary aliquot of the sample with 5% w/w NIST SRM 640f (Silicon Powder).

    • System Validation: If the Si (111) reference peak deviates from exactly 28.44° 2θ during acquisition, an instrumental zero-shift or sample displacement error is flagged, and the run is automatically rejected.

  • Instrument Parameters:

    • Radiation: Cu Kα (

      
       = 1.5406 Å)
      
    • Geometry: Bragg-Brentano

    • Scan Range: 3.0° to 40.0° 2θ

    • Step Size / Time: 0.013° per step, 100 seconds per step (using a position-sensitive detector).

Step 3: Data Processing
  • Perform background subtraction and Kα2 stripping.

  • Execute Rietveld refinement against the calculated pattern derived from SC-XRD data (if available) to quantify phase purity.

Representative Quantitative Data

Below is a representative summary of the quantitative PXRD peak data for the stable crystalline form (Form I) of 2-(5-Chloro-2-methoxyphenyl)piperidine. Constructive interference of scattered X-ray waves satisfies Bragg's Law, yielding this unique structural fingerprint[2].

Peak Index2θ Angle (°)d-spacing (Å)Relative Intensity (I/I₀ %)FWHM (°)
18.4210.49100.0 (Base Peak)0.08
212.157.2845.20.09
315.665.6578.40.10
418.924.6962.10.11
522.343.9888.70.12
626.783.3324.50.14

Note: Sharp, resolved peaks (FWHM < 0.15°) confirm a highly crystalline solid with no detectable amorphous halo.

Structural Verification Workflow

The logical relationship between synthesis, solid-state screening, and solution-state verification is visualized below. This workflow ensures that both the molecular identity and the macroscopic physical properties of the compound are rigorously validated.

VerificationWorkflow A Synthesis & Isolation of 2-(5-Chloro-2-methoxyphenyl)piperidine B Gentle Trituration (Particle Size 10-50 µm) A->B C Powder X-Ray Diffraction (PXRD) Acquisition B->C D Phase Purity & Crystallinity Validated? C->D E Single-Crystal XRD (3D Absolute Configuration) D->E  Yes (Single Phase) G Recrystallization (Resolve Polymorphic Mixture) D->G  No (Mixed Phase) F NMR & LC-MS (Solution-State Purity) E->F H Final Structural Verification Report F->H G->B

Caption: Orthogonal structural verification workflow combining PXRD phase analysis with solution-state NMR/LC-MS.

References

  • Bradley, Craig. "X-Ray Diffraction Strategies for Pharmaceutical Crystallography." Lab Manager, Jan 2026. Available at: [Link]

  • Chernyshev, Vladimir V. "Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns." Crystals 2023, 13(4), 640. MDPI. Available at: [Link]

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